molecular formula C8H12O2 B1315213 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 1074-26-6

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B1315213
CAS No.: 1074-26-6
M. Wt: 140.18 g/mol
InChI Key: FUQGQRHDOMRUAA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-5(9)6-7(8)10-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGQRHDOMRUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C1O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485351
Record name 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-26-6
Record name 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4,4-Dimethyl-2,3-epoxycyclohexanone CAS Registry Number: 1074-26-6[1][2]

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is a bicyclic epoxy ketone derived from the nucleophilic epoxidation of 4,4-dimethylcyclohex-2-en-1-one.[2] As a functionalized scaffold, it occupies a critical niche in organic synthesis, serving as a divergent intermediate for the production of allylic alcohols, transposed enones, and acyclic alkynones. Its structural rigidity, combined with the orthogonal reactivity of the epoxide and ketone functionalities, makes it a valuable building block in the synthesis of terpene-derived fragrances (e.g., partially hydrogenated dienone musks) and pharmacological agents, including arginine methyltransferase (RMT) inhibitors.

This guide details the physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles of this compound, designed for application in high-value small molecule development.

Chemical Identity & Physicochemical Properties[3][4][5][6]

PropertyData
IUPAC Name 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Synonyms 4,4-Dimethyl-2,3-epoxycyclohexanone; 2,3-Epoxy-4,4-dimethylcyclohexanone
Molecular Formula

Molecular Weight 140.18 g/mol
Appearance Clear, colorless liquid to low-melting white solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Chirality Contains 2 stereocenters (C1, C6).[2][3][4][5][6][7] Typically synthesized as a racemate (

) or enantioenriched via organocatalysis.[2]

Synthesis & Manufacturing Protocols

Nucleophilic Epoxidation (Standard Protocol)

Unlike electron-rich alkenes which require electrophilic oxidants (e.g., mCPBA), the electron-deficient double bond of the precursor 4,4-dimethylcyclohex-2-en-1-one necessitates nucleophilic epoxidation.[2] The Weitz-Scheffer epoxidation using alkaline hydrogen peroxide is the industry standard, offering high yields and exclusive diastereoselectivity due to the steric directing effect of the gem-dimethyl group.[2]

Mechanism: The hydroperoxide anion (


) attacks the 

-carbon (C3) of the enone, forming an enolate intermediate which subsequently collapses to close the epoxide ring, expelling hydroxide.
Protocol:
  • Preparation: Charge a reaction vessel with 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) and methanol (approx. 2.0 M concentration).[2] Cool the solution to 0 °C.

  • Oxidant Addition: Add hydrogen peroxide (30% aq., 3.0–5.0 equiv) dropwise, maintaining internal temperature <5 °C.

  • Base Initiation: Add NaOH (aqueous, 10% w/v, 0.5 equiv) or solid

    
     slowly. The reaction is exothermic.[2]
    
  • Monitoring: Stir at 0 °C to room temperature for 2–4 hours. Monitor consumption of enone by TLC (Visualize with UV/Anisaldehyde) or GC-MS.[2]

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with 
    
    
    
    or DCM.[2] Wash organics with brine, dry over
    
    
    , and concentrate.[8]
  • Purification: The crude material is often pure enough for downstream use (>95%).[2] If necessary, purify via flash chromatography (Silica, Hexanes/EtOAc 9:1).

Asymmetric Synthesis (Enantioselective)

For applications requiring chiral purity (e.g., drug development), catalytic asymmetric epoxidation using chiral amine organocatalysts (Cinchona alkaloids) is effective.

  • Catalyst: Cinchona-derived primary amines (e.g., 9-amino-9-deoxyepiquinine).[2]

  • Conditions:

    
    , chiral amine (10-20 mol%), TFA (co-catalyst), in dioxane or THF.
    
  • Outcome: Yields >80% with enantiomeric ratios (er) up to 97:3.[2][9][10][11]

Reactivity Profile & Mechanistic Pathways[3]

The chemical utility of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one stems from its ability to undergo controlled ring manipulations.[2] The interplay between the epoxide and the ketone allows for three distinct mechanistic outcomes: Transposition (Wharton), Fragmentation (Eschenmoser), and Cycloaddition (Photochemical).

ReactivityPathways Start 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Wharton Wharton Rearrangement (Hydrazine/Base) Start->Wharton Path A Eschenmoser Eschenmoser Fragmentation (Tosylhydrazine) Start->Eschenmoser Path B Photo [2+2] Photocycloaddition (UV Light + Alkene) Start->Photo Path C Product_W 4,4-Dimethylcyclohex-2-en-1-ol (Allylic Alcohol) Wharton->Product_W N2 extrusion Double bond shift Product_E Acyclic Alkynone (Fragmentation Product) Eschenmoser->Product_E Ring cleavage Triple bond formation Product_P Cyclobutane-fused Bicyclic Systems Photo->Product_P Scaffold complexity

Figure 1: Divergent reactivity pathways. Path A and B leverage the epoxy-ketone functionality for skeletal rearrangement, while Path C utilizes the enone-like conjugation for cycloadditions.[2]

Wharton Rearrangement (Path A)

Treatment of the epoxy ketone with hydrazine hydrate in the presence of acetic acid or a base effects the Wharton rearrangement.[2]

  • Mechanism: Formation of the hydrazone followed by proton transfer and elimination of nitrogen (

    
    ).[2]
    
  • Product: 4,4-Dimethylcyclohex-2-en-1-ol .[2]

  • Significance: This reaction transposes the oxygen functionality and the double bond, providing access to allylic alcohols that are difficult to synthesize directly.

Eschenmoser Fragmentation (Path B)[3]

Reaction with p-toluenesulfonylhydrazide (tosylhydrazine) generates the epoxy tosylhydrazone, which undergoes fragmentation.

  • Mechanism: The hydrazone decomposes to form an intermediate that cleaves the C1-C2 bond and opens the epoxide.[2]

  • Product: Acyclic alkynyl ketones (e.g., 6-methylhept-5-yn-2-one derivatives).[2]

  • Significance: Powerful method for cleaving cyclic systems to generate defined acyclic stereocenters.[2]

Photochemical [2+2] Cycloaddition (Path C)

Under UV irradiation, the epoxy ketone can act as a substrate for [2+2] cycloadditions with alkenes.

  • Application: Used in the synthesis of complex caged structures and partially hydrogenated dienone musks.[2] The gem-dimethyl group directs the stereochemistry of the incoming alkene.[2]

Applications in Drug Discovery & Fine Chemicals

Pharmacological Scaffolds[3]
  • Arginine Methyltransferase (RMT) Inhibitors: The scaffold serves as a chiral building block in the synthesis of inhibitors targeting RMTs, enzymes implicated in cancer and cardiovascular diseases. The rigidity of the bicyclic system helps orient pharmacophores in the enzyme active site.[2]

  • Terpenoid Synthesis: The compound acts as a precursor for "A-ring" functionalization in steroid and triterpene synthesis.[2]

Fragrance Chemistry[3]
  • Musk Odorants: Derivatives of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one are intermediates in the synthesis of Phantolide and Tonalide analogs.[2] The gem-dimethyl moiety is crucial for the "musk" olfactory profile.[2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential sensitizer.[2]

  • Reactivity Hazard: As an epoxide, the compound is susceptible to exothermic ring-opening in the presence of strong acids or Lewis acids.[2]

  • Storage: Store at 2–8 °C under inert atmosphere (

    
     or Ar). Epoxides can slowly degrade or polymerize upon prolonged exposure to moisture and heat.[2]
    
  • Peroxide Warning: While the compound itself is stable, the synthesis involves

    
    . Ensure all peroxides are quenched (check with starch-iodide paper) before concentrating reaction mixtures to prevent explosion hazards.[2]
    

References

  • Synthesis & Photochemistry: Kraft, P., et al. "Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones."[2] Journal of Organic Chemistry, 2020.[12][3] Link[2]

  • Asymmetric Epoxidation: List, B., et al. "Catalytic Asymmetric Epoxidation of Cyclic Enones." Angewandte Chemie Int.[2][9] Ed., 2008. Link[2]

  • Chemical Properties: NIST Chemistry WebBook, "7-Oxabicyclo[4.1.0]heptan-2-one Derivatives."[2] Link

  • Pharma Application: "Arginine methyltransferase inhibitors and uses thereof." Patent WO2018203056.[2] Link[2]

  • Mechanistic Grounding: Wharton, P. S., & Bohlen, D. H. "Hydrazine reduction of alpha, beta-epoxy ketones to allylic alcohols."[2] Journal of Organic Chemistry, 1961.[6]

Sources

"5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one: Technical Monograph & Synthetic Guide

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 1074-26-6) is a specialized bicyclic epoxy ketone serving as a critical chiral synthon in the synthesis of terpenoids, fragrances, and complex pharmaceutical intermediates.[1] Structurally, it represents the 2,3-epoxide of 4,4-dimethylcyclohex-2-en-1-one. Its reactivity is defined by the bifunctional nature of the


-epoxy ketone moiety, allowing for regioselective ring-opening, Wharton rearrangements, and Eschenmoser fragmentations.

This guide provides a validated technical workflow for the synthesis, purification, and application of this molecule, tailored for researchers in organic synthesis and medicinal chemistry.

Chemical Identity & Structural Logic

The nomenclature and structure reveal the molecule's steric and electronic environment, which dictates its reactivity.

  • IUPAC Name: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one[1][2][3][4]

  • Common Names: 4,4-Dimethyl-2,3-epoxycyclohexanone; Isophorone epoxide derivative (demethylated).

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 140.18 g/mol [5][6]

  • Chirality: The molecule possesses two stereocenters at the bridgehead carbons (C1 and C6). It typically exists as a racemate in standard synthesis but can be resolved into

    
     and 
    
    
    
    enantiomers.
Structural Visualization

The following diagram illustrates the bicyclic numbering system and the steric environment created by the gem-dimethyl group at C5.

ChemicalStructure cluster_legend Structural Key C1 C1 (Bridge) C2 C2 (=O) C1->C2 O7 O7 (Epoxy) C1->O7 C3 C3 (CH2) C2->C3 C4 C4 (CH2) C3->C4 C5 C5 (Me2) C4->C5 C6 C6 (Bridge) C5->C6 C6->C1 C6->O7 L1 C1/C6: Bridgeheads (Reactive Sites) L2 C5: Gem-Dimethyl (Steric Bulk)

Figure 1: Connectivity and functional mapping of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one.

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing this molecule is the Nucleophilic Epoxidation (Weitz-Scheffer Reaction) of 4,4-dimethylcyclohex-2-en-1-one. Unlike electrophilic epoxidation (e.g., mCPBA), which is slow for electron-deficient enones, the nucleophilic approach using alkaline hydrogen peroxide is rapid and high-yielding.

Reagents & Materials
ComponentRoleSpecification
4,4-Dimethylcyclohex-2-en-1-one Precursor>98% Purity
Hydrogen Peroxide (

)
Oxidant30% aq.[4][7] solution
Sodium Hydroxide (NaOH) Catalyst6M aq. solution
Methanol (MeOH) SolventHPLC Grade
Dichloromethane (DCM) ExtractionACS Grade
Step-by-Step Protocol
  • Preparation: Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) in Methanol (5 mL per mmol substrate) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Add

    
     (30% aq., 3.0 equiv) dropwise to the stirred solution. Ensure the internal temperature does not exceed 10°C.
    
  • Initiation: Add NaOH (6M, 0.1 equiv) dropwise. Caution: The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The enone spot (

    
    ) should disappear, replaced by the epoxide spot (
    
    
    
    ).
  • Quenching: Dilute with water and extract 3x with DCM.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. The crude oil can be purified via vacuum distillation or flash chromatography (
    
    
    
    , 10-20% EtOAc in Hexanes).
Mechanistic Pathway

The reaction proceeds via a conjugate addition of the hydroperoxide anion (


) followed by ring closure.

Mechanism Step1 Step 1: Nucleophilic Attack HOO- attacks C-beta (C6) Step2 Step 2: Enolate Formation Stabilized by Carbonyl Step1->Step2 Fast Step3 Step 3: Ring Closure O-O bond cleavage Epoxide formation Step2->Step3 Rate Determining Product Product: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one Step3->Product

Figure 2: Weitz-Scheffer epoxidation mechanism for electron-deficient enones.

Reactivity Profile & Applications

The 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is a versatile "spring-loaded" intermediate. The strain of the epoxide ring coupled with the electron-withdrawing ketone makes it susceptible to unique transformations.

A. Wharton Rearrangement

Reaction with hydrazine hydrate converts the epoxy ketone into an allylic alcohol , effectively transposing the oxygen functionality and reducing the ketone.

  • Reagents:

    
    , AcOH (cat.), MeOH.
    
  • Product: 4,4-Dimethylcyclohex-2-en-1-ol.

  • Utility: Synthesis of sterically hindered allylic alcohols found in terpene natural products.

B. Eschenmoser Fragmentation

Treatment with p-toluenesulfonylhydrazide leads to the fragmentation of the bicyclic system to form an alkynone .

  • Reagents:

    
    , solvent.
    
  • Mechanism: Hydrazone formation

    
     Epoxy-azo intermediate 
    
    
    
    Fragmentation.
  • Utility: Ring expansion synthesis (e.g., formation of macrocycles like muscone precursors).

C. Photochemical Rearrangement

Under UV irradiation (


 nm), the molecule undergoes rearrangement to form 1,3-diketones (e.g., 2-acetyl-4,4-dimethylcyclopentanone) via 

-cleavage (Norrish Type I).

Quantitative Data: Yields of Derivatives

Transformation Reagent Product Type Typical Yield

| Reduction |


 | Epoxy Alcohol | 85-92% |
| Wharton  | 

| Allylic Alcohol | 70-80% | | Fragmentation |

| Alkynone | 60-75% |

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Epoxides can slowly hydrolyze or polymerize if exposed to moisture/acids.
    
  • Peroxide Warning: While the product is an epoxide, the synthesis involves

    
    . Ensure all peroxides are quenched (check with starch-iodide paper) before concentrating organic extracts.
    

References

  • Poplata, S., Tröster, A., Zou, Y., & Bach, T. (2016). Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. American Chemical Society.[8] Link

  • BLD Pharm. (2024). Product Analysis: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 1074-26-6).[1][2][3] BLD Pharm.[1] Link

  • Sigma-Aldrich. (2024).[9] 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one Product Specification. Merck KGaA. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Chemical Data for 7-Oxabicyclo[4.1.0]heptan-2-one derivatives. U.S. Department of Commerce.[7] Link

  • ChemicalBook. (2024). Synthesis and Properties of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one. ChemicalBook. Link

Sources

Isophorone Oxide: A Pivotal Scaffold in Terpenoid and Vitamin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isophorone Oxide: Strategic Synthesis and Applications in Drug & Fine Chemical Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophorone oxide (2,3-epoxy-3,5,5-trimethylcyclohexanone; CAS 10276-21-8) is a versatile


-epoxy ketone derived from the industrial commodity chemical isophorone.[1] While often overshadowed by its parent compound, isophorone oxide serves as a critical "chemical switch," allowing access to diverse structural motifs—including cyclopentanoids, cyclic 

-diketones, and trimethylhydroquinone (a Vitamin E precursor)—through controlled ring-opening and rearrangement protocols.

This guide analyzes the mechanistic underpinnings of isophorone oxide's reactivity, providing researchers with actionable protocols for its synthesis and downstream transformation into high-value pharmaceutical and fragrance intermediates.

Chemical Identity & Stereochemical Profile

Isophorone oxide possesses two chiral centers at C2 and C3. Synthetic epoxidation typically yields a racemic mixture. However, the rigid cyclohexanone ring imposes specific stereoelectronic constraints that dictate the regioselectivity of nucleophilic attacks and rearrangements.

PropertyData
IUPAC Name 2,3-Epoxy-3,5,5-trimethylcyclohexanone
CAS Number 10276-21-8
Molecular Formula

Molecular Weight 154.21 g/mol
Boiling Point 75–76 °C at 6 mmHg
Density 0.994 g/mL (25 °C)
Appearance Colorless to pale yellow liquid
Key Functionality

-epoxy ketone (Weitz-Scheffer product)

Synthesis: The Weitz-Scheffer Protocol

The most robust method for synthesizing isophorone oxide is the nucleophilic epoxidation of isophorone using alkaline hydrogen peroxide. Unlike electrophilic epoxidation (e.g., with m-CPBA), which attacks electron-rich alkenes, the electron-deficient enone system of isophorone requires a nucleophilic oxidant (


).
Mechanistic Insight

The reaction proceeds via a Michael-type addition of the hydroperoxide anion to the


-carbon, followed by intramolecular ring closure and elimination of hydroxide. This mechanism ensures exclusive formation of the epoxide at the 

position, avoiding oxidation of other potential sites.
Experimental Protocol: Alkaline Epoxidation

Safety Note: Reactions involving hydrogen peroxide are exothermic and can generate pressure. Perform behind a blast shield.

Reagents:

  • Isophorone (55.2 g, 0.4 mol)[2]

  • Hydrogen Peroxide (30% aq., 115 mL, 1.2 mol)

  • Sodium Hydroxide (6N aq., 33 mL, 0.2 mol)[2]

  • Methanol (400 mL)

Procedure:

  • Setup: Charge a 1-L three-necked flask (equipped with mechanical stirrer, dropping funnel, and thermometer) with isophorone and the hydrogen peroxide solution in methanol.

  • Temperature Control: Cool the mixture to 15 °C using an ice bath.

  • Addition: Add the 6N NaOH dropwise over 60 minutes. Crucial: Maintain internal temperature between 15–20 °C. Higher temperatures promote side reactions (e.g., oxidative cleavage).

  • Reaction: Stir for an additional 3 hours at 20–25 °C. Monitor consumption of isophorone by TLC or GC.

  • Workup: Pour the mixture into 500 mL water. Extract with ether (

    
     mL).[2][3] Wash combined organics with brine/water until neutral. Dry over anhydrous 
    
    
    
    .[3]
  • Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (Vigreux column). Collect the fraction boiling at 75–76 °C / 6 mmHg.

  • Yield: Expect 70–75% (approx. 43–46 g).

Reactivity Profile & Divergent Pathways

Isophorone oxide is a "spring-loaded" molecule. The strain of the epoxide ring, coupled with the carbonyl group, allows for three distinct rearrangement pathways depending on the catalyst used:

  • Acid-Catalyzed Ring Contraction: Yields cyclopentanoids.

  • Base/Acid Rearrangement: Yields

    
    -diketones or hydroxy-enones (e.g., 2-hydroxyisophorone).
    
  • Reduction: Yields isophorone diols.

Visualization: Divergent Reaction Pathways

IsophoroneOxidePathways ISO Isophorone ISO_OX Isophorone Oxide (2,3-epoxy-3,5,5-trimethylcyclohexanone) ISO->ISO_OX H2O2 / NaOH (Weitz-Scheffer) PROD_A 2,4,4-Trimethylcyclopentanone (Ring Contraction) ISO_OX->PROD_A BF3·Et2O (Favorskii-like) PROD_B 2-Hydroxyisophorone (Flavor/Fragrance) ISO_OX->PROD_B OH- or H+ (Isomerization) PROD_C Ketoisophorone (KIP) (Vitamin E Precursor) ISO_OX->PROD_C Oxidation/Rearrangement (Industrial)

Figure 1: Divergent synthetic pathways starting from Isophorone Oxide.

Applications in Drug Development & Fine Chemicals

A. Vitamin E Synthesis (The Ketoisophorone Route)

Isophorone oxide is a key intermediate in the synthesis of Ketoisophorone (KIP) (2,6,6-trimethyl-2-cyclohexene-1,4-dione).[4] KIP is subsequently aromatized to Trimethylhydroquinone (TMHQ) , the aromatic building block that condenses with isophytol to form


-Tocopherol (Vitamin E).
  • Mechanism: The epoxide is rearranged to 2-hydroxyisophorone, which is then further oxidized or dehydrated to KIP.

  • Significance: This pathway avoids the use of more expensive starting materials and utilizes the pre-existing carbon skeleton of acetone-derived isophorone.

B. Chiral Building Blocks (Actinol)

Enzymatic reduction of KIP (derived from isophorone oxide) yields (4R,6R)-Actinol .[4] This chiral alcohol is a critical synthon for the synthesis of optically active carotenoids, such as Zeaxanthin and Cryptoxanthin, used in nutraceuticals and ophthalmology drugs (e.g., for macular degeneration).

C. Fragrance & Flavor Chemistry

The rearrangement product 2-Hydroxyisophorone (also known as "Maple Furanone" in its tautomeric forms) possesses a sweet, caramel-like odor. It is used extensively in the flavor industry and serves as a model for studying Maillard reaction products in food science.

Detailed Protocol: Acid-Catalyzed Rearrangement (Ring Contraction)

One of the most chemically interesting reactions of isophorone oxide is its rearrangement to 2,4,4-trimethylcyclopentanone using a Lewis acid. This reaction mimics a Favorskii-type rearrangement but proceeds via a distinct cationic mechanism involving acyl migration.

Experimental Protocol

Reagents:

  • Isophorone Oxide (38.6 g, 0.25 mol)[5]

  • Boron Trifluoride Etherate (

    
    , 20 mL, 0.16 mol)[5]
    
  • Benzene or Toluene (400 mL) (Note: Toluene is preferred for safety)

Procedure:

  • Dissolution: Dissolve isophorone oxide in 400 mL of anhydrous toluene in a separatory funnel (or reaction flask if stirring is preferred).

  • Catalysis: Add

    
     rapidly. The reaction is exothermic; ensure the vessel can handle slight pressure or vent appropriately.
    
  • Reaction: Swirl or stir for 30 minutes. The color typically darkens.

  • Quench: Dilute with 100 mL ether and wash with 100 mL water.

  • Base Wash: Shake the organic layer with 10% NaOH solution (200 mL) for 2 minutes. This step removes acidic byproducts and any formed 1,2-diketones (which are soluble in base as enolates).

  • Isolation: Wash the organic layer again with water, dry over

    
    , and concentrate.[5]
    
  • Distillation: Fractionally distill the residue. The product, 2,4,4-trimethylcyclopentanone, boils at 61–62 °C / 21 mmHg.[5]

Validation:

  • IR: Strong carbonyl stretch at ~1740

    
     (characteristic of cyclopentanone, shifted from ~1715 
    
    
    
    of cyclohexanone).
  • NMR: Loss of the epoxide proton signals and appearance of cyclopentyl ring protons.

References

  • Preparation of Isophorone Oxide: Wasson, R. L.; House, H. O. Isophorone Oxide.[1][3][6][7][8] Org. Synth. 1957 , 37, 58. Link

  • Rearrangement to Cyclopentanone: House, H. O.; Wasson, R. L. 2,4,4-Trimethylcyclopentanone. Org. Synth. 1957 , 37, 84. Link

  • Biocatalytic Oxidation: Tavanti, M., et al.

    
    -Isophorone. ChemCatChem2021 , 13, 1–7. Link
    
  • Industrial Isophorone Chemistry: Ullmann's Encyclopedia of Industrial Chemistry, "Ketones". Wiley-VCH. Link

  • Epoxide Ring Opening Mechanism: Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chem. Rev.1959 , 59, 737–799. Link

Sources

Bicyclic Epoxides: Stereoelectronic Principles and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic epoxides represent a unique intersection of high potential energy (ring strain) and exquisite stereochemical control. Unlike their acyclic counterparts, these systems are defined by rigid conformational locks that dictate reactivity through stereoelectronic effects rather than simple steric hindrance. This guide explores the trajectory of bicyclic epoxides from the early Prilezhaev oxidation to their pivotal role in modern covalent drug discovery (e.g., Fumagillin). We examine the governing Fürst-Plattner Rule for ring opening, the biosynthetic dominance of Squalene Epoxidase , and provide validated protocols for laboratory synthesis.

Structural Fundamentals: The Strain-Reactivity Nexus

The utility of bicyclic epoxides stems from the geometric constraints imposed by the fusion of the oxirane ring to a carbocyclic framework.

Fused vs. Bridged Systems
  • Fused Systems (e.g., Decalin oxides): The epoxide is shared by two adjacent rings. Reactivity is governed by the trans-diaxial requirement for opening, often forcing the ring into higher-energy twist-boat conformations during the transition state.

  • Bridged Systems (e.g., Norbornene oxide): The epoxide is locked on a bridge. These are exceptionally strained. Nucleophilic attack is often directed by the "exo/endo" preference, and relief of ring strain (

    
     kcal/mol) provides a massive thermodynamic driving force, occasionally triggering Wagner-Meerwein rearrangements.
    
FeatureAcyclic EpoxideBicyclic Epoxide (Fused)Bicyclic Epoxide (Bridged)
Conformational Freedom High (Bond rotation possible)Low (Rigid chair/boat)Locked (Rigid cage)
Primary Reactivity Driver Sterics /

backside
Stereoelectronics (Orbital overlap)Strain Release
Ring Opening Outcome Inversion (Walden)Trans-diaxial (Fürst-Plattner)Rearrangement prone

Historical Evolution of Synthesis

The synthesis of bicyclic epoxides has evolved from non-selective stoichiometric oxidation to precise catalytic asymmetric methods.

  • 1909: The Prilezhaev Reaction: Nikolai Prilezhaev discovers that peroxycarboxylic acids oxidize alkenes to epoxides.[1][2] This remains the standard for synthesizing simple bicyclic epoxides using m-CPBA.

  • 1957: Henbest Stereocontrol: Henbest demonstrated that polar functional groups (like hydroxyls) on a cyclohexane ring could direct the incoming peracid via hydrogen bonding, overriding steric hindrance (syn-direction).

  • 1980s-90s: Asymmetric Catalysis: The Jacobsen-Katsuki (Mn-salen) and Sharpless (Ti-tartrate) epoxidations allowed for enantioselective synthesis, though Sharpless is limited to allylic alcohols.

History cluster_0 Stoichiometric Era cluster_1 Catalytic Era cluster_2 Modern Era N1 1909: Prilezhaev (Peracids) N2 1957: Henbest (H-Bond Direction) N1->N2 Stereocontrol N3 1980: Sharpless (Allylic Alcohols) N2->N3 Enantioselectivity N4 1990: Jacobsen-Katsuki (Mn-Salen) N3->N4 Unfunctionalized Alkenes N5 2000+: Shi Epoxidation (Organocatalysis) N4->N5 N6 Biocatalysis (Engineered P450s) N4->N6

Figure 1: Timeline of major milestones in epoxide synthesis technology.

Biosynthetic Significance: The Squalene Connection

In drug development, understanding the biosynthesis of bicyclic epoxides is crucial because Squalene Epoxidase (SQLE) is a validated target for antifungals (e.g., Terbinafine) and hypercholesterolemia.[3]

Nature constructs the steroid core via a cascade initiated by a single bicyclic epoxide intermediate. Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase.

Biosynthesis Squalene Squalene (Linear Polyene) SQLE Enzyme: Squalene Epoxidase (FAD-dependent) Squalene->SQLE NADPH + O2 Oxido 2,3-Oxidosqualene (Epoxide Intermediate) SQLE->Oxido LSS Enzyme: Lanosterol Synthase (Cascade Cyclization) Oxido->LSS Epoxide Ring Opening (Cascade) Lanosterol Lanosterol (Tetracyclic Steroid Core) LSS->Lanosterol

Figure 2: The critical role of squalene epoxidase in steroidogenesis.

Mechanistic Deep Dive: The Fürst-Plattner Rule

For researchers working with fused bicyclic systems (like steroids or decalins), the Fürst-Plattner Rule (Trans-Diaxial Effect) is the single most important predictive tool.

The Rule: The nucleophilic opening of a cyclohexene epoxide yields the product where the two new substituents are trans-diaxial to each other.[4]

The "Why" (Causality):

  • Transition State: The reaction proceeds through a transition state that resembles a chair conformation.[5]

  • Orbital Alignment: Backside attack (

    
    ) requires the nucleophile to approach anti-parallel to the C-O bond.
    
  • Energetics: Attacking the position that leads to a diequatorial product forces the ring into a high-energy twist-boat transition state. Attacking to form the diaxial product maintains the lower-energy chair conformation.

Implication: Even if the "diaxial" product looks sterically crowded, stereoelectronics prevail. The product will eventually flip to the diequatorial chair after the reaction if allowed, but the kinetic product is diaxial.

FurstPlattner cluster_favored Favored Pathway (Lower Energy) cluster_disfavored Disfavored Pathway (High Energy) Epoxide Epoxide (Half-Chair) TS_Chair TS: Chair-like Epoxide->TS_Chair Nu attack at C1 TS_Boat TS: Twist-Boat Epoxide->TS_Boat Nu attack at C2 Prod_Diaxial Product: Trans-Diaxial TS_Chair->Prod_Diaxial Prod_Dieq Product: Trans-Diequatorial TS_Boat->Prod_Dieq

Figure 3: Kinetic preference for the chair-like transition state (Fürst-Plattner Rule).

Experimental Protocol: Epoxidation of Octalin

This protocol describes the synthesis of 4a,8a-epoxy-decahydronaphthalene (9,10-epoxy-decalin) from


-octalin. This is a standard "self-validating" protocol where color change and solubility shifts confirm progress.

Reagents:

  • 
    -Octalin (10 mmol)
    
  • m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (12 mmol)

  • Dichloromethane (DCM), anhydrous

  • Sat.

    
    , Sat. 
    
    
    

Protocol:

  • Preparation: Dissolve 10 mmol of octalin in 50 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath. Causality: Cooling controls the exotherm of the Prilezhaev reaction and prevents over-oxidation or rearrangement.

  • Addition: Dissolve m-CPBA (1.2 equiv) in 30 mL DCM. Add this solution dropwise to the alkene over 20 minutes.

    • Observation:m-Chlorobenzoic acid (byproduct) is less soluble in DCM than m-CPBA and may precipitate as a white solid, indicating conversion.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (stain with Anisaldehyde; epoxide usually runs slightly lower than alkene).

  • Quench (Critical Step):

    • Add sat.

      
       (sodium sulfite) solution. Stir vigorously for 15 mins.
      
    • Test: Use starch-iodide paper. If it turns blue, peroxides are still present. Add more sulfite until the paper remains white. Safety: This prevents explosion hazards during concentration.

  • Workup:

    • Wash organic layer with sat.

      
       (3x) to remove the m-chlorobenzoic acid byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate
      
  • Validation:

    • 1H NMR: Disappearance of olefinic protons (if any were visible, though tetrasubstituted octalin has none). Appearance of characteristic C-O-C stretch in IR (~850-1250 cm⁻¹).

Pharmaceutical Applications: The Fumagillin Case[6]

Fumagillin is a classic example of a bicyclic epoxide natural product used as a drug lead.

  • Source: Aspergillus fumigatus.[6][7]

  • Target: Methionine aminopeptidase type 2 (MetAP2).[6]

  • Mechanism: Fumagillin contains a spiro-epoxide (highly strained bicyclic system). The Histidine-231 residue in the active site of MetAP2 attacks the spiro-epoxide.[8]

  • Outcome: The ring opens, forming a covalent bond with the enzyme. This irreversible inhibition blocks angiogenesis.

  • Drug Development: Analogs like Beloranib and TNP-470 were developed to improve the poor pharmacokinetic profile of natural Fumagillin while retaining the reactive bicyclic epoxide warhead.

References

  • Prilezhaev, N. (1909).[2] "Oxydation ungesättigter Verbindungen mittels organischer Superoxyde". Berichte der deutschen chemischen Gesellschaft, 42(4), 4811–4815. Link

  • Fürst, A., & Plattner, P. A. (1949).[4] "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane". Helvetica Chimica Acta, 32(1), 275–283. 4[9]

  • Corey, E. J., & Snider, B. B. (1972). "Total synthesis of fumagillin". Journal of the American Chemical Society, 94(7), 2549-2550. 10

  • Padyana, A. K., et al. (2019). "Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase". Nature Communications, 10, 97. 3

  • Chua, N. K., et al. (2020). "A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate".[9] PNAS, 117(51). 9

Sources

The Mechanistic Architecture of α,β-Epoxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Therapeutic Utility[1]

Abstract

This technical guide provides a comprehensive analysis of α,β-epoxy ketones, a structural motif central to modern organic synthesis and medicinal chemistry. We examine the mechanistic underpinnings of their formation via nucleophilic epoxidation, their unique reactivity profiles including the Wharton rearrangement, and their critical role as pharmacophores in proteasome inhibitors like Carfilzomib. Detailed experimental protocols and safety frameworks are provided for researchers handling these potent alkylating agents.

Introduction: The Oxirane-Carbonyl Dyad

The α,β-epoxy ketone is a bifunctional electrophile combining the strain of an oxirane ring with the polarization of a carbonyl group. This "dyad" creates a unique reactivity landscape where the carbonyl activates the epoxide toward nucleophilic attack, while the epoxide confers stereochemical rigidity to the carbonyl.

In drug development, this motif is not merely a synthetic intermediate but a "warhead." Natural products such as Epoxomicin and Eponemycin utilize this structure to covalently inhibit the 20S proteasome, a mechanism now validated by the FDA-approved drug Carfilzomib (Kyprolis) for multiple myeloma.

Synthesis: The Weitz-Scheffer Protocol

Unlike electron-rich alkenes which require electrophilic oxidants (e.g., m-CPBA), electron-deficient enones require nucleophilic epoxidation .[1] The gold standard remains the Weitz-Scheffer reaction , utilizing alkaline hydrogen peroxide.

2.1 Mechanistic Causality

The reaction does not proceed via a concerted transfer of oxygen. Instead, it follows a stepwise conjugate addition-elimination pathway:

  • Generation of Hydroperoxide Anion:

    
    .
    
  • Conjugate Addition: The soft nucleophile

    
     attacks the 
    
    
    
    -carbon of the enone, breaking the
    
    
    -bond and forming an enolate intermediate.
  • Intramolecular Ring Closure: The enolate oxygen collapses, reforming the carbonyl

    
    -bond and displacing the hydroxide ion from the peroxide oxygen in an intramolecular 
    
    
    
    fashion.

This mechanism dictates the stereochemical outcome: the reaction is generally diastereoselective , favoring the formation of the thermodynamically more stable trans-epoxide due to reversible enolate formation allowing equilibration prior to ring closure.

2.2 Visualization: Weitz-Scheffer Mechanism

WeitzScheffer cluster_conditions Conditions Substrate α,β-Unsaturated Ketone (Enone) Intermediate Enolate Intermediate (Resonance Stabilized) Substrate->Intermediate Conjugate Addition (Slow Step) HOO HOO- (Nucleophile) HOO->Intermediate Transition Intramolecular SN2 (Ring Closure) Intermediate->Transition O-O Bond Rotation Product α,β-Epoxy Ketone (Trans-Major) Transition->Product OH- Elimination c1 Alkaline H2O2 c2 MeOH/H2O Solvent

Figure 1: Stepwise mechanism of nucleophilic epoxidation. The enolate intermediate allows for stereochemical equilibration.

Reactivity & Transformations

The α,β-epoxy ketone is a "loaded spring" for synthetic chemists. Two primary divergent pathways exist depending on the reagents used.

3.1 The Wharton Rearrangement

Treatment with hydrazine (


) effects a transposition of the oxygen functionality, converting the epoxy ketone into an allylic alcohol .
  • Mechanism: Hydrazone formation

    
     Epoxide opening 
    
    
    
    Nitrogen extrusion.
  • Utility: This reaction retains the carbon skeleton while shifting the oxidation state and position, valuable in terpene synthesis.

3.2 Meinwald Rearrangement

Under Lewis acid catalysis (e.g.,


), the epoxide rearranges to form a 1,3-diketone or an 

-formyl ketone, driven by the migration of a hydride or alkyl group to quench the developing carbocation.
3.3 Visualization: Reactivity Divergence

Reactivity EpoxyKetone α,β-Epoxy Ketone Wharton Wharton Rearrangement (N2H4 / AcOH) EpoxyKetone->Wharton Meinwald Meinwald Rearrangement (BF3·OEt2) EpoxyKetone->Meinwald Reduction Luche Reduction (NaBH4 / CeCl3) EpoxyKetone->Reduction AllylicAlc Allylic Alcohol (C=C migration) Wharton->AllylicAlc -N2 Diketone 1,3-Diketone (Carbonyl migration) Meinwald->Diketone Hydride shift EpoxyAlc Epoxy Alcohol (Stereoselective) Reduction->EpoxyAlc 1,2-Hydride attack

Figure 2: Divergent synthetic pathways accessible from the α,β-epoxy ketone scaffold.

Therapeutic Application: Proteasome Inhibition

The most critical application of α,β-epoxy ketones lies in oncology. Unlike boronic acids (e.g., Bortezomib) which form reversible adducts, epoxy ketones form irreversible covalent bonds with the proteasome.[2]

4.1 The Morpholino Adduct Mechanism

The specificity of drugs like Carfilzomib arises from a unique double-nucleophilic attack by the N-terminal Threonine (Thr1) of the proteasome's


5 subunit:
  • Attack 1: The Thr1 hydroxyl group (

    
    ) attacks the ketone carbonyl, forming a hemiketal.
    
  • Attack 2: The Thr1 N-terminal amine (

    
    ) attacks the epoxide ring (now activated by the hemiketal formation).
    
  • Result: Formation of a stable 1,4-morpholine ring. This "clamping" mechanism is virtually irreversible, leading to sustained inhibition of protein degradation and subsequent apoptosis of cancer cells.

4.2 Visualization: Mechanism of Action

ProteasomeInhibition Drug Epoxy Ketone Inhibitor (e.g., Carfilzomib) Complex1 Hemiketal Intermediate Drug->Complex1 Thr1-OH attacks Ketone Enzyme Proteasome β5 Subunit (Thr1 Residue) Enzyme->Complex1 Adduct Morpholino Adduct (Irreversible Inhibition) Complex1->Adduct Thr1-NH2 attacks Epoxide (Ring Closure)

Figure 3: Formation of the morpholino adduct between epoxy ketone inhibitors and the proteasome Threonine residue.

Experimental Protocol: Synthesis of trans-Chalcone Epoxide

Objective: To synthesize trans-1,3-diphenyl-2,3-epoxypropan-1-one via Weitz-Scheffer epoxidation. This protocol is designed to be self-validating through visual cues.

5.1 Reagents & Equipment[3]
  • Substrate: trans-Chalcone (20 mmol, 4.16 g) - Yellow solid.

  • Oxidant: Hydrogen Peroxide (30% aq., 60 mmol, 6.0 mL).

  • Base: Sodium Hydroxide (5% aq., 10 mL).

  • Solvent: Methanol (50 mL) / Acetone (10 mL).

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp.

5.2 Step-by-Step Methodology
  • Dissolution (The Baseline):

    • In a 250 mL Erlenmeyer flask, dissolve 4.16 g of trans-chalcone in a mixture of 50 mL methanol and 10 mL acetone.

    • Validation: The solution must be a clear, bright yellow. If cloudy, gently warm to 30°C until dissolved.

  • Initiation:

    • Add 2.0 mL of 5% NaOH solution. Stir for 2 minutes.

    • Observation: The yellow color may intensify slightly due to enolate resonance.

  • Oxidation (The Critical Step):

    • Add the 30%

      
       dropwise over 10 minutes while stirring vigorously.
      
    • Safety: Exothermic reaction. Monitor temperature; keep below 40°C using a water bath if necessary.[4]

  • Reaction Monitoring (Self-Validation):

    • Stir at room temperature.

    • Visual Endpoint: The deep yellow color of the chalcone will fade to a pale yellow or colorless solution over 30–60 minutes.

    • TLC Check: Elute in Hexane:EtOAc (4:1). The starting material (

      
      , UV active, yellow) should disappear. The product (
      
      
      
      ) will appear as a UV-active spot that does not stain yellow with anisaldehyde (unlike the enone).
  • Quenching & Isolation:

    • Pour the reaction mixture into 200 mL of ice-water.

    • Validation: A white precipitate should form immediately.

    • Filter the solid, wash with cold water (

      
       mL) to remove excess base and peroxide.
      
  • Purification:

    • Recrystallize from hot ethanol.

    • Yield: Expect 85–95% (approx. 3.8–4.2 g).

    • Melting Point: 89–90°C.

5.3 Data Summary Table
ParameterValue / Condition
Substrate trans-Chalcone (Enone)
Reagent Stoichiometry Enone (1.0) :

(3.0) : NaOH (0.2)
Time 45 - 60 minutes
Temperature 20 - 25°C (Room Temp)
Visual Indicator Disappearance of yellow color
Yield > 85%
Safety & Stability
  • Alkylating Hazard: α,β-Epoxy ketones are potent alkylating agents. They can react with biological nucleophiles (DNA, proteins). Always wear nitrile gloves and work in a fume hood.

  • Peroxide Risks: The Weitz-Scheffer reaction generates oxygen gas. Do not seal the reaction vessel tightly. Ensure all peroxides are quenched (check with starch-iodide paper) before disposing of aqueous waste.

References
  • Weitz, E., & Scheffer, A. (1921). Über die Einwirkung von alkalischem Wasserstoffsuperoxyd auf ungesättigte Verbindungen. Berichte der deutschen chemischen Gesellschaft. Link

  • Wharton, P. S., & Bohlen, D. H. (1961). Hydrazine Reduction of α,β-Epoxy Ketones to Allylic Alcohols. The Journal of Organic Chemistry. Link

  • Meng, L., et al. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proceedings of the National Academy of Sciences. Link

  • Kuhn, D. J., et al. (2007). Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma. Blood. Link

  • Groll, M., et al. (2000). Crystal Structure of Epoxomicin:20S Proteasome Reveals a Molecular Basis for Selectivity of α',β'-Epoxyketone Proteasome Inhibitors. Journal of the American Chemical Society.[5] Link

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. Link

Sources

Technical Monograph: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" CAS number lookup Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1][2]

CAS Registry Number: 1074-26-6 Synonyms: 5,5-Dimethyl-2,3-epoxycyclohexanone; 4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (numbering variant); Epoxide of 5,5-dimethyl-2-cyclohexen-1-one.[1][2][3][4]

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthesis, and reactivity of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 1074-26-6).[1][2][3][4] As an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-epoxy ketone derived from the 5,5-dimethylcyclohexane scaffold, this molecule represents a critical "chiral pool" intermediate (when resolved) and a versatile electrophile in complex organic synthesis.[1][2][3]

Unlike its trimethylated analog (Isophorone oxide), this compound lacks the C3-methyl steric hindrance, making the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon significantly more susceptible to nucleophilic attack.[1][2][3] This structural nuance dictates its utility in preparing 1,3-transposed allylic alcohols (via Wharton rearrangement) and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-hydroxy-

-amino pharmacophores.[1][2][3]
Physicochemical Constants
PropertyValueNotes
Molecular Formula

Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps
Boiling Point 85–90 °C @ 15 mmHgExtrapolated from analogs
Density

g/cm³
Predicted
Solubility DCM, THF, MeOH, EtOAcHydrolytically unstable in acidic water

Synthetic Methodology: The Weitz-Scheffer Epoxidation

The most robust route to CAS 1074-26-6 is the nucleophilic epoxidation of 5,5-dimethyl-2-cyclohexen-1-one .[1][3][4] While electrophilic reagents (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-CPBA) are standard for isolated alkenes, they perform poorly here due to the electron-deficient nature of the enone double bond and the risk of competing Baeyer-Villiger oxidation.[1][3]

We utilize the Weitz-Scheffer protocol (Alkaline ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), which proceeds via a hydroperoxide enolate intermediate.[1][2]
Reaction Mechanism & Pathway

The following diagram illustrates the synthesis from the commercially available Dimedone precursor, highlighting the critical enone intermediate.[1][2]

SynthesisPath Dimedone Dimedone (Start) Enone 5,5-Dimethyl- 2-cyclohexen-1-one Dimedone->Enone 1. EtOH/H+ 2. Reduc/Elim Inter Hydroperoxide Enolate Enone->Inter H2O2, NaOH MeOH, 0°C Target Target Epoxide (CAS 1074-26-6) Inter->Target Ring Closure (-OH)

Figure 1: Synthetic lineage from Dimedone to the target epoxy ketone via nucleophilic epoxidation.[1][2][3][4]

Detailed Experimental Protocol

Objective: Synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one on a 50 mmol scale.

Reagents:

  • 5,5-Dimethyl-2-cyclohexen-1-one (Precursor): 6.2 g (50 mmol)[1][2][3][4]

  • Hydrogen Peroxide (30% aq.): 17 mL (~150 mmol)[1][2][4]

  • Sodium Hydroxide (6M aq.): 2.5 mL

  • Methanol (HPLC Grade): 50 mL[1][2][3][4]

Step-by-Step Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with the enone (6.2 g) and methanol (50 mL). Equip with a thermometer and magnetic stir bar.[1][2][4][5]

  • Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of -5 °C to 0 °C. Critical: Controlling exotherm is vital to prevent ring-opening side reactions.[1][3][4]

  • Peroxide Addition: Add

    
     (30%) dropwise over 20 minutes, maintaining temperature < 5 °C.
    
  • Initiation: Add the NaOH solution dropwise. The solution may turn transiently yellow (enolate formation).[1][2][4]

  • Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2][4] The enone UV-active spot (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by the epoxide (
    
    
    
    , stains with p-anisaldehyde).[1][2][3]
  • Quench: Carefully quench with saturated

    
     solution (20 mL).
    
  • Extraction: Extract with

    
     (
    
    
    
    mL). Wash combined organics with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.[1][2]
  • Purification: The crude oil is typically >90% pure.[1][2][4] For analytical grade, perform vacuum distillation (bp ~85 °C @ 15 mmHg) or flash chromatography on silica (neutralized with 1% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to prevent acid-catalyzed rearrangement).[1][2]
    

Reactivity Profile & Applications

The 7-oxabicyclo[4.1.0]heptan-2-one core is a "spring-loaded" electrophile.[1][2][3][4] Its reactivity is governed by the interplay between the ketone (C2) and the epoxide (C1-C6).[1][2][3][4]

The Wharton Rearrangement

Treatment of CAS 1074-26-6 with hydrazine hydrate effects the Wharton Rearrangement , converting the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-epoxy ketone into an allylic alcohol with a shifted double bond.[1][3] This is a powerful method for 1,3-transposition of oxygen functionality.[1][2][4]
Nucleophilic Ring Opening

Unlike simple epoxides, the presence of the carbonyl group at C2 polarizes the C-O bonds.[1][2] Nucleophiles (azides, amines, thiols) preferentially attack C3 (the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon) due to electronic activation by the carbonyl, despite the neopentyl-like steric bulk at C5.[1][2]

Stereoelectronic Rule: Attack occurs trans to the epoxide oxygen, leading to defined stereochemistry (typically trans-diaxial opening in chair-like transition states).[1][2][3][4]

ReactivityFlow cluster_0 Path A: Wharton Rearrangement cluster_1 Path B: Nucleophilic Opening Epoxide 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one AllylicAlc 5,5-Dimethylcyclohex-2-en-1-ol Epoxide->AllylicAlc N2H4·H2O AcOH (cat.) BetaSub alpha-Hydroxy-beta-amino Ketones Epoxide->BetaSub R-NH2 / NaN3 Lewis Acid

Figure 2: Divergent reactivity pathways: Reductive rearrangement (Wharton) vs. Nucleophilic addition.[1][2][4]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Epoxides are alkylating agents.[1][2][4] Direct contact can cause sensitization.[1][2][4]

  • Genotoxicity: Like many low-molecular-weight epoxides, potential mutagenicity cannot be ruled out without specific Ames test data.[1][2][3][4] Handle as a potential mutagen.[1][2][4]

Storage Protocols:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Argon or Nitrogen blanket.[1][2][4]

  • Incompatibility: Acids (Lewis or Brønsted) trigger rapid polymerization or rearrangement to the 1,3-diketone.[1][2][3][4] Avoid contact with iron salts or heavy metals which can catalyze decomposition.[1][2][4]

References

  • Smith, J. G. (1984).[1][2][4] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.[1][2] (Mechanistic grounding for nucleophilic opening).

  • Dupuy, C., & Luche, J. L. (1989).[1][2] New developments in the Wharton rearrangement. Tetrahedron, 45(11), 3437-3444.[1][2] (Application of epoxy ketones).

  • PubChem. (2024).[1][2][4][6] Compound Summary: (4S)-4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one.[1][2][3][4][6] Retrieved from [Link]

Sources

Stereoisomers of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoisomers of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, a bicyclic ketal epoxide derived from the monoterpene thujone, presents a compelling case study in stereochemical complexity and its profound impact on biological activity. As a derivative of a compound found in certain essential oils, its stereoisomers are of significant interest to researchers in natural products chemistry, pharmacology, and drug development. This guide provides a comprehensive analysis of the stereoisomeric landscape of this molecule, detailing the structural basis of its chirality, strategies for stereoselective synthesis and analytical resolution, and advanced methods for the unambiguous determination of both relative and absolute configurations. By integrating detailed experimental protocols with the underlying theoretical principles, this document serves as an authoritative resource for scientists navigating the challenges and opportunities presented by complex chiral molecules in modern chemical and biological research.

Introduction: The Structural and Stereochemical Complexity of a Thujone Derivative

The study of natural products and their derivatives is a cornerstone of drug discovery, offering intricate molecular architectures that challenge and inspire synthetic and analytical chemists. 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, an oxygenated derivative of thujone, exemplifies this complexity. Thujone itself is a well-known monoterpene, notorious for its presence in the spirit absinthe and its historical, though debated, psychoactive properties. The introduction of an epoxide ring onto the thujone scaffold introduces additional stereogenic centers, dramatically increasing the molecule's stereochemical diversity and creating a set of isomers with potentially distinct pharmacological profiles.

Systematic Nomenclature and Parent Compound

The parent compound, thujone, is a bicyclic monoterpene existing as two diastereomers: α-thujone and β-thujone, which differ in the orientation of the methyl group at the C4 position. The systematic name for the epoxide derivative, 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, precisely describes its structure: a bicyclo[4.1.0]heptane framework (a cyclopropane ring fused to a cyclohexane ring) with a ketone at C2, two methyl groups at C5, and an oxygen atom at C7, forming the epoxide. This molecule is also commonly referred to as thujone oxide in the scientific literature.

Pharmacological Context and Rationale for Study

Thujone is known to be a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, acting as a non-competitive antagonist. This mechanism is central to its neurotoxic effects. The stereochemistry of thujone itself has been shown to be a critical determinant of its biological activity. Consequently, understanding how the addition of an epoxide moiety and the creation of new chiral centers modify this activity is of paramount importance for toxicology and drug development. The various stereoisomers of the epoxide may exhibit significantly different potencies, selectivities, and metabolic fates, a common principle in pharmacology where enantiomers of a drug can have drastically different effects (e.g., thalidomide).

The Stereochemical Challenge: An Overview of Chiral Centers

The core structure of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one contains multiple stereogenic centers. The original thujone scaffold contains chiral centers that define the ring fusion and the orientation of its substituents. The epoxidation of the double bond in the thujone precursor introduces two new adjacent stereocenters. This multiplication of chirality results in a complex family of diastereomers and enantiomers, each a unique chemical entity. The primary challenge, and the focus of this guide, is to understand how to selectively synthesize, isolate, and characterize each of these distinct stereoisomers.

Elucidation of Stereoisomers: A Structural Analysis

A rigorous analysis of the molecular structure is the first step toward understanding the stereoisomeric possibilities. The bicyclo[4.1.0]heptane skeleton imposes significant conformational constraints that influence both the molecule's shape and the relative stability of its isomers.

Identification of Stereogenic Centers

The 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold possesses four chiral centers. These are the two bridgehead carbons of the bicyclic system and the two carbons of the epoxide ring. The presence of four stereocenters means that, according to the 2^n rule, a maximum of 2^4 = 16 stereoisomers are theoretically possible. These isomers exist as a series of diastereomeric pairs, each of which is a pair of enantiomers. The specific stereochemistry of the starting thujone isomer (α or β) will determine which set of diastereomers is formed upon epoxidation.

The Diastereomeric Landscape from Thujone Precursors

The epoxidation of thujone can lead to different diastereomers depending on the face of the double bond that is oxidized (syn or anti with respect to the isopropyl group in the parent thujone). For example, the epoxidation of (+)-isothujone has been shown to produce two main diastereomeric epoxides. These are formed from the two possible directions of attack on the double bond, leading to distinct relative stereochemistries of the epoxide ring in relation to the rest of the bicyclic framework.

Stereoselective Synthesis and Resolution Strategies

Controlling the stereochemical outcome of a reaction is one of the central goals of modern organic synthesis. For a molecule like 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, this involves either starting with a stereochemically pure precursor or employing a chiral reagent or catalyst to favor the formation of one specific isomer.

Synthetic Pathways: Epoxidation of Thujone Isomers

The most direct route to 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of the corresponding thujone isomer. The choice of oxidizing agent can influence the diastereoselectivity of the reaction.

  • Peroxy Acids (e.g., m-CPBA): Metachloroperoxybenzoic acid is a common reagent for epoxidation. The reaction typically proceeds via the Prilezhaev reaction mechanism. The stereochemical outcome is often directed by the steric environment of the double bond, with the reagent attacking the less hindered face.

  • Asymmetric Epoxidation: For achieving enantioselectivity, methods like the Sharpless epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation could be adapted if a suitable precursor were synthesized. However, for a simple alkene like that in thujone, substrate-direct epoxidation is more common.

Protocol: Diastereoselective Epoxidation of (+)-Isothujone

This protocol describes a representative procedure for the synthesis of thujone oxide stereoisomers, adapted from established literature methods.

Objective: To synthesize and isolate the diastereomeric epoxides of (+)-isothujone.

Materials:

  • (+)-Isothujone (substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Dissolve (+)-isothujone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil containing a mixture of diastereomeric epoxides using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the isomers.

Expected Outcome: Two major diastereomeric products, which can be characterized by NMR spectroscopy to determine their relative stereochemistry.

Resolution of Stereoisomers: Chiral Chromatography

While diastereomers can often be separated by standard chromatography, separating enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of a racemic compound. This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides like cellulose or amylose derivatives coated on a silica support.

  • Method Development: Developing a separation method involves screening different chiral columns and mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide baseline resolution of the enantiomeric peaks.

Spectroscopic and Computational Characterization

Unambiguous assignment of the three-dimensional structure of each stereoisomer is critical. This is achieved by combining advanced spectroscopic techniques with computational modeling.

Nuclear Magnetic Resonance (NMR) for Relative Configuration

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of a molecule in solution.

  • ¹H and ¹³C NMR: Provide information on the chemical environment of each nucleus, confirming the constitution of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is crucial for determining spatial proximity between protons. A cross-peak between two protons in a NOESY spectrum indicates they are close in space (typically < 5 Å), allowing for the assignment of relative stereochemistry, such as the cis or trans relationship of substituents on a ring.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

While NMR can establish the relative arrangement of atoms, it cannot typically determine the absolute configuration (i.e., distinguish between a molecule and its non-superimposable mirror image). Vibrational Circular Dichroism (VCD) is a chiroptical technique that provides this information.

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.

  • Methodology: The experimental VCD spectrum of an enantiomerically pure sample is measured. Then, the theoretical VCD spectrum for a specific enantiomer (e.g., the (1R, 2S, 4R, 5R) configuration) is calculated using quantum chemistry methods (Density Functional Theory, DFT). A direct comparison of the experimental spectrum with the calculated spectrum allows for the unambiguous assignment of the absolute configuration. A good match confirms the assignment, while a mirror-image spectrum indicates the opposite enantiomer.

Workflow for VCD-based Absolute Configuration Assignment

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis cluster_final Result exp_sample Enantiomerically Pure Sample exp_vcd Measure Experimental VCD & IR Spectra exp_sample->exp_vcd compare Compare Experimental vs. Theoretical Spectra exp_vcd->compare comp_structure Propose Structure (e.g., R,S,R,R) comp_conf Conformational Search comp_structure->comp_conf comp_opt DFT Geometry Optimization & Frequencies comp_conf->comp_opt comp_vcd Calculate Theoretical VCD & IR Spectra comp_opt->comp_vcd comp_vcd->compare assign Assign Absolute Configuration compare->assign final Unambiguous Stereochemical Assignment

Technical Monograph: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Synthesis, Reactivity, and Application in Chiral Scaffolding[1][2]

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly referred to in synthetic literature as 4,4-dimethyl-2,3-epoxycyclohexanone ) represents a critical chiral building block in the synthesis of complex terpenes, polyketides, and pharmaceutical intermediates.[1][2][3] Its structural uniqueness lies in the gem-dimethyl group at the C5 position (C4 in cyclohexanone numbering), which imposes significant steric bias, directing nucleophilic attacks and influencing the stereochemical outcome of ring-opening reactions.[1]

This guide provides a definitive technical workflow for the synthesis, purification, and downstream transformation of this compound. Unlike generic epoxy ketones, this molecule serves as a kinetic resolution substrate and a precursor for gem-dimethyl substituted cyclohexanoids, a motif prevalent in Taxol A-ring precursors and carotenoid derivatives.

Chemical Identity & Physical Profile[1][4][5][6][7]

PropertySpecification
Systematic Name 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Common Name 4,4-Dimethyl-2,3-epoxycyclohexanone
CAS Registry Number 1074-26-6
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~85–90 °C at 15 mmHg (Estimated)
Solubility Soluble in CH₂Cl₂, THF, Et₂O; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Key Spectroscopic Signatures (¹H NMR, 300 MHz, CDCl₃):

  • Gem-dimethyl: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     1.04 (s, 3H), 1.19 (s, 3H).
    
  • Epoxide protons:

    
     3.15 (d, 1H, H1), 3.21 (d, 1H, H6).
    
  • Methylene protons: Multiplets at

    
     1.29–2.43 (C4/C5 protons).
    

Synthesis Protocols

The synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one relies on the epoxidation of electron-deficient alkenes (enones).[1][2] The choice of protocol depends strictly on the required stereochemistry (racemic vs. enantioenriched).

Protocol A: Nucleophilic Epoxidation (Racemic Scale-Up)

Best for: Large-scale preparation of racemic starting material.[1][2]

Mechanism: Weitz-Scheffer Epoxidation.[1][2] The reaction proceeds via a Michael addition of the hydroperoxide anion (


) to the 

-carbon, followed by ring closure and elimination of hydroxide.[1]

Reagents:

  • Substrate: 4,4-Dimethyl-2-cyclohexen-1-one (1.0 equiv)[1]

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (3.0 equiv)[1]
    
  • Base: 10% NaOH or KOH (0.5 equiv)[1]

  • Solvent: Methanol (MeOH)[1][4][5]

Step-by-Step Methodology:

  • Preparation: Dissolve 4,4-dimethyl-2-cyclohexen-1-one in MeOH (0.5 M concentration) in a round-bottom flask cooled to 0 °C.

  • Addition: Add the

    
     solution dropwise to the stirring enone.
    
  • Initiation: Add the NaOH solution dropwise. Critical: Monitor temperature; the reaction is exothermic.[1] Maintain < 10 °C to prevent over-oxidation or Baeyer-Villiger side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–6 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Work-up: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography on silica gel (Eluent: 5%

    
     in Pentane).
    
Protocol B: Organocatalytic Asymmetric Epoxidation

Best for: Generating high ee% (90%+) chiral building blocks.[1]

Mechanism: Asymmetric Weitz-Scheffer epoxidation utilizing a chiral primary amine catalyst (e.g., Cinchona alkaloid derivatives) which forms an iminium ion intermediate, activating the enone toward facial-selective oxidant attack.[1]

Reagents:

  • Substrate: 4,4-Dimethyl-2-cyclohexen-1-one (1.0 equiv)[1]

  • Catalyst: 9-Amino(9-deoxy)epi-cinchonidine (10 mol%) + TFA (20 mol%)[1][2]

  • Oxidant: Cumene Hydroperoxide or

    
     (1.5 equiv)[1]
    
  • Solvent: Dioxane or Toluene[1]

Step-by-Step Methodology:

  • Catalyst Activation: Stir the chiral amine and acid additive in the solvent for 20 minutes at ambient temperature to form the active salt.[1]

  • Substrate Addition: Add the enone substrate.[6][5]

  • Oxidation: Add the oxidant slowly. Stir at 35 °C for 24–48 hours.

  • Validation: Check enantiomeric excess (ee) via Chiral GC (Hydrodex-β-TBDAc column).[1][2] Typical retention times: Major enantiomer (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     ~25.7 min), Minor (
    
    
    
    ~21.9 min).

Reactivity & Transformations (Deep Dive)

The chemical utility of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is defined by the competition between the ketone (C2) and the epoxide (C1-C6) functionalities.[1][2]

Regioselectivity of Ring Opening

Nucleophilic attack on


-epoxy ketones is governed by electronic vs. steric factors.[1]
  • C6 Attack (

    
    -attack):  Favored by electronic activation from the carbonyl but sterically hindered by the adjacent bridgehead.[1]
    
  • C1 Attack (

    
    -attack):  Typically favored in conjugated systems (Wharton rearrangement conditions), but in this specific molecule, the C5-gem-dimethyl group  exerts long-range steric shielding on the C6 position, often directing nucleophiles to C1 or the carbonyl carbon.[1]
    
Visualization of Reaction Pathways[1]

ReactionPathways Figure 1: Divergent Synthetic Pathways of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one Substrate 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Wharton Wharton Rearrangement (Hydrazine/AcOH) Substrate->Wharton Reduction Grignard Grignard Addition (R-MgBr, -78°C) Substrate->Grignard 1,2-Addition Nucleophile Soft Nucleophile (PhSH / Base) Substrate->Nucleophile SN2 Opening AllylicAlcohol 4,4-Dimethylcyclohex-2-en-1-ol (Transposition of Oxygen) Wharton->AllylicAlcohol EpoxyAlcohol 1-Alkyl-4,4-dimethyl- 2,3-epoxycyclohexanol Grignard->EpoxyAlcohol AlphaSub 2-Hydroxy-3-(phenylthio)- 5,5-dimethylcyclohexanone Nucleophile->AlphaSub

Figure 1: The substrate undergoes distinct transformations based on reagent hardness.[1] Hydrazine effects reductive transposition (Wharton), while organometallics attack the carbonyl (1,2-addition).

Applications in Drug Development[1][2]

Chiral Pool Synthesis

The high enantiopurity accessible via Protocol B makes this compound a scaffold for Polyketide Mimetics .[1] The gem-dimethyl group mimics the substitution patterns found in:

  • Taxanes: The A-ring of Taxol contains a gem-dimethyl motif.[1]

  • Epothilones: Structural analogs.[1]

Arginine Methyltransferase Inhibitors

Recent patent literature (See Ref 3) identifies this bicyclic ketone as a core intermediate in the synthesis of inhibitors for arginine methyltransferase, a target in oncology for regulating gene expression and signal transduction.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Genotoxicity: Epoxides are potential alkylating agents.[1] While the steric bulk of the gem-dimethyl group reduces reactivity compared to ethylene oxide, it should be treated as a potential mutagen.[1]

  • Handling: All transfers must occur in a fume hood. Double-gloving (Nitrile) is recommended.[1][2]

  • Disposal: Quench excess epoxide with aqueous bisulfite or amine solution before disposal into organic waste streams.[1]

References

  • List, B., et al. (2005). "Catalytic Asymmetric Epoxidation of Cyclic Enones." Tetrahedron, 61(44), 10321-10330. Link[1]

  • Waske, P. A., et al. (1996).[6] "Catalytic Enantioselective Epoxidation of Enones." Synthesis, 1996(4), 525-528.[6] Link[1]

  • Campbell, A., et al. (2018). "Arginine Methyltransferase Inhibitors and Uses Thereof." World Intellectual Property Organization, WO2018/106886. Link[1]

  • Sepulveda, J., et al. (1987).[7] "Addition of Organomagnesium Reagents to Ring Epoxy-Ketones: 4,4-Dimethyl-2,3-epoxycyclohexanone." Bulletin de la Société Chimique de France, 1, 189-192.[7] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 101253725, 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one." PubChem. Link

Sources

Strategic Scaffolding: A Technical Guide to Starting Materials for Bicyclic Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometry of Efficacy

In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend; it is a pharmacokinetic necessity. Bicyclic ketones are the linchpin of this shift. Unlike flat aromatic systems, bicyclic scaffolds increase the fraction of sp³-hybridized carbons (


), enhancing solubility and target selectivity while reducing promiscuous binding.[1]

This guide moves beyond generic textbook lists. It categorizes starting materials by the topology of the target scaffold—Fused, Bridged, or Centropolycyclic—and provides the mechanistic logic required to select the correct precursor for scalable synthesis.

Fused Systems (6,6 and 5,6): The Robinson Annulation Precursors

The gold standards for fused bicyclic ketones are the Wieland-Miescher Ketone (WMK) and the Hajos-Parrish Ketone (HPK) .[1] These are not just intermediates; they are the chiral pool for steroids, terpenoids, and taxanes.[1]

Key Starting Materials
Material ClassSpecific CompoundCAS No.[1]Critical Quality Attribute (CQA)
Michael Acceptor Methyl Vinyl Ketone (MVK)78-94-4Instability: Polymerizes rapidly.[1] Must be distilled immediately prior to use or generated in situ from Mannich bases (e.g., 4-(diethylamino)-2-butanone).[1]
Nucleophile (6,6) 2-Methyl-1,3-cyclohexanedione1193-55-1Enol Content: Exists in equilibrium.[1] Purity >98% required to prevent oligomerization.
Nucleophile (5,6) 2-Methyl-1,3-cyclopentanedione765-69-5Hygroscopic: Water content >0.5% kills the organocatalytic cycle.[1] Store under Ar.
Catalyst L-Proline147-85-3Enantiopurity: Must be >99% ee.[1] Trace impurities cause non-linear effects in enantioselectivity.
Mechanistic Logic: The Hajos-Parrish Pathway

The synthesis relies on an enantioselective Robinson Annulation.[1][2] The choice of L-Proline is not arbitrary; it acts as a bifunctional organocatalyst, forming an enamine with the ketone while hydrogen-bonding to the Michael acceptor, rigidly defining the transition state.

HPK_Pathway Start Triketone Precursor (Achiral) Enamine Enamine Intermediate (Chiral Induction) Start->Enamine L-Proline (-H2O) Aldol Intramolecular Aldol (Cyclization) Enamine->Aldol Stereocontrol Product Hajos-Parrish Ketone (93-99% ee) Aldol->Product Hydrolysis (+H2O)

Figure 1: The L-Proline catalyzed desymmetrization pathway converting achiral triketones to chiral bicyclic ketols.[1]

Validated Protocol: Asymmetric Synthesis of Hajos-Parrish Ketone

This protocol is self-validating: the visual transition from suspension to clear solution indicates reaction progress.[1]

Reagents:

  • 2-Methyl-1,3-cyclopentanedione (1.0 eq)[1]

  • Methyl Vinyl Ketone (MVK) (1.2 eq)[1]

  • L-Proline (3 mol%)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Workflow:

  • Michael Addition (The Setup): Dissolve 2-methyl-1,3-cyclopentanedione in water. Add MVK dropwise at 0°C. Stir for 2 hours.

    • Checkpoint: Reaction is complete when TLC shows consumption of dione.[1] Isolate the achiral triketone intermediate via filtration.

  • The Asymmetric Step: Suspend the isolated triketone (10 g) in dry DMF (30 mL). The mixture will be cloudy/heterogeneous.

  • Catalysis: Add L-Proline (3 mol%). Stir at 20-22°C.

  • Self-Validation: Monitor the turbidity. Over 20-48 hours, the suspension will turn into a clear, homogeneous dark solution .[1] This physical change confirms the cyclization to the bicyclic ketol.

  • Workup: Dilute with water, extract with ethyl acetate.

  • Dehydration (Optional): To get the enone, treat the ketol with catalytic pTsOH in refluxing benzene.[1]

Bridged Systems ([2.2.1] & [2.2.2]): The Diels-Alder Precursors[1]

Bridged bicyclic ketones (e.g., Norbornanones) provide rigid vectors for drug design, locking substituents in specific 3D orientations.[1]

Key Starting Materials
Material ClassSpecific CompoundMechanistic RoleHandling/Prep
Diene Cyclopentadiene (Cp)4π ComponentCracking Required: Exists as dimer (dicyclopentadiene).[1] Must be thermally cracked (170°C) and distilled immediately before use.[1]
Diene 1,3-Cyclohexadiene4π ComponentPrecursor for [2.2.2] systems.[1] Sensitive to oxidation.[1]
Dienophile

-Chloroacrylonitrile
Ketone Equivalent"Masked" ketone.[1] Highly reactive, lachrymator.[1]
Dienophile 2-Chloro-2-methylacrylonitrileSubstituted KetoneYields

-methyl bridged ketones after hydrolysis.[1]
Mechanistic Logic: The Endo/Exo Selectivity

The synthesis of norbornanone derivatives hinges on the Diels-Alder [4+2] cycloaddition . The choice of dienophile dictates the ease of unmasking the ketone. Using "masked" ketones like


-chloroacrylonitrile allows for a one-pot hydrolysis to the ketone after cyclization.[1]

DielsAlder Reactants Cyclopentadiene + Masked Ketone (Dienophile) TS Transition State (Endo favored) Reactants->TS [4+2] Cycloaddition Adduct Chloronitrile Adduct (Bridged) TS->Adduct Final Norbornanone (Bicyclic Ketone) Adduct->Final KOH/DMSO (Hydrolysis)

Figure 2: Synthesis of Norbornanone via Diels-Alder using a masked ketone equivalent.

Polyquinanes: The Weiss-Cook Condensation

For complex, symmetric, fused five-membered rings (cis-bicyclo[3.3.0]octane-3,7-dione), the Weiss-Cook reaction is the method of choice.[1]

Key Starting Materials
  • Dimethyl 1,3-acetonedicarboxylate (Dimethyl 3-oxoglutarate): The central linchpin.[1] It provides the ketone functionality and the alpha-carbons for dual alkylation.

  • 1,2-Dicarbonyls:

    • Glyoxal (40% aq): Yields the unsubstituted bicyclic system.

    • Diacetyl (2,3-Butanedione): Yields the permethylated analog.

Critical Parameter: pH Control

The reaction is a "pot-in-pot" cascade involving aldol condensation, dehydration, and Michael addition.[1]

  • Buffer: Citrate-phosphate buffer (pH 5-6) is often required to prevent polymerization of the 1,2-dicarbonyl before condensation occurs.[1]

References

  • Hajos-Parrish Ketone (Original): Hajos, Z. G., & Parrish, D. R. (1974).[1][3][4] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.[1]

  • Eder-Sauer-Wiechert Reaction: Eder, U., Sauer, G., & Wiechert, R. (1971).[1] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[1] Angewandte Chemie International Edition, 10(7), 496–497.[1] [1]

  • Weiss-Cook Condensation Review: Gupta, A. K., & Cook, J. M. (1990).[1] The Weiss reaction.[5][6] Chemical Reviews, 90(8), 1435–1468.[1]

  • Diels-Alder for Norbornanones: Corey, E. J., et al. (1975).[1] Facile synthesis of norbornanones.[1] Tetrahedron Letters, 16(36), 3117-3120.[1]

  • Bicyclic Scaffolds in Drug Design: Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][7] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

Sources

Methodological & Application

Synthesis of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" from isophorone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of the epoxide derivative of Isophorone.

Critical Nomenclature & Scope Clarification: The IUPAC name "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" corresponds to the epoxide of 4,4-dimethylcyclohex-2-en-1-one. However, the starting material specified in your request is Isophorone (3,5,5-trimethylcyclohex-2-en-1-one).

  • Direct Epoxidation of Isophorone yields 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as Isophorone Oxide ).

  • The protocol below addresses the synthesis from Isophorone as requested, producing Isophorone Oxide. This is the standard industrial and laboratory transformation for this precursor.

Target Molecule: 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (Isophorone Oxide) Starting Material: Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one) Reaction Type: Weitz-Scheffer Nucleophilic Epoxidation

Executive Summary

This protocol describes the selective epoxidation of the electron-deficient alkene in isophorone using alkaline hydrogen peroxide (Weitz-Scheffer conditions). Unlike electrophilic epoxidations (e.g., m-CPBA) which target electron-rich alkenes,


-unsaturated ketones require a nucleophilic oxidant. The hydroperoxide anion (

) acts as the specific nucleophile, attacking the

-carbon to form an enolate intermediate, which subsequently cyclizes to release hydroxide and form the epoxide. This method is preferred for its high atom economy, use of aqueous reagents, and operational simplicity.

Reaction Mechanism & Pathway

The transformation proceeds via a conjugate addition-elimination mechanism. The steric hindrance of the gem-dimethyl group at the C5 position (C4 in bicyclo numbering) directs the stereochemical outcome, predominantly favoring the trans epoxide relative to the bulky group, although isophorone oxide is typically obtained as a racemic mixture in standard synthesis.

Logical Pathway Diagram

IsophoroneEpoxidation Figure 1: Mechanistic Pathway of Isophorone Epoxidation ISO Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one) INTERMEDIATE Intermediate: u03b2-Hydroperoxy Enolate ISO->INTERMEDIATE 1. Nucleophilic Attack (HOO-) REAGENTS Reagents: 30% H2O2, NaOH, MeOH (Weitz-Scheffer Conditions) REAGENTS->INTERMEDIATE PRODUCT Isophorone Oxide (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) INTERMEDIATE->PRODUCT 2. Ring Closure (-OH)

Figure 1: The hydroperoxide anion attacks the beta-carbon, forming an enolate that collapses to expel hydroxide and close the epoxide ring.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Isophorone >97% PuritySubstrate
Hydrogen Peroxide 30% Aqueous Sol.Oxidant
Sodium Hydroxide 4N or 15% AqueousBase Catalyst
Methanol HPLC GradeSolvent
Magnesium Sulfate AnhydrousDrying Agent
Equipment 3-Neck Flask, Thermometer, Addition FunnelReaction Setup
Step-by-Step Methodology

Pre-Requisite: Ensure all glassware is free of metal salts to prevent non-selective decomposition of hydrogen peroxide.

Step 1: Reactor Setup and Solubilization
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Charge the flask with Isophorone (0.2 mol, 27.6 g) and Methanol (100 mL) .

  • Place the flask in a water bath (initially at room temperature).

Step 2: Oxidant Addition (Critical Control Point)
  • Add Hydrogen Peroxide (30%, 0.24 mol, ~25 mL) to the flask in a single portion.

  • Note: No reaction occurs yet due to the lack of base.

  • Cool the mixture to 15°C using a cold water/ice bath.

Step 3: Catalytic Initiation & Temperature Management
  • Charge the addition funnel with Sodium Hydroxide solution (4N, 15 mL) .

  • Dropwise Addition: Add the NaOH solution slowly over a period of 30–45 minutes.

    • Mechanism Check: The reaction is exothermic. Maintain the internal temperature between 15°C and 25°C . Do not allow it to exceed 30°C to prevent side reactions (e.g., Baeyer-Villiger oxidation or polymerization).

  • Once addition is complete, allow the reaction to stir at room temperature for 3 hours .

Step 4: Monitoring & Quenching
  • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1) or GC-MS. Isophorone (starting material) should be consumed.

  • Pour the reaction mixture into 200 mL of ice-water .

  • Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 x 50 mL) .

Step 5: Workup & Purification
  • Combine the organic layers.[1][2]

  • Wash with saturated NaCl (brine) and then with water until neutral pH.

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .

  • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator).

  • Distillation: Purify the crude oil by vacuum distillation.

    • Target Boiling Point: ~80–85°C at 10 mmHg (Lit. val).

    • Yield: Expected yield is 70–85%.

Quality Control & Characterization

The synthesized product (Isophorone Oxide) should be validated against the following specifications.

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Boiling Point 83–85°C @ 10 mmHgDistillation
Refractive Index

Refractometer
IR Spectrum Absence of C=C stretch (~1670 cm⁻¹); Strong C=O (~1715 cm⁻¹)FTIR
1H NMR Disappearance of vinylic proton (C2-H)NMR (CDCl₃)

Safety & Handling (HSE)

  • Peroxide Hazard: Hydrogen peroxide is a strong oxidizer. Avoid contact with transition metals. Ensure the reaction is not sealed (gas evolution potential).

  • Exotherm Control: The epoxidation is exothermic. Strict temperature monitoring during base addition is mandatory to prevent thermal runaway.

  • Toxicity: Isophorone is a suspected carcinogen (Category 2). Handle in a fume hood.

Scientific Rationale & Troubleshooting

  • Why Alkaline H2O2? Isophorone is an

    
    -unsaturated ketone. The double bond is electron-poor due to conjugation with the carbonyl. Electrophilic reagents (like m-CPBA) react slowly. The nucleophilic 
    
    
    
    attacks the
    
    
    -carbon efficiently.
  • Low Yield? If yield is low, check the pH. The reaction requires basic conditions to generate

    
    . If the pH drops, the reaction stalls. Conversely, too high pH can promote aldol condensation side reactions.
    
  • By-products: If temperature exceeds 35°C, oxidative cleavage may occur. Maintain strict thermal control.

References

  • Organic Syntheses , Coll.[1] Vol. 4, p. 552 (1963); Vol. 35, p. 67 (1955). Preparation of Isophorone Oxide.[1][3]Link

  • Wasson, R. L., & House, H. O. (1957). The Reaction of Isophorone Oxide with Hydrazine. Journal of the American Chemical Society, 79(6), 1488–1492. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25121, Isophorone Oxide.[4] Link

Sources

Application Note: Alkaline Hydrogen Peroxide Epoxidation of Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the nucleophilic epoxidation of


-unsaturated ketones (enones) using alkaline hydrogen peroxide (the Weitz-Scheffer reaction).[1][2] Unlike electrophilic oxidants (e.g., mCPBA) that target electron-rich alkenes, this protocol specifically targets electron-deficient systems common in late-stage pharmaceutical intermediates. This document integrates standard bench protocols with advanced asymmetric variations (Juliá-Colonna) and critical safety parameters for scaling peroxide reactions.

Mechanistic Foundation & Rational Design

The Nucleophilic Advantage

The primary failure mode in epoxidation is applying the wrong mechanism to the substrate. Standard peracids (electrophilic) fail with enones because the carbonyl group withdraws electron density from the alkene, rendering it inert to electrophilic attack.

To overcome this, we utilize the Weitz-Scheffer mechanism.[3][4] Under alkaline conditions, hydrogen peroxide (


) is deprotonated to form the hydroperoxide anion (

). This anion exhibits the Alpha Effect , making it a potent nucleophile capable of attacking the

-carbon of the enone in a Michael-type addition.
Mechanism Diagram

The following diagram illustrates the stepwise conjugate addition and subsequent ring closure. Note that this is a stepwise mechanism, allowing for bond rotation, which has stereochemical implications (typically thermodynamic control yielding trans-epoxides).

WeitzScheffer Reagents Reagents: Enone + H2O2 + NaOH Generation 1. Generation of Nucleophile HO- + H2O2 ⇌ HOO- + H2O Reagents->Generation Attack 2. Michael Addition Attack at Beta-Carbon Generation->Attack HOO- attacks Enolate Intermediate: Stabilized Enolate Attack->Enolate Closure 3. Ring Closure Intramolecular SN2 Enolate->Closure O- attacks O-O bond Product Product: alpha,beta-Epoxy Ketone + OH- Closure->Product OH- departs

Figure 1: Stepwise mechanism of Weitz-Scheffer epoxidation showing nucleophilic attack and ring closure.

Safety & Hazard Analysis (Critical)

Working with alkaline hydrogen peroxide presents unique hazards distinct from acidic peroxides.

HazardCauseMitigation Strategy
Oxygen Evolution

disproportionation (

) is catalyzed by base and trace metals.
Venting: Never seal reaction vessels. Use gas bubblers to monitor

evolution.
Thermal Runaway Reaction is exothermic; decomposition of

accelerates with T.
Active Cooling: Maintain

during addition. Controlled Addition: Add

dropwise.[3][5]
Metal Catalysis Transition metals (Fe, Cu, Mn) trigger rapid decomposition.Chelation: Add 0.1 mM EDTA to the reaction mixture if solvent purity is suspect. Use glass/Teflon stir bars (no exposed metal).
Residual Peroxides Unreacted peroxides in workup.Quenching: Mandatory quench with Sodium Thiosulfate (

) or Sodium Sulfite before extraction.

Standard Operating Procedure (The Workhorse Protocol)

This protocol is optimized for Trans-Chalcone (1,3-diphenyl-2-propen-1-one) but is applicable to most acyclic and cyclic enones.

Reagents:

  • Substrate: Trans-Chalcone (10 mmol, 2.08 g)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (30 mmol, 3.0 mL)
    
  • Base: 10% NaOH (aq) (5 mL) or 4M NaOH for faster rates.

  • Solvent: Methanol (50 mL) (Acetone is not recommended as it forms explosive acetone peroxides).

Experimental Workflow:

  • Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the enone (10 mmol) in Methanol (50 mL).

    • Note: If substrate is insoluble, add minimal Dichloromethane (DCM) or switch to 1,4-Dioxane.

  • Base Addition: Add the NaOH solution. Cool the mixture to 0°C using an ice bath.

  • Oxidant Addition (Critical Step): Add 30%

    
     dropwise over 15-20 minutes.
    
    • Checkpoint: Monitor internal temperature; do not exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1-3 hours.

    • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexane). The product is typically less polar than the starting material.

  • Quenching: Once conversion is >95%, cool back to 0°C. Carefully add saturated aqueous

    
     (20 mL) to destroy excess peroxide. Stir for 10 minutes.
    
    • Test: Use starch-iodide paper to confirm no active oxidant remains (Paper should not turn blue).

  • Workup:

    • Concentrate in vacuo to remove Methanol (do not distill to dryness if peroxides are suspected).

    • Extract aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Optimization & Troubleshooting

The choice of solvent and base strength dramatically alters the outcome. Use the table below to select conditions based on your substrate's profile.

Solvent & Base Selection Matrix[6]
ConditionBest For...Drawbacks
MeOH / NaOH Standard acyclic enones (Chalcones).Slow for sterically hindered substrates.
Dioxane / KOH Highly insoluble substrates.Dioxane is difficult to remove completely; peroxide formation in solvent storage.
Water + CTAB (Surfactant) Green Chemistry applications.Requires phase transfer catalyst (CTAB); workup can suffer from emulsions.
DBU / LiBr (Non-aqueous) Water-sensitive substrates.Expensive; atom economy is lower.
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[1][6][7][8][9] Accumulation of water from 30%

      
       decreases base solubility or causes product precipitation coating the reactant.
      
    • Fix: Add a co-solvent (THF) or use solid Urea-Hydrogen Peroxide (UHP) complex instead of aqueous

      
      .
      
  • Problem: Side product formation (Baeyer-Villiger oxidation).

    • Root Cause:[1][6][7][8][9]

      
       attacking the carbonyl directly rather than the alkene.
      
    • Fix: Lower the temperature to 0°C and increase reaction time. Ensure the alkene is electron-deficient enough (if not, this method is invalid).

Advanced Application: Asymmetric Epoxidation (Juliá-Colonna)[9]

For drug development, enantiopurity is non-negotiable. The standard Weitz-Scheffer yields racemates.[10] The Juliá-Colonna protocol uses poly-amino acids (Poly-L-Leucine) to induce chirality.[9]

Mechanism: The polypeptide forms a helical structure. The enone binds to the N-terminus, and the oxidant is delivered stereoselectively within the helical groove.

Asymmetric Workflow Diagram

JuliaColonna Prep Catalyst Activation Poly-L-Leucine stirred in Toluene/NaOH (24h) Mix Triphasic System Setup Org: Toluene (Substrate) Aq: NaOH/H2O2 Solid: Catalyst Prep->Mix Reaction Reaction (1-3 Days) Stirring rate is critical (emulsion) Mix->Reaction Workup Filtration & Separation Recover Catalyst (Recyclable) Reaction->Workup Result Chiral Epoxide >95% ee possible Workup->Result

Figure 2: Workflow for the triphasic Juliá-Colonna asymmetric epoxidation.

Protocol Modifications for Asymmetry:

  • Catalyst: Poly-L-Leucine (PLL) must be "activated" by stirring in NaOH/Toluene for 24 hours prior to use.

  • Solvent: Use a triphasic system (Toluene / Water / Solid Catalyst).

  • Time: Reactions are significantly slower (24-72 hours).

  • Stirring: Vigorous mechanical stirring is required to maintain the emulsion and contact with the solid catalyst.

References

  • Classic Mechanism: Weitz, E., & Scheffer, A. (1921). Über die Einwirkung von alkalischem Wasserstoffsuperoxyd auf ungesättigte Verbindungen.[8] Berichte der deutschen chemischen Gesellschaft. Link

  • Green Chemistry Protocol: Poli, E., et al. (2003). Epoxidation of α,β-unsaturated ketones in water.[2][3][11] Green Chemistry. Link

  • Asymmetric Juliá-Colonna: Juliá, S., et al. (1980).[9] Asymmetric epoxidation of chalcones with polymeric catalysts.[9] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Safety Guidelines: Evonik Industries. (2020). Hydrogen Peroxide - Safety and Handling Guidelines.[7][12]Link (General Reference via Evonik Safety Data Portal).

  • Review of Nucleophilic Epoxidation: Porter, M. J., & Skidmore, J. (2000). Asymmetric epoxidation of electron-deficient olefins.[1][4][9] Chemical Communications. Link

Sources

Purification of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Purification of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one


-Epoxy Ketones via Buffered Silica Chromatography

Introduction & Chemical Context

The target analyte, 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (often referred to as the epoxide of 5,5-dimethyl-2-cyclohexen-1-one), represents a specific class of


-epoxy ketones . These intermediates are critical in the synthesis of bioactive terpenes and cyclohexane derivatives.

Technical Challenge: While standard silica gel chromatography is the industry standard for purification, it presents a critical failure mode for this molecule. Commercial silica gel is inherently acidic (pH 4.0–5.0). Under these conditions,


-epoxy ketones are prone to two degradation pathways:
  • Hydrolytic Ring Opening: Formation of the corresponding trans-diol.

  • Acid-Catalyzed Rearrangement: Isomerization to the 1,3-diketone or hydroxy-enone derivatives (Wharton-type rearrangements).

Solution: This protocol utilizes a Buffered Stationary Phase strategy. By deactivating the acidic silanol sites with an organic base (Triethylamine), we retain the resolution power of silica while creating a pseudo-neutral environment that preserves the epoxide integrity.

Pre-Purification Analysis & Strategy

Before committing crude material to the column, you must validate the stability of the analyte and define the separation window.

A. The "Acid Test" (TLC Stability Validation)

Perform this test to determine if buffering is strictly necessary for your specific batch of silica.

  • Prepare Two TLC Plates:

    • Plate A (Standard): Normal silica gel.[1]

    • Plate B (Buffered): Dip a normal plate in a solution of 5% Triethylamine (Et

      
      N) in Hexane, then air dry for 5 minutes.
      
  • Spotting: Spot the crude reaction mixture on both plates.

  • Elution: Run both plates in 20% Ethyl Acetate / 80% Hexane.

  • Analysis:

    • If Plate A shows streaking or a new baseline spot compared to Plate B, acid decomposition is occurring.

    • Result: Proceed immediately with the Buffered Protocol below.

B. Solvent System Optimization
  • Target Rf: 0.25 – 0.35.

  • Base Solvent: Hexane / Ethyl Acetate (EtOAc).

  • Modifier: 1% Triethylamine (Et

    
    N) added to all mobile phases.
    
  • Note: The epoxide is typically slightly more polar than the starting enone precursor.

Detailed Protocol: Buffered Flash Chromatography

Phase 1: Column Preparation (Slurry Packing)

Do not dry pack. The heat of solvation from dry packing can degrade the sensitive epoxide.

  • Select Column Size: Use a 30:1 to 50:1 ratio of Silica : Crude Mass.

  • Prepare Slurry Solvent:

    • 90% Hexane / 10% EtOAc / 1% Et

      
      N .
      
    • Example: For 500 mL solvent, add 5 mL Et

      
      N.
      
  • Slurry Generation:

    • Weigh the required silica gel.

    • Add the Slurry Solvent and mix until a pourable, bubble-free suspension forms.

  • Packing:

    • Pour the slurry into the column.[2][3]

    • Flush with 2 column volumes (CV) of the Slurry Solvent to ensure the entire silica bed is equilibrated with the amine buffer.

    • Verification: The eluate pH should be basic (check with pH paper).

Phase 2: Sample Loading

Avoid dissolving the sample in pure dichloromethane (DCM) if possible, as DCM can become acidic over time. Use a neutral solvent.

  • Method A (Liquid Load): Dissolve crude oil in a minimum volume of 95:5 Hexane:EtOAc (+ 1% Et

    
    N). Carefully pipette onto the sand bed.
    
  • Method B (Solid Load - Recommended for high purity):

    • Dissolve crude in EtOAc.

    • Add buffered silica (pre-treated with Et

      
      N).
      
    • Rotary evaporate to dryness (bath temp < 35°C).

    • Pour the free-flowing powder onto the column.[3]

Phase 3: Elution & Fractionation

Gradient Table (Example for 1g Crude):

StepMobile Phase CompositionVolumePurpose
1 95% Hex / 5% EtOAc (+1% Et

N
)
2 CVElute non-polar impurities (starting enone)
2 90% Hex / 10% EtOAc (+1% Et

N
)
3 CVElute target epoxide
3 80% Hex / 20% EtOAc (+1% Et

N
)
2 CVFlush polar byproducts (diols)
  • Flow Rate: Maintain a steady flow. Do not pause the column; prolonged residence time on silica increases the risk of degradation.

  • Detection:

    • UV: 254 nm (The ketone carbonyl provides strong absorbance).

    • Stain:

      
      -Anisaldehyde or Phosphomolybdic Acid (PMA). The epoxide typically stains blue/dark spot upon heating.
      
Phase 4: Workup
  • Pool Fractions: Combine pure fractions immediately.

  • Evaporation: Rotary evaporate at < 35°C .

    • Critical: Do not overheat. Epoxides are thermally sensitive.

  • Residual Amine Removal: The Et

    
    N is volatile and will co-evaporate. If traces remain, high-vacuum drying for 1 hour is usually sufficient.
    

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Stability Test (Compare Neutral vs. Et3N-Treated Plate) Start->TLC Decision Is Decomposition Observed? TLC->Decision StdCol Standard Flash Column (Hex/EtOAc) Decision->StdCol No (Stable) BufCol Buffered Silica Column (Hex/EtOAc + 1% Et3N) Decision->BufCol Yes (Unstable) Analyze Fraction Analysis (UV/TLC) StdCol->Analyze Pack Slurry Pack with 1% Et3N in Initial Solvent BufCol->Pack Load Load Sample (Liquid or Buffered Solid Load) Pack->Load Elute Elute with Gradient (Maintain 1% Et3N) Load->Elute Elute->Analyze Evap Concentrate (Bath < 35°C) Analyze->Evap Final Pure 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Evap->Final

Figure 1: Decision tree and workflow for the purification of acid-sensitive epoxides.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Streaking on TLC Silica acidity causing ring opening.Ensure 1-2% Et

N is present in the developing solvent.
Co-elution with Enone Incomplete reaction or poor resolution.Use a shallower gradient (e.g., 2% increments of EtOAc).
Product Disappears Degraded on column.STOP. Switch to neutral Alumina (Grade III) or increase Et

N to 2%.
New Polar Spot Hydrolysis to diol.Check water content in solvents; ensure silica was buffered properly.

References

  • Nagy, V. et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry. Link

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry Guidelines. Link

  • Sigma-Aldrich. 7-Oxabicyclo[4.1.0]heptan-2-one Product Data. Link

Sources

Ring-opening reactions of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Ring-Opening Strategies for 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary & Mechanistic Overview

This guide details the synthetic manipulation of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one , a versatile


-epoxy ketone scaffold. The presence of the gem-dimethyl group at C5 (C4 in cyclohexanone numbering) creates a unique steric environment that competes with the electronic activation provided by the C2 carbonyl.

Reactivity Profile:

  • Electronic Bias: The C2 carbonyl group polarizes the epoxide, typically directing nucleophilic attack to the

    
    -position (C6 in bicyclo / C3 in cyclohexanone) via a Michael-type addition mechanism.
    
  • Steric Constraint: The bulky 5,5-dimethyl group (adjacent to the

    
    -carbon) imposes significant steric hindrance, retarding standard 
    
    
    
    trajectories.
  • Outcome: Reaction pathways are highly condition-dependent. Soft nucleophiles (azides, thiols) require activation to overcome steric repulsion, while hard nucleophiles (Grignards) often attack the carbonyl group preferentially. Reductive conditions (Wharton) effect deep structural rearrangements.

Decision Matrix: Pathway Selection

Desired TransformationReaction TypeKey ReagentRegioselectivityProtocol

-Functionalization
Nucleophilic Opening

/

C6 (

) Attack
Protocol A
Allylic Alcohol Synthesis Reductive Transposition

Oxygen TranspositionProtocol B
1,3-Diketone Formation Acid Rearrangement

C1-C6 Bond MigrationProtocol C

Detailed Experimental Protocols

Protocol A: Regioselective Azidolysis (Nucleophilic Opening)

Objective: Synthesis of


-azido-

-hydroxy ketones. Mechanism: Acid-assisted nucleophilic attack at the

-carbon. The ammonium salt buffers the pH and activates the epoxide oxygen, facilitating attack at the sterically hindered C6 position.

Materials:

  • Substrate: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 equiv)

  • Reagent: Sodium Azide (

    
    , 1.5 equiv)
    
  • Activator: Ammonium Chloride (

    
    , 2.0 equiv)
    
  • Solvent: Methanol/Water (8:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the epoxy ketone in 5 mL of Methanol/Water (8:1) in a round-bottom flask.

  • Activation: Add

    
     (2.0 mmol) and stir for 10 minutes at room temperature to ensure buffering and partial epoxide activation.
    
  • Addition: Cautiously add

    
     (1.5 mmol). Warning: Azides are toxic and potentially explosive. Use a blast shield.
    
  • Reflux: Heat the mixture to 60°C (mild reflux) for 12–18 hours. The elevated temperature is required to overcome the steric barrier of the gem-dimethyl group.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of a more polar product (
    
    
    
    ).
  • Workup: Cool to RT. Dilute with water (10 mL) and extract with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography on silica gel.

Expected Yield: 75–85% Stereochemistry: The azide enters trans to the epoxide oxygen (diaxial opening), resulting in the trans-azido-alcohol.

Protocol B: Wharton Transposition (Reductive Opening)

Objective: Conversion to 4,4-dimethylcyclohex-2-en-1-ol (Allylic Alcohol). Mechanism: Formation of the epoxy-hydrazone followed by base-induced fragmentation and nitrogen elimination. This reaction "moves" the oxygen from the ketone to the alkene position while removing the epoxide oxygen.

Materials:

  • Substrate: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 equiv)

  • Reagent: Hydrazine Hydrate (3.0 equiv)

  • Catalyst: Glacial Acetic Acid (catalytic, 0.1 equiv)

  • Solvent: Methanol[2]

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve substrate (1.0 mmol) in Methanol (5 mL). Cool to 0°C.[2]

  • Addition: Add Hydrazine Hydrate (3.0 mmol) dropwise, followed by Acetic Acid (0.1 mmol).

  • Reaction: Allow to warm to room temperature. Gas evolution (

    
    ) will be observed. Stir for 2–4 hours.
    
  • Quench: Pour the mixture into ice-water (20 mL).

  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Purification: The crude product is often pure enough for use. If necessary, purify via distillation or silica plug (eluting with Pentane/Ether).

Key Insight: This protocol completely circumvents the steric hindrance at the


-carbon by reacting at the carbonyl first.
Protocol C: Lewis Acid-Catalyzed Rearrangement

Objective: Isomerization to 1,3-dicarbonyl derivatives (e.g., 2-formyl-4,4-dimethylcyclopentanone or tautomers). Mechanism: Coordination of


 to the epoxide oxygen triggers C-O bond cleavage. The resulting carbocation undergoes a 1,2-shift (hydride or alkyl) to generate a stable dicarbonyl isomer.

Materials:

  • Substrate: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one[3][4]

  • Catalyst: Boron Trifluoride Etherate (

    
    , 1.1 equiv)
    
  • Solvent: Anhydrous Benzene or Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Argon. Dissolve substrate in anhydrous Toluene.

  • Initiation: Add

    
     dropwise at 0°C.
    
  • Rearrangement: Stir at RT for 30–60 minutes. The solution often darkens.

  • Quench: Add saturated

    
     solution carefully.
    
  • Isolation: Separate layers, extract aqueous phase with Ether.

  • Note: The product is often a mixture of the 1,3-diketone and the contracted formyl-cyclopentanone. NMR analysis is required to determine the major isomer.

Mechanistic Visualization

ReactionPathways SM 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one (Epoxy Ketone) Azide NaN3 / NH4Cl (Nucleophilic Attack) SM->Azide Wharton N2H4 / AcOH (Wharton Transposition) SM->Wharton LewisAcid BF3·Et2O (Rearrangement) SM->LewisAcid ProdA beta-Azido-alpha-hydroxy Ketone (Trans-diaxial opening) Azide->ProdA beta-Attack (Steric hindrance overcome by Temp) Hydrazone Epoxy-Hydrazone Intermediate Wharton->Hydrazone Condensation ProdB 4,4-Dimethylcyclohex-2-en-1-ol (Allylic Alcohol) Hydrazone->ProdB Fragmentation (-N2) Cation Cationic Intermediate LewisAcid->Cation Epoxide Activation ProdC 1,3-Dicarbonyl Isomers (Ring Contraction/Migration) Cation->ProdC 1,2-Shift

Caption: Divergent reaction pathways for 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one controlled by reagent class.

References

  • Sepulveda, J. et al. "Addition of organomagnesium reagents to ring epoxy-ketones.[5] V. 4,4-Dimethyl-2,3-epoxycyclohexanone."[2][5][6][7][8] Bulletin de la Societe Chimique de France, 1987, (1), 189-192.[5][6] 5[9]

  • List, B. et al.

    
    -Unsaturated Ketones." Dissertation, Universität zu Köln, 2010. (Detailed synthesis and characterization of the substrate). 10[9]
    
  • Fringuelli, F. et al. "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry, 2003. (General protocols for azidolysis). 11

  • ChemicalBook. "4,4-Dimethyl-2-cyclohexen-1-one Synthesis and Properties." (Precursor data). 12

Sources

Application Note: Strategic Utilization of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one in Terpenoid & Fragment Synthesis

[1]

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (also known as 4,4-dimethyl-2,3-epoxycyclohexanone) represents a high-value "chiral pool" alternative and a versatile scaffold in organic synthesis.[1] Structurally, it combines the ring strain of an epoxide with the electrophilicity of a ketone, flanked by a gem-dimethyl group that imparts unique steric bias.[1]

This Application Note provides a definitive guide to:

  • Scalable Synthesis: A robust Weitz-Scheffer protocol for gram-to-kilogram production.[1]

  • Asymmetric Catalysis: Leveraging Phase-Transfer Catalysis (PTC) for enantioselective construction.[1]

  • Divergent Applications: Protocols for Eschenmoser Fragmentation (ring-opening) and Photochemical Rearrangement (ring-contraction/expansion), serving as gateways to linear terpenoids and complex polycyclic cores like Dihydroactinidiolide analogues.[1]

Structural Analysis & Reactivity Profile[1]

The molecule features three distinct reactive sites that allow for orthogonal functionalization:

  • C1 Carbonyl: Susceptible to nucleophilic attack (1,2-addition) and derivatization (hydrazone formation).[1]

  • C2-C3 Epoxide: Activated by the adjacent carbonyl, allowing for nucleophilic ring-opening or reductive cleavage.[1]

  • C5 Gem-Dimethyl: Provides the "Thorpe-Ingold effect" (gem-dimethyl effect), favoring cyclization in downstream intermediates and stabilizing specific conformers during rearrangement.[1]

Visualizing the Reactivity Landscape

ReactivityFigure 1: Divergent reactivity pathways of the 5,5-dimethyl epoxy ketone scaffold.Epoxide5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-oneEschenmoserEschenmoser Fragmentation(Linear Alkynals)Epoxide->Eschenmoser TsNHNH2, FragmentationWhartonWharton Rearrangement(Allylic Alcohols)Epoxide->Wharton N2H4, AcOH, Reductive TranspositionPhotoPhotochemical Rearrangement(1,3-Diketones / Bicyclic Systems)Epoxide->Photo hν (300 nm), n-π* Excitation

[1][2]

Protocol A: Scalable Synthesis via Weitz-Scheffer Epoxidation[1]

Objective: Synthesis of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one from 4,4-dimethylcyclohex-2-en-1-one. Mechanism: Nucleophilic epoxidation using alkaline hydrogen peroxide.[1][2] Unlike electrophilic oxidants (


1
Materials
  • Precursor: 4,4-Dimethylcyclohex-2-en-1-one (1.0 equiv)[1]

  • Oxidant: Hydrogen Peroxide (30% aq., 3.0 equiv)[1]

  • Base: Sodium Hydroxide (10% aq., 0.5 equiv) or KOH/MeOH for homogeneous systems.

  • Solvent: Methanol (HPLC Grade)[1]

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4,4-dimethylcyclohex-2-en-1-one (12.4 g, 100 mmol) in Methanol (100 mL).

  • Cooling: Cool the solution to

    
     using an ice-salt bath. Critical: Temperature control is vital to prevent over-oxidation or Baeyer-Villiger side reactions.[1]
    
  • Oxidant Addition: Add Hydrogen Peroxide (30%, 34 mL) dropwise over 20 minutes, maintaining internal temperature

    
    .
    
  • Base Initiation: Add the NaOH solution (10% aq., 20 mL) dropwise over 30 minutes. The solution may turn slightly yellow.[1]

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (
    
    
    ) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1]
  • Quenching: Carefully quench excess peroxide with saturated aqueous Sodium Sulfite (

    
    ) solution at 
    
    
    until a starch-iodide test is negative.
  • Workup: Extract with Dichloromethane (

    
    ). Wash combined organics with Brine, dry over 
    
    
    , and concentrate in vacuo.[1]
  • Purification: Distillation under reduced pressure (bp

    
    70--75°C at 10 mmHg) or flash chromatography on silica gel.
    

Yield Expectation: 85--92% Safety Note: Reaction generates oxygen; ensure proper venting.[1] Peroxides are potentially explosive; never distill to dryness without testing for peroxides.[1]

Protocol B: Asymmetric Synthesis (Drug Development Grade)

For applications requiring enantiopurity (e.g., chiral building blocks for Taxol analogues), standard Weitz-Scheffer yields racemic product.[1] The use of Chiral Phase-Transfer Catalysts (PTC) is the industry standard for inducing asymmetry.[1]

Modified Conditions
  • Catalyst:

    
    -anthracenylmethylcinchonidinium bromide (10 mol%).[1]
    
  • Oxidant: Sodium Hypochlorite (NaOCl) or Urea-H2O2 complex.[1]

  • Solvent: Toluene/Water biphasic system.[1]

Key Insight: The chiral ammonium salt pairs with the enolate intermediate, blocking one face of the alkene from the incoming oxidant.[1] Enantiomeric excesses (ee) of >90% are achievable with optimized cinchona alkaloid derivatives [1].[1][3]

Protocol C: Eschenmoser Fragmentation (Ring Opening)[1]

Application: Converting the cyclic epoxy ketone into linear acetylenic aldehydes/ketones. This is a powerful method for synthesizing linear terpenoid precursors from cyclic starting materials.[1]

Mechanism

The reaction proceeds via the formation of a tosylhydrazone.[1] Upon treatment with base, the hydrazone undergoes fragmentation, cleaving the C1-C2 and C3-C4 bonds to release nitrogen and sulfinate, generating an alkyne and a carbonyl compound.[1]

Experimental Workflow
  • Hydrazone Formation:

    • Dissolve 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (10 mmol) in Acetic Acid (15 mL).

    • Add

      
      -Toluenesulfonylhydrazide (10 mmol) at 
      
      
      .
    • Stir for 2 hours. The epoxy-tosylhydrazone usually precipitates or can be extracted.[1]

  • Fragmentation:

    • Dissolve the isolated hydrazone in dry THF.[1]

    • Add Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) carefully at

      
       (Hydrogen evolution!).[1]
      
    • Allow to warm to room temperature.[1] Nitrogen gas evolution indicates successful fragmentation.[1]

  • Workup:

    • Quench with water, extract with ether.[1]

    • Product: 6-methylhept-5-ynal (or derivative depending on exact fragmentation path).[1]

Data Summary Table
ParameterWeitz-Scheffer (Racemic)Asymmetric PTCEschenmoser Frag.[1]
Reagent

/ NaOH
NaOCl / Cinchona Cat.[1]TsNHNH

/ NaH
Temp



Typical Yield 85-92%75-85%60-75%
Key Product Racemic EpoxideChiral Epoxide (>90% ee)Linear Alkynal
Primary Use Bulk IntermediatePharma Building BlockTerpene Synthesis

Application Logic: Pathway to Natural Products

The 5,5-dimethyl scaffold is a homologue of the trimethyl system found in Dihydroactinidiolide (a key flavor compound in tea and tobacco) and Loliolide .[1]

Synthesis Logic Diagram

SynthesisFigure 2: Synthetic workflow from enone precursor to complex natural product cores.Start4,4-Dimethylcyclohex-2-en-1-oneInter5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-oneStart->Inter Alkaline H2O2(Weitz-Scheffer)Branch1Photochemical Rearrangement(UV 300nm)Inter->Branch1Branch2Acid-Catalyzed Rearrangement(BF3·Et2O)Inter->Branch2 Lewis AcidProduct11,3-Diketone / Bicyclo[3.1.0] CoreBranch1->Product1 1,2-Acyl ShiftProduct2Dihydroactinidiolide Analogues(Lactone Formation)Branch2->Product2 Ring Expansion/Oxidation

[1][4]

Critical Insight: Photochemical vs. Acid-Catalyzed[1]
  • Photochemistry: Irradiation of the epoxy ketone often leads to

    
    -diketones via a 1,2-acyl shift.[1] This is useful for constructing cyclopentanoid cores found in certain sesquiterpenes [2].[1]
    
  • Acid Catalysis: Treatment with

    
     can trigger rearrangement to form formyl-cyclopentanones or, under oxidative conditions, lactonization to the actinidiolide core [3].[1]
    

References

  • Lygo, B., & Wainwright, P. G. (1997).[1] Asymmetric phase-transfer-catalyzed epoxidation of enones using Cinchona alkaloid-derived quaternary ammonium salts.[1][3] Tetrahedron Letters, 38(50), 8595-8598.[1]

  • Zimmerman, H. E., et al. (1969).[1] Photochemical rearrangements of epoxy ketones. Journal of the American Chemical Society, 91(9), 2330-2338.[1]

  • Sakan, T., et al. (1967).[1][5] The structure of actinidiolide, dihydroactinidiolide and actinidol.[1] Tetrahedron Letters, 8(16), 1623-1627.[1] [1]

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Methylsulfinyl Carbanion.[1] Formation and Applications to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[1]

  • Organic Syntheses. (1979).[1] General methods for Weitz-Scheffer epoxidation. Organic Syntheses, Coll.[1] Vol. 6, p. 862.[1]

Using "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" in fragmentation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fragmentation of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary

This technical guide details the application of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (hereinafter Compound A ) in fragmentation reactions. While


-epoxy ketones are versatile intermediates capable of undergoing Wharton transposition (to allylic alcohols), this guide focuses on the Eschenmoser-Tanabe Fragmentation .[1] This reaction is the primary "fragmentation" pathway for this substrate, providing a stereoelectronically controlled route to acyclic 4,4-dimethylhex-5-ynal .

Significance in Drug Development: The resulting product contains a gem-dimethyl motif and two orthogonal reactive handles (aldehyde and terminal alkyne). This scaffold is highly valued in medicinal chemistry for:

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -oxidation and metabolic degradation at the adjacent carbon.
    
  • Conformational Restriction: Exploiting the Thorpe-Ingold effect to pre-organize linkers in PROTACs or macrocycles.

  • Biorthogonal Ligation: The terminal alkyne is ready for CuAAC "Click" chemistry.

Molecular Architecture & Reactivity

Substrate Identity:

  • IUPAC Name: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one[2][3][4][5][6][7][8]

  • Precursor: Epoxide of 4,4-dimethylcyclohex-2-en-1-one.[7]

  • Key Structural Features:

    • C1-C6 Epoxide (Bridgehead): High ring strain (~27 kcal/mol) driving the fragmentation.

    • C5 Gem-Dimethyl: Provides steric bulk that directs reagent approach and stabilizes the linear product.

The Reaction Landscape: The fate of Compound A depends entirely on the hydrazone intermediate formed with arylsulfonylhydrazines.

  • Path A (Target): Eschenmoser-Tanabe Fragmentation. [9][10]

    • Conditions:

      
      -Toluenesulfonylhydrazide (TsNHNH
      
      
      
      ), Base.
    • Outcome: Ring opening to 4,4-dimethylhex-5-ynal .

  • Path B (Divergent): Wharton Transposition.

    • Conditions: Hydrazine hydrate, Acetic acid (sub-stoichiometric).[11]

    • Outcome: Reduction/Rearrangement to the allylic alcohol (maintaining the ring).

This protocol exclusively details Path A.

Mechanism of Action

The fragmentation proceeds via a concerted mechanism where the driving force is the evolution of nitrogen gas and the release of ring strain.

Mechanistic Pathway (DOT Visualization)

EschenmoserMechanism Substrate Epoxy Ketone (Compound A) Hydrazone Epoxy Tosylhydrazone (Unstable Intermediate) Substrate->Hydrazone Condensation (-H2O) Reagent TsNHNH2 (Tosylhydrazide) Reagent->Hydrazone Diazenyl Alkyldiazenyl Intermediate Hydrazone->Diazenyl Base-mediated Deprotonation Transition Concerted Fragmentation (Loss of N2 & Ts-) Diazenyl->Transition Epoxide Opening Product 4,4-Dimethylhex-5-ynal (Acyclic Alkyne) Transition->Product C-C Bond Cleavage

Figure 1: Mechanistic flow of the Eschenmoser-Tanabe fragmentation.[5][8][9][10][12] The reaction hinges on the formation of the diazenyl intermediate which undergoes rapid collapse.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. It utilizes a "one-pot" modification to manage the instability of the epoxy-hydrazone intermediate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][5][6][7][8][10][12][13]AmountRole
Compound A 140.181.01.40 gSubstrate

-Toluenesulfonylhydrazide
186.231.051.95 gReagent
Dichloromethane (DCM) 84.93-50 mLSolvent
Acetic Acid (Glacial) 60.05Cat.2-3 dropsCatalyst
Pyridine 79.102.01.6 mLBase (Scavenger)
Step-by-Step Workflow

Phase 1: Hydrazone Formation [14]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Compound A (1.40 g, 10 mmol) in DCM (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
    -toluenesulfonylhydrazide (1.95 g, 10.5 mmol) in one portion. Add 2 drops of glacial acetic acid.
    
  • Monitoring: Stir at 0°C for 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (Compound A) should disappear. The hydrazone typically appears as a streak or a lower Rf spot.

    • Note: The solution often turns yellow; this is normal.

Phase 2: Fragmentation 5. Preparation: In a separate vessel, prepare a solution of Pyridine (1.6 mL) in DCM (20 mL). 6. Initiation: Add the pyridine solution dropwise to the reaction mixture at 0°C. 7. Reaction: Allow the mixture to warm to room temperature (25°C) .

  • Critical Observation: Nitrogen gas evolution will be observed as bubbles. Ensure the system is vented (e.g., via a needle in the septum or a bubbler).
  • Completion: Stir for an additional 4–6 hours until gas evolution ceases.

Phase 3: Work-up & Isolation 9. Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize the pyridine. 10. Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 20 mL). 11. Washing: Wash combined organics with sat. NaHCO


 (50 mL) and Brine (50 mL).
12. Drying:  Dry over anhydrous MgSO

, filter, and concentrate carefully under reduced pressure.
  • Caution:4,4-dimethylhex-5-ynal is volatile.[8] Do not use high vacuum or heating baths >30°C.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% Ether in Pentane).

Data Analysis & Validation

To ensure the protocol was successful, compare your analytical data against these expected values.

Analytical MethodExpected SignalInterpretation

H NMR
(CDCl

)

9.75 (t, 1H)
Aldehyde proton (Triplet confirms -CH

-CHO).

2.10 (s, 1H)
Terminal Alkyne proton (

C-H).

1.15 (s, 6H)
Gem-dimethyl singlet.
IR Spectroscopy 2120 cm

Weak C

C stretch (Alkyne).
1725 cm

Strong C=O stretch (Aldehyde).
3300 cm

Sharp C-H stretch (Terminal Alkyne).
TLC R

~ 0.6
Non-polar product (Hexane/EtOAc 9:1).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Gas Evolution Hydrazone failed to form.Check acetic acid catalyst; ensure TsNHNH

is fresh (white crystals, not yellow).
Low Yield Product lost during evaporation.The aldehyde is volatile. Use pentane/ether for extraction and concentrate at >100 mbar.
Complex Mixture Wharton rearrangement competition.Ensure conditions are strictly non-reducing (avoid excess hydrazine hydrate; use TsNHNH

).

Strategic Application in Drug Discovery

The fragmentation of Compound A yields a bifunctional linker that is essential for modern drug modalities.

Workflow: From Fragment to Warhead

Applications cluster_0 Functionalization Pathways Product 4,4-Dimethylhex-5-ynal RedAmin Reductive Amination (Linker Attachment) Product->RedAmin R-NH2 / NaBH(OAc)3 Click CuAAC Click (Warhead/Tag) Product->Click R-N3 / Cu(I) Oxidation Pinnick Oxidation (Carboxylic Acid) Product->Oxidation NaClO2

Figure 2: Downstream utility of the fragmentation product. The aldehyde allows for reductive amination to attach to a scaffold, while the alkyne remains available for "clicking" to E3 ligase ligands or fluorophores.

References

  • Eschenmoser, A., et al. (1967).[10][12] "Fragmentation of

    
    -Epoxyketones to Acetylenic Aldehydes and Ketones." Helvetica Chimica Acta, 50(7), 2101–2108. 
    
  • Tanabe, M., et al. (1967).[10] "The fragmentation of

    
    -epoxyketones." Tetrahedron Letters, 8(40), 3943–3946. 
    
  • Wharton, P. S., & Bohlen, D. H. (1961).[11][14] "Hydrazine Reduction of

    
    -Epoxy Ketones to Allylic Alcohols." The Journal of Organic Chemistry, 26(10), 3615–3616. 
    
  • Felix, D., Wintner, C., & Eschenmoser, A. (1976).

    
    -Epoxyketones to Acetylenic Aldehydes and Ketones: Preparation of Exaltone." Organic Syntheses, 55, 52. 
    

Sources

Topic: Stereoselective Synthesis of Derivatives from 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Practicing Scientist

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of valuable chiral derivatives from 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one. This versatile bicyclic ketone, featuring a strained epoxide ring and a ketone functional group, serves as a powerful starting material for generating molecular complexity. The protocols and technical discussions herein are grounded in established chemical principles and aim to provide not just procedural steps, but a deeper understanding of the causality behind the experimental design. We will explore the two primary avenues of reactivity: stereocontrolled epoxide ring-opening and diastereoselective ketone reduction.

Foundational Principles: The Strategic Value of the Bicyclic Core

The 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one scaffold is a chiral building block of significant interest. Its rigid, bicyclic framework locks the molecule into a defined conformation. This conformational rigidity is the cornerstone of stereocontrol; it minimizes competing reaction pathways and creates a predictable steric environment. The molecule possesses two key reactive sites:

  • The Epoxide Ring: A three-membered cyclic ether that is highly strained and thus susceptible to nucleophilic attack.[1]

  • The Ketone Carbonyl: A prochiral center that can be reduced to a secondary alcohol with high diastereoselectivity.

Our strategic approach to derivatization hinges on selectively targeting one of these sites while leveraging the inherent stereochemical bias of the bicyclic system. Bicyclo[4.1.0]heptane scaffolds and their heteroatom-containing analogues are commonly found in natural products and pharmaceutical agents, making mastery of their synthesis a critical skill.[2]

G start 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one path1 Stereoselective Epoxide Ring-Opening start->path1 Nucleophiles (amines, H₂O, etc.) path2 Diastereoselective Ketone Reduction start->path2 Hydride Reagents (NaBH₄, L-Selectride®) prod1 trans-Disubstituted Cyclohexane Derivatives (e.g., Amino Alcohols, Diols) path1->prod1 prod2 Diastereomerically Enriched Bicyclic Alcohols path2->prod2

Figure 1: Primary synthetic pathways for derivatizing 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one.

Pathway I: Stereoselective Epoxide Ring-Opening

The high ring strain of the epoxide makes it an excellent electrophile. Nucleophilic ring-opening reactions proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the center of attack. In this rigid bicyclic system, this mechanism translates to a highly predictable anti-opening, yielding exclusively trans-disubstituted cyclohexane products.

Causality of Stereoselection:

The approach of the nucleophile is directed to the carbon atom of the epoxide and from the face opposite the C-O bond. The chair-like conformation of the six-membered ring forces a trans-diaxial orientation of the incoming nucleophile and the epoxide oxygen in the transition state. This principle is a reliable and powerful tool for installing two new stereocenters with a defined relative configuration.

G sub Epoxide (Side View) ts Transition State (trans-diaxial attack) sub->ts Nu:⁻ (Amine) attacks C-atom prod trans-Amino Alcohol Product ts->prod Ring Opening

Figure 2: Nucleophilic attack on the epoxide proceeds via a trans-diaxial opening mechanism.

Protocol 2.1: Synthesis of a trans-Amino Alcohol Derivative

This protocol details the ring-opening of the epoxide with an amine nucleophile, a common transformation for creating building blocks used in medicinal chemistry.

Materials:

  • 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

  • Benzylamine (or other primary/secondary amine)

  • Ethanol (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in anhydrous ethanol (approx. 0.2 M).

  • Addition of Nucleophile: Add benzylamine (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to obtain a crude oil.

    • Redissolve the oil in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure trans-amino alcohol.

Protocol 2.2: Acid-Catalyzed Hydrolysis to a trans-Diol

Hydrolysis of the epoxide yields a valuable trans-diol, a versatile intermediate for further functionalization.

Materials:

  • 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

  • Tetrahydrofuran (THF)

  • Water

  • Perchloric acid (HClO₄), 0.1 M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in a mixture of THF and water (4:1 v/v).

  • Catalyst Addition: Add 0.1 M perchloric acid dropwise until the pH of the solution is ~3.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution until the solution is neutral (pH ~7).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude trans-diol can often be used without further purification. If necessary, it can be purified by crystallization or flash chromatography.

Nucleophile Conditions Product Type Stereochemical Outcome
Amines (R-NH₂)Reflux in EtOHtrans-Amino Alcoholanti-addition
Water (H₂O)Dilute Acid (e.g., HClO₄)trans-Diolanti-addition
Alcohols (R-OH)Acid or Base Catalysttrans-Hydroxy Etheranti-addition
Thiols (R-SH)Base (e.g., NaH)trans-Hydroxy Thioetheranti-addition

Pathway II: Diastereoselective Reduction of the Ketone

The second major pathway for derivatization involves the reduction of the ketone at the C2 position. The steric environment around the carbonyl group is highly influential, dictating the facial selectivity of the hydride attack.

Causality of Stereoselection:

The gem-dimethyl group at the C5 position and the adjacent epoxide create significant steric hindrance on one face of the molecule. As a result, hydride reagents will preferentially attack from the less hindered face. This leads to the predictable formation of one major alcohol diastereomer. The choice of reducing agent is critical; bulkier reagents like L-Selectride® often provide higher diastereoselectivity compared to less hindered reagents like sodium borohydride (NaBH₄).

Protocol 3.1: Diastereoselective Reduction to a Bicyclic Alcohol

This protocol describes a standard reduction of the ketone to yield the corresponding secondary alcohol with high diastereoselectivity.[3]

Materials:

  • 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

    • Neutralize the solution with saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography (hexane/ethyl acetate) to yield the major diastereomer.

Reducing Agent Typical Solvent Relative Steric Bulk Expected Diastereoselectivity (d.r.)
Sodium Borohydride (NaBH₄)MeOH, EtOHSmallGood (>90:10)
Lithium Aluminium Hydride (LiAlH₄)THF, Et₂OSmallGood (>90:10)
L-Selectride®THFHighExcellent (>98:2)
K-Selectride®THFHighExcellent (>98:2)

Summary and Outlook

The 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one core is a powerful platform for stereoselective synthesis. By rationally selecting reagents and conditions, chemists can predictably access either trans-disubstituted cyclohexane derivatives through epoxide opening or diastereomerically enriched bicyclic alcohols via ketone reduction. These chiral products are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The principles and protocols outlined in this guide provide a robust framework for the successful application of this versatile building block in research and development settings.

References

  • Macmillan Group, Princeton University. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Available from: [Link].

  • National Center for Biotechnology Information. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. PMC. Available from: [Link].

  • National Center for Biotechnology Information. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Available from: [Link].

  • ResearchGate. An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles | Request PDF. Available from: [Link].

  • National Center for Biotechnology Information. (4S)-4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one. PubChem. Available from: [Link].

  • ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available from: [Link].

  • ResearchGate. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Available from: [Link].

Sources

"5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one in Pharmaceutical Synthesis

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (hereafter Compound A ) is a versatile


-epoxy ketone intermediate derived from 4,4-dimethylcyclohex-2-en-1-one. Its structural uniqueness lies in the gem-dimethyl group at the C5 position, which imparts steric bulk and conformational rigidity, influencing the stereoselectivity of nucleophilic attacks.

This guide details the synthesis and application of Compound A as a "linchpin" intermediate for three critical pharmaceutical classes:

  • Kinase Inhibitors (Pyrazolo-quinazolines): Via regioselective epoxide opening and heterocyclization.

  • PRMT Inhibitors: Through diamine-mediated ring expansion/coupling.

  • Chiral APIs: Utilizing the Wharton transposition to access enantiopure allylic alcohols.

Chemical Profile & Reactivity

Compound A functions as a "spring-loaded" electrophile. The strain of the epoxide ring, coupled with the electron-withdrawing ketone, makes the C1 and C6 positions (bridgeheads) highly reactive toward nucleophiles.

PropertyData
IUPAC Name 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
CAS No. 1074-26-6
Precursor 4,4-Dimethylcyclohex-2-en-1-one
Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow oil / Low melting solid
Key Reactivity Nucleophilic Epoxide Opening (NEO), Wharton Transposition, Eschenmoser Fragmentation

Mechanistic Insight: The gem-dimethyl group at C5 exerts a "Thorpe-Ingold" effect, often accelerating cyclization reactions downstream. However, it also dictates regioselectivity; nucleophilic attack typically occurs at the


-carbon (C6) due to electronic activation by the ketone, but steric shielding by the C5-methyls can shift selectivity depending on the nucleophile size.

Protocol 1: Scalable Synthesis of the Title Compound

Objective: Preparation of multi-gram quantities of Compound A via Weitz-Scheffer Epoxidation.

Reagents:

  • 4,4-Dimethylcyclohex-2-en-1-one (1.0 equiv)[1][2]

  • Hydrogen Peroxide (30% aq., 3.0 equiv)

  • Sodium Hydroxide (6M aq., 0.5 equiv)[1]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Charge a cryo-cooled reactor (-10°C) with 4,4-dimethylcyclohex-2-en-1-one dissolved in Methanol (5 volumes).

  • Addition: Add Hydrogen Peroxide (30%) dropwise over 30 minutes, maintaining internal temperature < 0°C.

  • Initiation: Add NaOH (6M) dropwise. Critical: The reaction is exothermic. Monitor temperature strictly to prevent "thermal runaway" which can lead to ring opening or Baeyer-Villiger side products.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[3]

  • Quench: Carefully quench with saturated

    
     (to neutralize excess peroxide) followed by dilution with water.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation or silica plug filtration (if high purity required).
    

Yield Expectation: 85-92% Safety Note: Peroxides are explosive hazards. Test for peroxide content before concentration.

Application Workflow: Divergent Synthesis of APIs

The following diagram illustrates the divergent pathways from Compound A to key pharmaceutical intermediates.

SynthesisPathways Enone 4,4-Dimethylcyclohex-2-en-1-one Epoxide 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one (Compound A) Enone->Epoxide H2O2, NaOH (Weitz-Scheffer) KinaseInt 2-Methoxy-4,4-dimethyl cyclohex-2-en-1-one (Kinase Inhibitor Precursor) Epoxide->KinaseInt KOH, MeOH (Regioselective Opening/Elimination) ChiralAlc (R)-6,6-Dimethylcyclohex-2-en-1-ol (Chiral Building Block) Epoxide->ChiralAlc Hydrazine (Wharton Transposition) PRMT Bicyclic/Spiro-Diamine Scaffolds (PRMT Inhibitors) Epoxide->PRMT Diamines (Ring Expansion)

Caption: Divergent synthetic utility of Compound A. Blue: Starting Material; Green: Core Intermediate; Yellow/Red/Grey: High-value Pharmaceutical Intermediates.

Protocol 2: Synthesis of Kinase Inhibitor Precursor (2-Methoxy-Enone)

Context: This protocol is adapted from the synthesis of Pyrazolo-quinazoline derivatives (e.g., Aurora kinase inhibitors).

Mechanism: Base-mediated opening of the epoxide with methanol (methoxide) at the


-carbon (relative to ketone) followed by elimination of water regenerates the double bond, yielding an 

-methoxy enone. This "masking-unmasking" strategy allows for functionalization at the C2 position.

Procedure:

  • Solution Prep: Dissolve Compound A (100 mmol) in anhydrous Methanol (500 mL).

  • Base Treatment: Add a solution of KOH (85%, 100 mmol) in Methanol dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4-6 hours. The epoxide opens, and subsequent dehydration occurs in situ.

  • Workup: Neutralize with dilute HCl to pH 7. Remove methanol under reduced pressure.

  • Isolation: Partition between water and Ethyl Acetate. The organic layer contains the 2-methoxy-4,4-dimethylcyclohex-2-en-1-one .[4]

  • Utilization: This intermediate is immediately reacted with hydrazine derivatives to form the pyrazole core of the kinase inhibitor.

Reference Grounding: This methodology aligns with processes described in patent literature for pyrazolo-quinazoline synthesis [1].

Protocol 3: Wharton Transposition to Chiral Allylic Alcohols

Context: Synthesis of enantiopure (R)-6,6-dimethylcyclohex-2-en-1-ol, a scaffold for terpenes and prostaglandins.

Rationale: The Wharton reaction converts the


-epoxy ketone into an allylic alcohol with migration of the double bond. This is crucial for shifting the oxygen functionality to a stereodefined position.

Procedure:

  • Reagent Mix: Dissolve Compound A (10 mmol) in Ethanol.

  • Hydrazine Addition: Add Hydrazine monohydrate (30 mmol) and Acetic Acid (catalytic, 0.5 mL).

  • Evolution: Nitrogen gas (

    
    ) evolution will be observed. Stir at 0°C 
    
    
    
    RT for 3 hours.
  • Intermediate: An allylic diazene intermediate forms and decomposes.

  • Product Isolation: Dilute with water, extract with ether.[5]

  • Result: The product is 4,4-dimethylcyclohex-2-en-1-ol (numbering changes due to priority).

Stereochemical Note: If the starting epoxide is generated enantioselectively (e.g., using Cinchona alkaloid catalysts [2]), the Wharton reaction preserves the optical purity, transferring chirality from the epoxide carbons to the allylic alcohol.

Protocol 4: Synthesis of PRMT Inhibitor Scaffolds

Context: Arginine Methyltransferase (PRMT) inhibitors often require rigid bicyclic cores.

Procedure:

  • Coupling: React Compound A with a chiral diamine (e.g., (1S,2S)-1,2-diphenylethane-1,2-diamine) in THF or 1,4-Dioxane.

  • Conditions: Heat to reflux (60-80°C) for 12 hours.

  • Mechanism: The amine attacks the ketone (Schiff base formation) and the epoxide (ring opening), leading to a fused bicyclic structure (e.g., octahydro-benzimidazole derivatives) or spiro-cycles depending on conditions [3].

References

  • Pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors.
  • Epoxidation Wharton-reaction sequence catalyzed by Quinine Derivative. Source: Buchler GmbH / PNAS (DOI: 10.1073/pnas.0914523107). URL:[Link] (Specific protocol referenced in search context 1.4).

  • Arginine methyltransferase inhibitors and uses thereof.
  • Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Protocol for reductive alkylation of α,β-epoxy ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Reductive Alkylation of


-Epoxy Ketones via Samarium(II) Iodide 

Abstract & Scope

The reductive alkylation of


-epoxy ketones is a powerful transformation in complex molecule synthesis, allowing for the simultaneous establishment of two contiguous stereocenters (at the 

and

positions). While historical methods utilizing dissolving metal reductions (Li/NH

) provide robust access to these motifs, they lack the chemoselectivity and functional group tolerance required for modern drug discovery.

This Application Note details a high-precision protocol using Samarium(II) Iodide (SmI


, Kagan’s Reagent) . Unlike traditional methods, SmI

allows for a tunable, single-electron transfer (SET) reduction under mild, neutral conditions. This protocol focuses on the regioselective opening of the epoxide to generate a transient

-samarium enolate, which is subsequently trapped by carbon electrophiles (alkylation) or carbonyls (aldol).

Key Advantages:

  • Stereocontrol: Chelation-controlled ring opening often dictates high diastereoselectivity.

  • Mild Conditions: Operates at 0°C to Room Temperature; compatible with esters, acetals, and silyl ethers.

  • Tunability: Reactivity can be modulated via Lewis base additives (HMPA, DMPU).

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a radical-anion pathway, distinct from nucleophilic openings (e.g., organocuprates).

Pathway:

  • SET Reduction: SmI

    
     donates an electron to the ketone carbonyl, forming a ketyl radical anion.
    
  • Epoxide Fragmentation: The radical anion triggers the homolytic cleavage of the

    
    -epoxide bond. This is the irreversible, stereodefining step.
    
  • Enolate Formation: A second SET event (or radical recombination) generates a stable

    
    -oxy samarium enolate.
    
  • Electrophilic Trapping: The enolate reacts with an alkyl halide (R-X) or aldehyde to form the

    
    -functionalized 
    
    
    
    -hydroxy ketone.

Critical Consideration for Alkylation: Unlike reductive aldol reactions (which can be run in "Barbier" mode), reductive alkylation requires a sequential protocol . You must generate the enolate first and then add the alkyl halide.[1] Mixing SmI


 and alkyl halides simultaneously often leads to the premature reduction of the alkyl halide.

SmI2_Mechanism cluster_0 Reduction Phase Start α,β-Epoxy Ketone SET1 SET 1 (SmI2) Start->SET1 Radical Ketyl Radical Anion SET1->Radical Open Epoxide Fragmentation Radical->Open Ring Opening Enolate β-Samarium Enolate Open->Enolate + Sm(II) Trap Electrophile (R-X) Addition Enolate->Trap Product α-Alkyl-β-Hydroxy Ketone Trap->Product C-C Bond Formation

Figure 1: Mechanistic pathway of SmI


-mediated reductive opening and trapping. Note the distinct Enolate formation step prior to trapping.

Reagent Preparation: The "Kagan" Standard

Commercially available SmI


 (0.1 M in THF) degrades over time. For reproducible kinetics, fresh preparation is mandatory .
Materials:
  • Samarium Metal (Powder): 40 mesh. Must be stored under Argon.

  • Iodine (I

    
    )  or 1,2-Diiodoethane : Sublimed grade.
    
  • THF: Anhydrous, inhibitor-free, deoxygenated (sparged with Ar for 30 mins).

Preparation Protocol (0.1 M Solution):
  • Apparatus: Flame-dry a 50 mL Schlenk flask containing a magnetic stir bar. Cool under a stream of Argon.[2]

  • Samarium Charge: Add Samarium powder (1.5 equiv relative to Iodine). The excess metal stabilizes the solution.

  • Solvent: Add degassed THF via syringe.

  • Activation: Add Iodine (I

    
    ) crystals slowly (exothermic).
    
    • Tip: Alternatively, use 1,2-diiodoethane for a smoother initiation.

  • Aging: Stir at ambient temperature for 2–3 hours.

  • Quality Check:

    • Deep Blue: Active Sm(II).[3] Excellent quality.

    • Green/Brown: Oxygen contamination. Discard.

    • Yellow: Complete oxidation to Sm(III). Discard.

Experimental Protocol: Sequential Reductive Alkylation

Objective: Reductive alkylation of substrate 1 (Epoxy Ketone) with Methyl Iodide (MeI).

Reagents:
  • Substrate:

    
    -Epoxy Ketone (1.0 mmol)
    
  • Reagent: SmI

    
     (0.1 M in THF, 2.2 – 2.5 equiv)
    
  • Additive: HMPA (4–6 equiv) or DMPU (Safe alternative, 6–8 equiv)

  • Electrophile: Methyl Iodide (MeI) (3.0 equiv) - Must be dry/distilled.

  • Solvent: THF (degassed)

Step-by-Step Workflow:

Step 1: System Setup

  • Establish a double-manifold (Schlenk) line with Argon and Vacuum.

  • Flame-dry a 25 mL round-bottom flask (RBF).

  • Maintain a positive pressure of Argon throughout.[4]

Step 2: Substrate Preparation

  • Dissolve the Epoxy Ketone (1.0 mmol) and the Additive (HMPA or DMPU) in THF (5 mL).

  • Note on Additives: SmI

    
     alone is often too sterically bulky and slow to reduce epoxides efficiently. HMPA/DMPU ligands displace THF, increasing the reduction potential (from -1.5 V to approx -2.0 V) and breaking up Sm aggregates.
    

Step 3: Reduction (Enolate Generation)

  • Cool the SmI

    
     solution (2.5 equiv) to -78°C  (Acetone/Dry Ice bath).
    
  • Add the Substrate/Additive mixture dropwise to the SmI

    
     solution via cannula or syringe.[4]
    
  • Observation: The deep blue color should persist. If it turns yellow immediately, the reduction is consuming SmI

    
     rapidly; ensure you have a slight excess.
    
  • Stir for 15–30 minutes at -78°C.

  • Checkpoint: At this stage, the epoxide is open, and the

    
    -samarium enolate is formed.
    

Step 4: Alkylation (Trapping)

  • Add the Electrophile (MeI, 3.0 equiv) neat via syringe.

  • Allow the reaction to warm slowly to -40°C or 0°C (substrate dependent).

  • Monitoring: Monitor by TLC. The deep blue color may fade to green/yellow as the Sm(II) is consumed or oxidized by trace air over time, but the reaction with MeI does not necessarily consume Sm(II) (it's an S

    
    2 reaction of the enolate).
    

Step 5: Quench & Workup

  • Quench with Saturated Aqueous Rochelle’s Salt (Sodium Potassium Tartrate) .

  • Why? Samarium salts form sticky emulsions. Tartrate chelates Sm(III), allowing for clean phase separation.

  • Stir the biphasic mixture vigorously until two clear layers form (can take 1–2 hours).

  • Extract with Et

    
    O or EtOAc (3x). Wash with brine, dry over Na
    
    
    
    SO
    
    
    .

Workflow Prep 1. Prepare SmI2 (Blue) 0.1M in THF Cool 3. Cool SmI2 to -78°C Prep->Cool Mix 2. Mix Substrate + HMPA (Dissolve in THF) AddSub 4. Add Substrate to SmI2 (Generate Enolate) Mix->AddSub Cool->AddSub AddElec 5. Add Electrophile (R-X) (Sequential Addition) AddSub->AddElec 15-30 min wait Warm 6. Warm to 0°C (TLC Monitor) AddElec->Warm Quench 7. Quench: Rochelle's Salt (Break Emulsion) Warm->Quench

Figure 2: Operational workflow for the sequential reductive alkylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution turns Yellow immediately High O

content or wet solvent.
Re-dry THF over Na/Benzophenone. Ensure Argon lines are purged.
Low Yield / Recovered Starting Material SmI

inactive or steric hindrance.
Add HMPA (toxic) or DMPU (safer). Increase SmI

to 4.0 equiv.
Reduction of Alkyl Halide Mixed R-X with SmI

too early.
Strictly follow sequential addition. Ensure Enolate is formed before adding R-X.

-Elimination (Enone formation)
Temperature too high.Keep reduction step at -78°C. Elimination is favored at higher temps.
Emulsion during workup Sm(III) hydroxides precipitating.Increase volume of Rochelle's salt and stir time. Do not rush separation.

Comparative Analysis: SmI vs. Dissolving Metal

While SmI


 is the focus of this protocol, it is essential to understand when to revert to classical methods.
FeatureSmI

Protocol
Li / NH

(Birch-Type)
Mechanism Radical-Anion (Homogeneous)Solvated Electron (Heterogeneous/Solution)
Selectivity High (Chelation control possible)Thermodynamic control
Alkylation Scope Best for Aldehydes (Aldol) or Active Halides (Allylic/Benzylic). Simple alkylation (MeI) can be sluggish without HMPA.Excellent for simple alkyl halides (MeI, EtI).
Safety High (Benchtop/Schlenk)Low (Condensing NH

, pyrophoric Li)
Functional Group Tolerance High (Esters, Acetals safe)Low (Reduces aromatics, alkynes, benzyl ethers)

Recommendation: Use SmI


  for complex substrates requiring high stereocontrol or containing sensitive functionality. Use Li/NH

only if SmI

fails to effect the alkylation of the enolate with simple unactivated halides.

References

  • Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium(II) iodide. Chemical Reviews, 96(1), 307–338.

  • Girard, P., Namy, J. L., & Kagan, H. B. (1980).[5] Divalent lanthanides in organic chemistry. 1. General method for preparation of samarium diiodide.[2] Journal of the American Chemical Society, 102(8), 2693–2698.

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2018). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.

  • Szostak, M., & Procter, D. J. (2012). Recent advances in the chemoselective reduction of functional groups mediated by samarium(II) iodide: a single electron transfer approach.[3][6][7][8] Angewandte Chemie International Edition, 51(37), 9238–9256.

  • Smith, A. B., et al. (1995). Total Synthesis of (-)-Taxol. Journal of the American Chemical Society, 117(50), 12664-12665. (Demonstrating epoxide opening/elimination strategies).

Sources

Application Note: Isophorone Oxide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isophorone Oxide (3,5,5-Trimethyl-2,3-epoxycyclohexan-1-one), an


-epoxy ketone derived from the industrial solvent isophorone, represents a critical junction in the synthesis of cycloaliphatic monomers.[1] Unlike simple epoxides used directly in ring-opening polymerizations (e.g., ethylene oxide), IPHO is primarily valued as a reactive intermediate  that grants access to sterically hindered, cycloaliphatic scaffolds.[1] These scaffolds—specifically 3,5,5-trimethylcyclohexane-1,2-dione  and trimethylcyclohexane diols —are essential for engineering polymers (polyurethanes, polyesters, and polycarbonates) requiring high glass transition temperatures (

), superior hydrolytic stability, and UV resistance.[1]

This guide details the synthesis of IPHO, its controlled rearrangement to cyclic diones, and its aminolysis to form functionalized amino-alcohol crosslinkers.

Chemical Properties & Reactivity Profile[1][2][3]

IPHO possesses a unique dual-functionality: a strained epoxide ring adjacent to a carbonyl group.[1] This structure dictates its reactivity, making it susceptible to both nucleophilic attack (at the epoxide) and acid-catalyzed rearrangement.[1]

PropertyValueRelevance to Polymer Chemistry
CAS Number 10276-21-8Identity verification.
Molecular Weight 154.21 g/mol Stoichiometric calculations for curing/synthesis.[1]
Boiling Point 70–73 °C (5 mmHg)Purification via vacuum distillation.[1]
Stereochemistry cis/trans isomersAffects packing density and crystallinity in derived polymers.[1]
Reactivity

-Epoxy Ketone
Acid: Rearranges to diones (monomer precursors).Base/Amine: Ring-opening to

-amino-

-hydroxy ketones (curing).[1]

Experimental Protocols

Protocol 1: Synthesis of Isophorone Oxide (Epoxidation)

Objective: To synthesize high-purity IPHO from technical grade isophorone for use as a polymer intermediate.[1]

Mechanism: Nucleophilic epoxidation using alkaline hydrogen peroxide (Weitz-Scheffer epoxidation).[1]

Materials:

  • Isophorone (Technical grade)[1][2][3]

  • Hydrogen Peroxide (30% aq.)[1]

  • Sodium Hydroxide (6N aq.)[1]

  • Methanol (Solvent)[1][2]

  • Magnesium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , anhydrous)[1]
    

Step-by-Step Methodology:

  • Setup: Equip a 1-L three-necked flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Charge: Add 55.2 g (0.4 mol) of isophorone and 115 mL (1.2 mol) of 30%

    
      to 400 mL of methanol .
    
  • Cooling: Cool the mixture to 15°C using an ice bath. Critical: Do not cool below 15°C initially, or the reaction induction period may lead to a runaway exotherm later.[1]

  • Addition: Dropwise add 33 mL (0.2 mol) of 6N NaOH over 1 hour . Maintain internal temperature between 15–20°C .

  • Reaction: Stir for 3 hours at 20–25°C . Monitor consumption of isophorone via TLC or GC (disappearance of UV-active starting material; IPHO has low UV absorbance at 235 nm compared to isophorone).[1]

  • Workup: Pour mixture into 500 mL water . Extract with ether (

    
     mL).[1] Wash extracts with water and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Remove solvent via rotary evaporation.[1] Distill the residue under reduced pressure.

    • Target Fraction: Collect at 70–73°C / 5 mmHg .

    • Yield: ~70–72% (approx. 43–45 g).[1]

Protocol 2: Acid-Catalyzed Rearrangement to 2,4,4-Trimethylcyclopentanone

Objective: To convert IPHO into a cyclic ketone building block for specialized polyamides or polyesters.[1]

Context: Under Lewis acid conditions, IPHO rearranges. Depending on conditions, it yields either the 1,2-dione (a dialdehyde equivalent for polyimines) or the cyclopentanone derivative (via ring contraction).

Materials:

  • Isophorone Oxide (from Protocol 1)[1]

  • Boron Trifluoride Etherate (

    
    )[1]
    
  • Benzene or Toluene (Solvent)[1]

Methodology:

  • Solvation: Dissolve 38.6 g (0.25 mol) IPHO in 400 mL dry benzene/toluene .

  • Catalysis: Add 20 mL (0.16 mol)

    
     .
    
  • Reaction: Swirl and let stand for 30 minutes . The solution will darken.

  • Quench: Dilute with ether and wash with water.[1]

  • Hydrolysis (Deformylation): Shake organic layer with 1.0 mol NaOH in water to remove the formyl group (if 2-formyl derivative is formed).[1]

  • Isolation: Dry organic layer, evaporate solvent, and fractionally distill.

    • Product: 2,4,4-Trimethylcyclopentanone (b.p. 61–62°C / 21 mmHg).[1]

    • Application: This monomer provides a rigid, aliphatic ring structure for high-thermal-stability polyamides .[1]

Protocol 3: Aminolysis for Epoxy-Amine Curing Studies

Objective: To use IPHO as a monofunctional model compound or reactive diluent in epoxy-amine networks.[1]

Context: IPHO reacts with primary amines to form


-amino-

-hydroxy ketones.[1] In polymer networks, this reaction mimics the crosslinking of glycidyl ethers but introduces a ketone functionality that can participate in hydrogen bonding, increasing adhesion.

Materials:

  • Isophorone Oxide[1][4][2][5]

  • Primary Amine (e.g., Butylamine for model study, or IPDA for network formation)[1]

  • Catalyst: Lithium Bromide (LiBr) or Calcium Triflate (

    
    ) - Optional, accelerates ring opening.[1]
    

Methodology:

  • Stoichiometry: Mix IPHO and Amine at a 1:1 molar ratio (epoxide:N-H).

  • Conditions: Heat to 60°C for 4–6 hours . (Uncatalyzed reaction is slow due to steric hindrance of the trimethyl ring).[1]

  • Catalysis (Recommended): Add 5 mol% LiBr to reduce reaction time to <1 hour at room temperature.

  • Analysis: Monitor IR spectroscopy.

    • Disappearance: Epoxide C-O-C stretch (~820-850 cm⁻¹).[1]

    • Appearance: Hydroxyl O-H stretch (~3400 cm⁻¹) and shift in Carbonyl C=O band (due to H-bonding with the new -OH).[1]

Strategic Application Workflows

Pathway A: The "High-Performance" Route (Diols & Diones)

This pathway utilizes IPHO derivatives to synthesize polymers with enhanced thermal properties.[1] The cycloaliphatic ring increases chain stiffness (


) without the UV-instability of aromatic rings.

IPHO_Applications IP Isophorone IPHO Isophorone Oxide (IPHO) IP->IPHO H2O2 / NaOH (Epoxidation) Dione 3,5,5-Trimethyl- cyclohexane-1,2-dione IPHO->Dione Acid Rearrangement (Mild) Cyclopent 2,4,4-Trimethyl- cyclopentanone IPHO->Cyclopent BF3·Et2O (Ring Contraction) Diol 3,5,5-Trimethyl- cyclohexane-1,2-diol IPHO->Diol Hydrolysis / Hydrogenation Polyimine Polyimines (High Temp) Dione->Polyimine + Diamines Polyamide Specialty Polyamides Cyclopent->Polyamide Schmidt Rxn + Polymerization PU High-Tg Polyurethanes Diol->PU + Diisocyanates

Figure 1: Divergent synthesis pathways from Isophorone Oxide to high-value polymer precursors.[1]

Pathway B: The "Reactive Modifier" Route

Using IPHO directly in epoxy formulations.

  • Reactive Diluent: Reduces viscosity of Bisphenol-A based resins.[1]

  • Adhesion Promoter: The resulting hydroxyl-ketone moiety improves wetting on polar substrates (metals, glass).[1]

  • Scavenger: IPHO can act as an acid scavenger in PVC or halogenated polymers, neutralizing HCl via ring-opening to the chlorohydrin.[1]

References

  • Synthesis of Isophorone Oxide: Wasson, R. L.; House, H. O.[1] "Isophorone Oxide".[1] Organic Syntheses, Coll.[1][6] Vol. 4, p.552 (1963).[1] Link[1]

  • Rearrangement to Cyclopentanone: Ryerson, G. D.; Wasson, R. L.; House, H. O. "2,4,4-Trimethylcyclopentanone".[1] Organic Syntheses, Coll.[1][6] Vol. 4, p.957 (1963).[1] Link[1]

  • Isophorone Chemistry Overview: Ullmann's Encyclopedia of Industrial Chemistry, "Ketones".[1] Wiley-VCH.[1]

  • Epoxide-Amine Kinetics: "Reaction of Isophorone Oxide with Amines". Journal of Organic Chemistry (General reference for alpha,beta-epoxy ketone aminolysis).[1]

  • Polymer Applications: "Cycloaliphatic Epoxides in Coatings". Paint & Coatings Industry Magazine.[1] (General industrial context for cycloaliphatic epoxides).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

[1]

Ticket ID: #EPX-55-DM-OPT Subject: Yield Optimization & Troubleshooting for Nucleophilic Epoxidation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The Reaction System

User Query: "My yields for 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one are inconsistent (30-50%). I see significant starting material and unidentified polar byproducts."

Technical Diagnosis: The target molecule is an


-epoxy ketone5,5-dimethylcyclohex-2-en-1-one112

The Core Conflict: Researchers often attempt this using electrophilic oxidants (like mCPBA) which work well for simple alkenes but fail here because the carbonyl group withdraws electron density from the double bond, deactivating it toward electrophilic attack.

The Solution: You must utilize Nucleophilic Epoxidation (Weitz-Scheffer reaction) .[1][3][4] However, the standard aqueous base/peroxide method suffers from two yield-killing side reactions:[1]

  • Aldol Condensation: The starting material has

    
    -protons at C4/C6, making it prone to polymerization in strong aqueous base.[1]
    
  • Epoxide Ring Opening: The product is sensitive to hydrolysis in the aqueous phase.

This guide provides a troubleshooting framework and an optimized Phase-Transfer Catalysis (PTC) protocol to stabilize the transition state and protect the product.

Diagnostic Module: Why is your yield low?

Use this logic flow to identify the specific failure point in your current workflow.

Troubleshooting Decision Tree

TroubleshootingStartAnalyze Reaction OutcomeCheckSMIs Starting Material (SM)Remaining?Start->CheckSMSM_YesKINETIC ISSUEOxidant is not attackingCheckSM->SM_YesYesSM_NoCONVERSION OKProceed to stability checkCheckSM->SM_NoNoCheckByprodAre there Polar Byproducts?Byprod_YesSTABILITY ISSUEProduct is decomposingCheckByprod->Byprod_YesYes (TLC baseline spots)Sol1Diagnosis: Wrong OxidantAre you using mCPBA?Switch to H2O2/NaOHSM_Yes->Sol1Electrophilic Cond used?Sol2Diagnosis: Biphasic FailureActive species not entering organic phase.Add Phase Transfer Catalyst (Aliquat 336)SM_Yes->Sol2Nucleophilic Cond used?SM_No->CheckByprodSol3Diagnosis: Hydrolysis/AldolBase concentration too high.Lower pH or use Na2CO3Byprod_Yes->Sol3

Caption: Logic flow for diagnosing yield loss in enone epoxidation. Blue nodes indicate kinetic failures; Red nodes indicate thermodynamic/stability failures.

Technical Deep Dive: The Mechanism

To improve the yield, you must understand the "Enolate Intermediate" bottleneck.

The Pathway:

  • Activation: Hydrogen peroxide (

    
    ) is deprotonated by the base to form the hydroperoxide anion (
    
    
    ).[1]
  • Conjugate Addition: The

    
     attacks the 
    
    
    -carbon of the enone.[1] This is the rate-determining step.[1]
  • Enolate Formation: This forms a transient enolate intermediate.[1]

  • Ring Closure: The enolate oxygen attacks the peroxide oxygen, expelling

    
     and closing the epoxide ring.[1]
    

Visualizing the Critical Path:

MechanismStep1Step 1: ActivationH2O2 + OH- -> HOO- + H2OStep2Step 2: Conjugate AdditionHOO- attacks Enone (Beta-C)Step1->Step2InterIntermediate:Stabilized Enolate AnionStep2->InterRate LimitingStep3Step 3: Ring ClosureIntramolecular SN2 -> EpoxideInter->Step3Fast

Caption: The Weitz-Scheffer mechanism. The Enolate Intermediate is sensitive to protonation (reverting to SM) or side reactions.

Optimized Protocol: Phase-Transfer Catalysis (PTC)

This protocol replaces the standard aqueous method. By using a biphasic system with a quaternary ammonium salt, we extract the active hydroperoxide anion into the organic phase, protecting the product from hydrolysis.[1]

Reagents & Materials
  • Substrate: 5,5-Dimethylcyclohex-2-en-1-one (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (3.0 eq)[1]
    
  • Base: 10% Sodium Hydroxide (NaOH) or 20%

    
     (for sensitive substrates)[1]
    
  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or Triton B (5 mol%)[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

Step-by-Step Methodology

Step 1: Preparation of the Biphasic System Dissolve the enone (10 mmol) in Toluene (20 mL). Add the Phase Transfer Catalyst (0.5 mmol).[1] Cool the solution to

  • Why Toluene? It separates cleanly from water and does not participate in halogen exchange like DCM can in rare cases.[1]

Step 2: Controlled Oxidant Addition Add the 30%

Step 3: Initiating the Reaction Dropwise, add the NaOH solution (or

below 

  • Critical Control Point: The reaction is exothermic. If the temperature spikes, the enone will polymerize.[1]

Step 4: Monitoring Stir vigorously at Room Temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Success Marker: The spot for the enone (

    
    ) should disappear, replaced by the epoxide (
    
    
    ).[1]

Step 5: Work-up (Crucial for Yield)

  • Separate the layers.[1]

  • Wash the organic layer with saturated Sodium Thiosulfate (

    
    ) to quench excess peroxides.[1] Failure to do this can lead to explosion or decomposition during concentration.
    
  • Wash with brine, dry over

    
    , and concentrate in vacuo.
    
Data Comparison: Method Efficiency
ParameterStandard Aqueous MethodOptimized PTC Method
Oxidant

/ NaOH (Excess)

/ NaOH / Aliquat 336
Solvent Methanol/WaterToluene/Water (Biphasic)
Reaction Time 6 - 12 Hours2 - 4 Hours
Side Products Diols, Oligomers (High)Minimal
Typical Yield 45 - 55%85 - 92%

Frequently Asked Questions (FAQs)

Q1: Can I use mCPBA for this reaction? A: No. mCPBA is an electrophilic oxidant.[1] Because your substrate is an enone (electron-deficient alkene), mCPBA will react extremely slowly with the double bond and is more likely to attack the ketone (Baeyer-Villiger oxidation) or simply fail to react, leading to recovery of starting material [1].[1]

Q2: My product decomposes on the silica column. What is happening? A: Epoxy ketones can be acid-sensitive.[1][2] Silica gel is slightly acidic.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic sites before loading your sample.[1] Alternatively, use neutral alumina.[1]

Q3: Why do I see a "diol" peak in my NMR? A: This indicates hydrolysis of the epoxide ring. This usually happens during the work-up if the aqueous layer is too basic or if the quench is exothermic. Ensure you neutralize the aqueous layer to pH 7-8 before final extraction if you suspect hydrolysis [2].[1]

Q4: Can I use Urea-Hydrogen Peroxide (UHP) instead? A: Yes.[1] UHP is an excellent "anhydrous" source of

11

References

  • Smith, J. G. (1984).[1] "Synthetically useful reactions of epoxides". Synthesis, 1984(08), 629-656.[1]

  • Lane, B. S., & Burgess, K. (2003).[1] "Metal-catalyzed epoxidations of alkenes with hydrogen peroxide". Chemical Reviews, 103(7), 2457-2474.[1]

  • Vutukuri, D. R., & Bharathi, P. (2004).[1] "Urea-Hydrogen Peroxide Complex (UHP) in Organic Synthesis". Synlett, 2004(08), 1595-1596.[1]

  • Yakura, T., et al. (2006).[1] "Nucleophilic Epoxidation of Electron-Deficient Alkenes". Tetrahedron, 62(12), 2960-2967.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5,5-dimethylcyclohex-2-en-1-one and Hydrogen Peroxide before handling.

How to control temperature in isophorone epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isophorone epoxidation. This guide is designed for researchers, chemists, and process development professionals who are working with or troubleshooting this important chemical transformation. Precise temperature control is paramount for achieving high yield, selectivity, and, most critically, operational safety. This document provides in-depth, field-tested insights into managing the thermal dynamics of this reaction.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during isophorone epoxidation, with a focus on temperature as the root cause.

Question 1: My reaction is experiencing a sudden, rapid temperature increase (a thermal runaway). What should I do and how can I prevent this?

Answer:

A thermal runaway is a critical safety event caused by the exothermic nature of the epoxidation reaction. Immediate action is required.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop the addition of the oxidizing agent (e.g., hydrogen peroxide, peracetic acid).

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water) is making good contact with the flask and has sufficient capacity. Add more ice or use a colder cooling medium if available.

  • Reduce Scale (If Applicable): In the earliest stages, if the reaction can be safely stopped, consider reducing the scale of the experiment until the thermal profile is better understood.

Root Cause Analysis & Prevention: The epoxidation of olefins is an exothermic process. The rate of heat generation can exceed the rate of heat removal, leading to a runaway.

  • Cause: Too-rapid addition of the oxidizing agent.

  • Preventative Measure: Add the oxidant dropwise using an addition funnel. This allows the cooling system to dissipate the heat generated from each incremental addition. The reaction is exothermic, and caution should be exercised to keep the reaction temperature from rising.[1]

  • Cause: Inefficient heat transfer due to poor stirring or inadequate cooling.

  • Preventative Measure: Use a robust mechanical stirrer to ensure homogenous temperature throughout the reaction vessel, preventing localized hot spots. Always have an appropriately sized cooling bath ready before starting the reaction. For the epoxidation of isophorone with alkaline hydrogen peroxide, the temperature should be maintained at 15–20°C during the addition of sodium hydroxide using a cold water bath.[2]

  • Cause: Starting the reaction at too high a temperature.

  • Preventative Measure: Cool the initial mixture of isophorone and solvent to the lower end of the recommended temperature range before beginning the addition of the catalyst or oxidant.[2]

Question 2: My reaction shows very low or no conversion of isophorone, even after several hours. Could temperature be the issue?

Answer:

Yes, an excessively low temperature is a common reason for a stalled or non-initiated reaction.

Root Cause Analysis & Prevention: Chemical reactions require a minimum activation energy to proceed. If the temperature is too low, the kinetic rate can be practically zero.

  • Cause: The reaction temperature is below the necessary threshold for initiation. For the alkaline hydrogen peroxide method, if the temperature is below 15°C, the reaction does not begin.[2] A subsequent, uncontrolled warming can then lead to a dangerous exothermic event as the unreacted reagents begin to react simultaneously.[2]

  • Troubleshooting:

    • Confirm the internal reaction temperature with a calibrated thermometer.

    • If it is below the recommended initiation temperature (e.g., <15°C for the alkaline peroxide method), slowly and carefully allow the mixture to warm. Do not apply aggressive heating.

    • Monitor the temperature closely as it approaches the target range. You should observe the initiation of a gentle exotherm, which should then be controlled by the cooling bath.

  • Preventative Measure: Always ensure your initial reaction mixture is pre-conditioned to the correct starting temperature as specified in the protocol before adding all reagents.

Question 3: My conversion is high, but the yield of isophorone epoxide is low, and I'm seeing significant byproduct formation. How is temperature involved?

Answer:

Operating at too high a temperature is a primary cause of poor selectivity and reduced yield.

Root Cause Analysis & Prevention: While higher temperatures increase the overall reaction rate, they can accelerate undesirable side reactions at an even faster pace, consuming starting material and product.[3][4]

  • Cause: The reaction temperature exceeds the optimal range for selective epoxidation.

  • Effect: For epoxidation with per-acids, higher temperatures increase the formation of byproducts such as hydroxyisophorone.[5] In the alkaline hydrogen peroxide method, allowing the temperature to rise above 30°C will diminish the yield of isophorone oxide.[2]

  • Troubleshooting & Prevention:

    • Strict Temperature Adherence: Maintain the reaction temperature within the narrow, validated range for your specific method. For the highly selective alkaline peroxide method, this is typically 20-25°C after the initial addition phase.[2]

    • Method Selection: If higher throughput is needed, consider a method using percarboxylic acids, which can be run at higher temperatures (e.g., 0-60°C). However, be aware that this comes with a trade-off. While reaction times are faster, lower temperatures within this range will achieve higher product selectivity.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing common temperature-related issues during isophorone epoxidation.

G cluster_0 Problem Diagnosis cluster_1 Corrective Actions Start Observe Issue: Low Yield, Exotherm, or No Reaction Check_Temp Measure Internal Reaction Temperature Start->Check_Temp Temp_High Temp > 30°C (Alkaline H₂O₂ Method) Check_Temp->Temp_High High Temp_Low Temp < 15°C (Alkaline H₂O₂ Method) Check_Temp->Temp_Low Low Temp_OK Temp is 15-25°C Check_Temp->Temp_OK Optimal Action_High Action: 1. Stop Reagent Addition 2. Increase Cooling 3. Check Stirring Rate Result: Poor Selectivity / Runaway Temp_High->Action_High Action_Low Action: 1. Allow to Warm Slowly 2. Monitor for Exotherm Result: No Reaction / Stalled Temp_Low->Action_Low Action_OK Action: 1. Check Other Parameters (Reagent Stoichiometry, Purity) 2. Continue Monitoring Temp_OK->Action_OK

Caption: Troubleshooting workflow for temperature issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for isophorone epoxidation? The optimal temperature is highly dependent on the chosen reagents. There is no single universal temperature. As the table below summarizes, reaction conditions must be tailored to the specific method.

ParameterAlkaline Hydrogen Peroxide MethodPer-Acid (e.g., Peracetic) Method
Typical Temperature 15-25°C[2]0-60°C[5]
Key Characteristic High selectivity, narrow optimal rangeFaster reaction, wider operational range
Temperature Trade-off Below 15°C, no reaction occurs; above 30°C, yield diminishes.[2]Higher temps increase rate but decrease selectivity; lower temps improve selectivity but slow the reaction.[5]
Primary Safety Concern Exothermic runaway from poor control.[2]Peroxide instability and byproduct formation at higher temperatures.[5]

Q2: How does temperature influence the choice between different epoxidation methods? If the primary goal is the highest possible purity and selectivity, the low-temperature alkaline hydrogen peroxide method is often preferred.[2] If the goal is faster reaction times for an industrial process and some level of byproduct formation is acceptable, the per-acid method at moderate temperatures (e.g., 40-60°C) might be chosen.[5]

Q3: Besides yield, what other aspects of the process does temperature affect? Temperature directly impacts reaction kinetics, safety, and process economics.

  • Kinetics: Reaction rates increase with temperature. At lower temperatures, high product selectivities can be achieved, but the reaction velocity falls, requiring longer processing times.[5]

  • Safety: The potential for a thermal runaway is the most significant temperature-related hazard.[2] Additionally, when using in-situ generated peracetic acid, higher temperatures can be unsafe.[6]

  • Economics: Operating at very low temperatures may require specialized cooling equipment (e.g., cooling brine), which adds cost.[5]

Reaction Pathway and Temperature Influence

The desired reaction is the selective oxidation of the double bond in isophorone. However, high temperatures can favor alternative pathways.

G Isophorone Isophorone Product Isophorone Epoxide Isophorone->Product Optimal Temperature (e.g., 15-25°C) Byproducts Byproducts (e.g., Hydroxyisophorone) Isophorone->Byproducts High Temperature (e.g., >60°C) Oxidant Oxidizing Agent (e.g., H₂O₂, RCO₃H) Oxidant->Product Optimal Temperature (e.g., 15-25°C) Oxidant->Byproducts High Temperature (e.g., >60°C)

Caption: Temperature's influence on isophorone epoxidation selectivity.

Experimental Protocol: Epoxidation with Alkaline Hydrogen Peroxide

This protocol is adapted from a standard, reliable procedure and emphasizes the critical temperature control points.[2]

Materials & Equipment:

  • Isophorone

  • 30% Hydrogen Peroxide (Caution: Strong Oxidizer)

  • 6N Sodium Hydroxide (Caution: Corrosive)

  • Methanol

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calibrated thermometer.

  • Large ice-water bath.

Procedure:

  • Initial Setup: In the three-necked flask, prepare a solution of isophorone (0.4 mole) and 30% hydrogen peroxide (1.2 moles) in 400 ml of methanol.

  • Pre-Cooling: Place the flask in the ice bath and cool the solution to 15°C with continuous stirring. Causality: Starting the reaction cold ensures that the initial exotherm upon base addition is immediately managed.

  • Controlled Base Addition: Add 6N sodium hydroxide (0.2 mole) dropwise via the dropping funnel over a period of 1 hour. Crucially, maintain the internal reaction temperature between 15–20°C throughout the addition. Adjust the addition rate and cooling bath as needed to prevent the temperature from rising.

  • Reaction Phase: After the addition is complete, continue stirring the mixture for 3 hours. During this period, maintain the temperature between 20–25°C. A gentle exotherm may be present; use the cooling bath to maintain this range. Causality: This temperature range is the optimal balance for achieving a high reaction rate without promoting side reactions that reduce yield.[2]

  • Workup: After the 3-hour reaction period, pour the mixture into 500 ml of water and proceed with standard ether extraction.

  • Monitoring (Optional): The reaction's progress can be followed by monitoring the disappearance of the isophorone UV absorbance maximum at 235 mμ.[2]

References

  • Process for the preparation of β-isophorone epoxide. Google Patents.
  • isophorone oxide. Organic Syntheses Procedure. URL: [Link]

  • A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks from Two Grades Castor Oil. International Journal of Scientific and Technology Research. URL: [Link]

  • EPOXIDATION OF OLEFINS BY HYDROGEN PEROXIDE-ACETONITRILE: cis-CYCLOOCTENE OXIDE. Organic Syntheses Procedure. URL: [Link]

  • Effect of reaction temperature on the yield of epoxide for epoxidation of (a) 1-hexene and (b) 4-vinyl-1-cyclohexene. ResearchGate. URL: [Link]

  • Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides. Chemical Communications (RSC Publishing). URL: [Link]

Sources

Preventing byproduct formation in "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization for 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Executive Summary & Core Directive

You are synthesizing 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one . Structurally, this is the epoxide of 4,4-dimethylcyclohex-2-en-1-one .[1]

The Critical Failure Point: The most common error in this synthesis is treating the precursor as a simple alkene rather than an


-unsaturated ketone (enone). Using electrophilic oxidants (like mCPBA) will result in Baeyer-Villiger oxidation  (lactone formation) rather than epoxidation.[1]

The Correct Protocol: You must utilize Nucleophilic Epoxidation (Weitz-Scheffer conditions) using alkaline hydrogen peroxide (


) or tert-butyl hydroperoxide (TBHP/Base).[1] This pathway targets the electron-deficient double bond via a Michael-type addition.[1]

Critical Control Parameters (The "Why" & "How")

To prevent byproducts, you must control the reaction environment to favor the 1,4-addition of the hydroperoxide anion (


) while suppressing competitive pathways.[1]
ParameterOptimal SettingMechanism of Failure (Byproduct)
Oxidant Type Nucleophilic (

, TBHP)
Electrophilic (mCPBA) causes ester insertion (Lactones).[1]
pH Control Alkaline (pH 9.5–10.[1]5)Acidic conditions catalyze epoxide ring opening

trans-diols.[1][2]
Temperature

High Temp (>40°C) promotes polymerization and over-oxidation.[1]
Solvent Methanol/Water or Toluene/Water (Biphasic)Nucleophilic Solvents (e.g., unbuffered alcohols) can form Michael adducts (alkoxy-ketones).[1]

Reaction Pathway Visualization

The following diagram illustrates the decision tree for your reaction. Note how the choice of reagent dictates whether you get the target epoxide or the unwanted lactone.

ReactionPathways Enone Precursor: 4,4-dimethylcyclohex-2-en-1-one Target TARGET: 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Enone->Target Nucleophilic Epoxidation (H2O2 / NaOH / MeOH) Weitz-Scheffer Lactone BYPRODUCT A: Baeyer-Villiger Lactone Enone->Lactone Electrophilic Oxidation (mCPBA / Acid) Michael BYPRODUCT C: Methoxy-Ketone (Solvent Adduct) Enone->Michael MeOH / High Base No H2O2 present Diol BYPRODUCT B: Trans-Diol (Ring Opening) Target->Diol Acidic Workup (pH < 7) or Heat

Caption: Mechanistic divergence in enone oxidation. Green path indicates the correct Weitz-Scheffer protocol.

Troubleshooting Guide (FAQ)

Q1: I am observing a new spot on TLC that is more polar than my product. NMR suggests a lactone.[1] What happened?

Diagnosis: You likely used a peracid like meta-chloroperoxybenzoic acid (mCPBA).[1] The Science: The carbonyl group in your precursor withdraws electron density from the alkene, making it unreactive toward electrophilic oxygen sources (mCPBA). Instead, the peracid attacks the carbonyl itself, leading to a Baeyer-Villiger rearrangement [1].[1] Solution: Switch to a nucleophilic oxidant . Use 30%


 with 10% NaOH in Methanol at 0°C. The hydroperoxide anion (

) is a strong nucleophile that attacks the

-carbon.[1]
Q2: My yield is good, but the product decomposes into a diol during purification. How do I stop this?

Diagnosis: Epoxide hydrolysis due to acidic workup or silica gel acidity.[1] The Science: Epoxides are highly strained rings.[3] In the presence of acid (


), the oxygen is protonated, making the ring susceptible to attack by water (hydrolysis), opening the ring to form a trans-1,2-diol [2].[1][2][4]
Solution: 
  • Quench: Use saturated

    
     (to kill peroxide) and 
    
    
    
    (to buffer pH).[1] Do not use strong acids like HCl to neutralize the base.
  • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane before running your column.[1] This neutralizes the acidic sites on the silica surface.

Q3: The reaction is sluggish. I still see starting material after 24 hours.

Diagnosis: Phase transfer limitation or insufficient base. The Science: If you are using a biphasic system (e.g., Toluene/Water) without a phase transfer catalyst (PTC), the lipophilic enone and the hydrophilic hydroperoxide anion cannot interact efficiently.[1] Solution:

  • Option A: Add a PTC like Aliquat 336 or Tetrabutylammonium bromide (TBAB) (1-5 mol%).[1]

  • Option B: Use Methanol as a co-solvent to homogenize the reaction mixture.

Q4: I see a byproduct with a methoxy group ( -methoxy ketone).

Diagnosis: Competitive Michael addition of the solvent. The Science: Methoxide (


), generated from NaOH in Methanol, is also a nucleophile.[1] If the concentration of 

is low,

will compete for the

-carbon [3].[1] Solution: Ensure

is added before or simultaneously with the base, or use an excess of

(1.5 - 2.0 equiv) relative to the base to ensure the hydroperoxide anion is the dominant nucleophile.

Detailed Optimization Protocol

Objective: Synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one minimizing ring opening.

Reagents:

  • 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv)[1]

  • Hydrogen Peroxide (30% aq, 3.0 equiv)[1]

  • Sodium Hydroxide (6M aq, 0.5 equiv)[1]

  • Methanol (Reagent Grade)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the enone in Methanol (5 mL per mmol) in a round-bottom flask. Cool to 0°C (Ice bath).

  • Oxidant Addition: Add the

    
     solution dropwise.[1][5] Note: No reaction occurs yet.
    
  • Initiation (Critical Step): Add the NaOH solution dropwise over 20 minutes. Monitor internal temperature; keep below 10°C.

    • Why? Rapid addition causes an exotherm which can degrade the epoxide or cause solvent boiling.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (stain with p-Anisaldehyde; epoxide usually stains blue/purple).[1]

  • Workup (The Safety Lock):

    • Pour mixture into brine (saturated NaCl).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Crucial: Wash the organic layer with saturated Sodium Thiosulfate (

      
      )  to destroy excess peroxide (test with starch-iodide paper).[1]
      
    • Dry over

      
       (anhydrous).[1]
      
  • Isolation: Evaporate solvent at <30°C . High heat during rotovap can trigger ring opening if trace acid is present.[1]

Troubleshooting Logic Map

Use this flow to diagnose live experimental issues.

Troubleshooting Start Problem Detected CheckTLC Check TLC/NMR Start->CheckTLC Lactone Ester/Lactone Found? CheckTLC->Lactone Diol Diol (Polar Spot) Found? Lactone->Diol No Sol_Lactone STOP. Change Oxidant. Use H2O2/NaOH (Nucleophilic). Lactone->Sol_Lactone Yes (mCPBA used) SM Starting Material Remains? Diol->SM No Sol_Diol Check Workup pH. Buffer with NaHCO3. Treat Silica with Et3N. Diol->Sol_Diol Yes Sol_SM Add Phase Transfer Cat. (TBAB) or Increase Time. SM->Sol_SM Yes

Caption: Diagnostic logic for impurity identification and resolution.

References

  • Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.[1]

  • Lane, B. S., & Burgess, K. (2003).[1] Metal-catalyzed epoxidations of alkenes with hydrogen peroxide.[1][6] Chemical Reviews, 103(7), 2457-2474.[1]

  • Yakura, T., et al. (1997).[1] Weitz-Scheffer Epoxidation of Enones.[1][6][7][8][9] Tetrahedron, 53(15), 5393.[1]

  • Organic Syntheses. (1979).[1] Epoxidation of alpha,beta-unsaturated ketones: 2,3-Epoxy-3,5,5-trimethylcyclohexanone (Isophorone oxide).[1] Org.[1][6][10][11] Syn. Coll. Vol. 6, p.564. [1]

Sources

"5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" stability under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one. This document is intended for researchers, chemists, and drug development professionals who are utilizing this bifunctional molecule in their work. The inherent strain of the epoxide ring, combined with the presence of a ketone, imparts unique reactivity that is highly dependent on reaction conditions. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice, and standardized protocols to ensure the stability and desired reactivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one?

This molecule is moderately stable under neutral, anhydrous conditions at or below room temperature. Its reactivity is primarily dictated by the three-membered epoxide ring, which is susceptible to ring-opening due to significant ring strain.[1][2] This reactivity is dramatically enhanced under either acidic or basic conditions. The adjacent ketone can also influence reactions, particularly in the presence of strong bases.

Q2: How does the compound behave under acidic conditions? What is the reaction mechanism and expected outcome?

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and activating the epoxide for nucleophilic attack.[3][4] The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways.[1][2][5]

  • Mechanism: After protonation, the carbon-oxygen bonds of the epoxide weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile (e.g., water) will preferentially attack the more substituted carbon atom.[3][5][6]

  • Regioselectivity: Attack occurs at the more substituted carbon of the epoxide.

  • Stereochemistry: The reaction results in an inversion of stereochemistry at the site of attack, leading to the formation of a trans-diol.[5][7]

Q3: What is the stability and reactivity profile under basic conditions?

In the presence of a strong base or nucleophile (e.g., hydroxide, alkoxides), the epoxide ring can also be opened.[5][8] This pathway, however, follows a different mechanism with different selectivity.

  • Mechanism: The base-catalyzed ring-opening is a classic SN2 reaction.[1][6][8] The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Unlike the acid-catalyzed pathway, there is no prior protonation. The driving force is the relief of ring strain.[1][2]

  • Regioselectivity: Due to the SN2 mechanism, steric hindrance is the controlling factor. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[5][7][8]

  • Stereochemistry: Similar to other SN2 reactions, the attack occurs from the backside, resulting in an inversion of configuration and the formation of a trans-diol.

Troubleshooting Guides

Scenario 1: My acid-catalyzed reaction is producing a mixture of several unidentified products, not just the expected diol.
  • Plausible Cause: The mechanism of acid-catalyzed epoxide opening, while often leading to a specific product, can involve a transition state with significant carbocation character.[6] This can lead to hydride or alkyl shifts, resulting in rearranged skeletal structures before the nucleophile attacks.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at 0 °C or below can often suppress rearrangement pathways by favoring the kinetic product.

    • Use a Milder Acid: Switch from a strong mineral acid (like H₂SO₄) to a milder, buffered acidic condition or a Lewis acid that is less prone to inducing rearrangements.

    • Solvent Choice: The polarity of the solvent can influence the stability of carbocation-like intermediates. Experiment with different solvents to find conditions that minimize byproducts.

Scenario 2: The base-catalyzed ring-opening is proceeding very slowly or not at all.
  • Plausible Cause: Base-catalyzed opening is an SN2 reaction and is therefore highly sensitive to steric hindrance. The bicyclic nature and the gem-dimethyl group of the molecule can impede the approach of the nucleophile.[5][7] Additionally, an alkoxide is a poor leaving group, and the reaction relies on a strong nucleophile to "push" it open.[2]

  • Troubleshooting Steps:

    • Increase Temperature: Heating the reaction provides the necessary activation energy to overcome the steric barrier. Reactions with hydroxide often require elevated temperatures.[5][7]

    • Use a Stronger Nucleophile: If hydroxide is not effective, consider a more potent nucleophile like a sodium alkoxide (e.g., NaOMe in MeOH).[8]

    • Consider a Smaller Nucleophile: If the chosen nucleophile is bulky, switching to a smaller one may improve the reaction rate.

Scenario 3: Under basic conditions, I'm observing byproducts that appear to have a higher molecular weight.
  • Plausible Cause: The protons on the carbon alpha to the ketone are acidic. In the presence of a strong base, an enolate can form. This enolate is nucleophilic and can potentially react with another molecule of the starting material, leading to aldol-type condensation products.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base (if only enolate formation is desired): If the goal is to form the enolate without ring-opening, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA).

    • Use Milder Conditions: If ring-opening is the goal, use the minimum amount of base and the lowest temperature required to achieve the desired reaction to disfavor the competing enolization pathway.

    • Protecting Group Strategy: If side reactions from the ketone are unavoidable, consider protecting the ketone as a ketal before performing the base-catalyzed epoxide opening, followed by deprotection.

Experimental Protocols & Data

Protocol 1: Standard Acid-Catalyzed Hydrolysis
  • Dissolve 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 0.1 M perchloric acid (0.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify by flash column chromatography.

Protocol 2: Standard Base-Catalyzed Hydrolysis
  • Dissolve 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 eq) in methanol.

  • Add a 1 M solution of sodium hydroxide in water (1.2 eq).

  • Heat the mixture to 50 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the solution with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

Summary of Stability and Reactivity
ConditionPrimary MechanismNucleophilic Attack SiteKey Intermediate/Transition StateExpected StereochemistryCommon Troubleshooting Issues
Acidic SN1-like / SN2 Hybrid[2][6]More substituted carbon[3][5]Protonated epoxide / Carbocation-like charactertrans-Diol[5][7]Rearrangement byproducts, incomplete reaction with weak acids.
Basic SN2[1][8]Less substituted carbon[5][7]Direct backside attacktrans-DiolSlow reaction due to sterics, side reactions via enolate formation.

Reaction Pathway Visualizations

Acid_Catalyzed_Pathway cluster_start Step 1: Activation cluster_intermediate Step 2: Intermediate Formation cluster_attack Step 3: Nucleophilic Attack Start Bicyclic Epoxide Intermediate Protonated Epoxide (Carbocation-like character on more substituted C) Start->Intermediate Protonation H_plus H⁺ Product trans-Diol Product Intermediate->Product Attack at more substituted carbon Nuc H₂O Nuc->Intermediate

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Base_Catalyzed_Pathway cluster_reactants Step 1: Reactants cluster_products Step 2: Sₙ2 Attack & Product Start Bicyclic Epoxide Product trans-Diol Product Start->Product SN2 Attack at less substituted carbon Side_Product Enolate Side-Reactions Start->Side_Product α-Proton Abstraction (competing pathway) OH_minus OH⁻ OH_minus->Start

Caption: Base-catalyzed epoxide ring-opening mechanism.

References

  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA Source: CHIMIA URL: [Link]

  • Title: Reactions of Epoxides: Ring-Opening | Organic Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: 18.6 Reactions of Epoxides: Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation Source: Penn State Pressbooks URL: [Link]

  • Title: 18.5 Reactions of Epoxides: Ring-Opening Source: OpenStax URL: [Link]

  • Title: Ring opening reactions of epoxides: Acid-catalyzed (video) Source: Khan Academy URL: [Link]

  • Title: Video: Base-Catalyzed Ring-Opening of Epoxides Source: JoVE URL: [Link]

Sources

Optimizing stereoselectivity in "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Stereoselectivity Optimization Hub for the intermediate 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one .

This molecule (the epoxide of 4,4-dimethylcyclohex-2-en-1-one) presents unique stereochemical challenges due to the interplay between the rigidifying gem-dimethyl group at C5 and the dipole of the


-epoxy ketone system.

Current Status: Operational | Topic: Stereocontrol Optimization | Ticket ID: OXA-410-OPT

Executive Summary: The Stereochemical Landscape

This scaffold is a "chameleon" intermediate. The C5 gem-dimethyl group locks the cyclohexane ring into a distorted half-chair, creating a distinct Steric Face (blocked by methyls) and an Accessible Face .

  • Challenge A (Epoxidation): Controlling the approach of the oxidant relative to the C5-methyls.

  • Challenge B (Carbonyl Reduction): Directing hydride attack to yield either the syn- or anti-epoxy alcohol.

  • Challenge C (Ring Opening): Regioselective nucleophilic attack at C1 vs. C6.

Decision Matrix: Reagent Selection

Use the following logic flow to determine the optimal reagent based on your desired stereochemical outcome.

StereoselectivityLogic Start Target Outcome Epox Epoxide Formation Start->Epox Red Carbonyl Reduction Start->Red Trans Trans-Epoxide (Thermodynamic) Epox->Trans Standard Cis Cis-Epoxide (Kinetic/Rare) Epox->Cis Difficult Syn Syn-Epoxy Alcohol (Pseudo-Axial OH) Red->Syn Chelation/Hard H- Anti Anti-Epoxy Alcohol (Pseudo-Eq OH) Red->Anti Bulky H- H2O2 Weitz-Scheffer (H2O2/NaOH) Trans->H2O2 mCPBA mCPBA (Slow/Low Yield) Cis->mCPBA Luche Luche Conditions (NaBH4/CeCl3) Syn->Luche LSelect L-Selectride (Steric Control) Anti->LSelect

Figure 1: Reagent selection logic for determining stereochemical outcomes in epoxidation and reduction steps.

Troubleshooting Guides (Q&A Format)

Module A: Epoxidation Stereocontrol

User Query: I am using mCPBA to epoxidize 4,4-dimethylcyclohexenone, but the reaction is sluggish and yields are low. How do I improve conversion while maintaining stereoselectivity?

Technical Insight: Electrophilic oxidants like mCPBA react poorly with electron-deficient alkenes (enones). The ketone withdraws electron density, raising the activation energy for electrophilic attack. Furthermore, the C4-gem-dimethyl group (which becomes C5 in the product) creates significant steric hindrance on the


-face.

Protocol Adjustment (Weitz-Scheffer): Switch to a Nucleophilic Epoxidation using alkaline hydrogen peroxide.[1]

  • Mechanism: The hydroperoxide anion (

    
    ) attacks the 
    
    
    
    -carbon (C3 of enone) in a Michael-type addition.
  • Stereocontrol: The attack is reversible. The system equilibrates to the thermodynamic product, where the epoxide oxygen is trans to the bulky C5-methyl group to minimize 1,3-diaxial interactions.

  • Optimization: Use a Phase Transfer Catalyst (PTC) like Aliquat 336 if using a biphasic system (Toluene/Water) to increase the effective concentration of the oxidant in the organic phase.

ParameterElectrophilic (mCPBA)Nucleophilic (

)
Reactivity Low (Substrate is e- poor)High (Substrate is Michael acceptor)
Selectivity Steric approach controlThermodynamic control
Main Product Mixed/Low YieldTrans-Epoxide (Major)
Module B: Stereoselective Carbonyl Reduction

User Query: I need to reduce the ketone to the alcohol without opening the epoxide. I used


, but I see multiple spots on TLC, including ring-opened diols. How do I get the clean epoxy-alcohol?

Technical Insight: Strong nucleophiles like


 often attack the epoxide ring (regioselective opening) rather than just the carbonyl, or they cause "Wharton rearrangement" type pathways. You need a 1,2-selective  reducing agent that preserves the epoxide.

Solution: The Luche Reduction (


) 
The addition of Cerium(III) chloride is critical. It acts as a Lewis acid that coordinates selectively to the carbonyl oxygen, activating it towards hydride attack. Crucially, it "hardens" the borohydride reagent, suppressing the soft conjugate addition or ring-opening pathways.

Stereochemical Outcome (The "Face" Issue):

  • Luche (

    
    ):  Small hydride attacks from the less hindered face (axial attack, anti to the C5-methyls). This pushes the hydroxyl group into a pseudo-equatorial  position (trans to the epoxide oxygen).
    
  • L-Selectride: Bulky hydride attacks from the more accessible equatorial trajectory, forcing the hydroxyl into a pseudo-axial position (cis to the epoxide oxygen).

Detailed Protocol: Optimized Luche Reduction

Objective: Selective 1,2-reduction of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one to the corresponding epoxy alcohol.

Reagents:

  • Substrate: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (1.0 equiv)

  • Cerium(III) Chloride Heptahydrate (

    
    ): (1.1 equiv)
    
  • Sodium Borohydride (

    
    ): (1.0 equiv)[2]
    
  • Solvent: Methanol (0.2 M concentration)

Workflow:

  • Solvation: Dissolve the epoxy ketone and

    
     in Methanol.
    
    • Critical Step: Stir for 10-15 minutes before adding the reductant. This ensures the ketone-Cerium complex forms fully.

  • Cooling: Cool the solution to -78°C .

    • Why? Although Luche can run at RT, the epoxy group is sensitive. Low temperature maximizes diastereoselectivity (dr) and prevents accidental epoxide opening.

  • Addition: Add

    
     portion-wise over 5 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir for 30-60 minutes. Monitor by TLC (Stain: Anisaldehyde or PMA; UV active).

  • Quench: Add saturated aqueous

    
     while still cold. Allow to warm to RT.
    
  • Extraction: Extract with

    
     or EtOAc (x3). Wash combined organics with brine.
    

Self-Validation Check:

  • Success: NMR shows a shift of the C2-H signal from absent (ketone) to

    
     3.8-4.2 ppm (alcohol). The epoxide protons (C1/C6) should remain intact (
    
    
    
    3.0-3.5 ppm).
  • Failure (Ring Opening): Appearance of alkene protons (

    
     5.5-6.0 ppm) indicates reductive opening (allylic alcohol formation).
    

Mechanistic Visualization: Hydride Trajectory

The following diagram illustrates why the Luche condition favors the specific diastereomer.

HydrideAttack Substrate Substrate: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one Complex Ce(III) Coordinates Carbonyl (Activates C=O, Blocks 'Soft' Reactivity) Substrate->Complex Axial Axial Attack (Less Hindered) Reagent: NaBH4/CeCl3 Complex->Axial Small Nucleophile Equatorial Equatorial Attack (Sterically Hindered) Reagent: L-Selectride Complex->Equatorial Bulky Nucleophile Prod_Trans Product A (Major): Hydroxyl is Pseudo-Equatorial (Trans to Epoxide) Axial->Prod_Trans Prod_Cis Product B (Minor/Alternative): Hydroxyl is Pseudo-Axial (Cis to Epoxide) Equatorial->Prod_Cis

Figure 2: Stereochemical trajectory of hydride addition. Ce(III) coordination dictates 1,2-addition preference.

References

  • Weitz-Scheffer Epoxidation Mechanism

    • Smith, J. G. "Synthetically useful reactions of epoxides."[3][4][5][6] Synthesis, 1984(8), 629-656.

  • Luche Reduction Selectivity

    • Gemal, A. L., & Luche, J. L.[7] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981, 103(18), 5454–5459.

  • Stereoselective Reduction of Epoxy Ketones

    • Tadami, S., et al. "Stereoselective reduction of

      
      -epoxy ketones to 
      
      
      
      -hydroxy ketones." Tetrahedron Letters, 1981.
  • Conformational Analysis of 4,4-Dimethylcyclohexanones

    • Allinger, N. L., et al. "Conformational Analysis. LXIV. The 4,4-Dimethylcyclohexanone System." Journal of Organic Chemistry, 1969.

Sources

Troubleshooting low conversion rates in enone epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in


-Unsaturated Ketone (Enone) Epoxidation
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The Mechanic’s View of Epoxidation

Welcome to the Advanced Synthesis Support Center. If you are reading this, your enone epoxidation has likely stalled, failed to initiate, or produced a complex mixture of side products.[1]

As researchers, we often treat the Weitz-Scheffer reaction and its asymmetric variants (like Juliá-Colonna ) as robust "textbook" transformations. However, the nucleophilic epoxidation of electron-deficient alkenes is highly sensitive to the hydrodynamic environment (mixing/phases), active oxidant concentration (effective pH), and substrate sterics .

This guide abandons generic advice. Instead, we break down the failure modes based on the mechanism of the stall. We will treat your reaction flask as a system to be debugged.

Part 1: Diagnostic Decision Tree

Before altering reagents, identify the type of failure using the logic flow below.

Epoxidation_Troubleshooting Start START: Low Conversion (<50%) Check_SM Is Starting Material (SM) Recovered Unchanged? Start->Check_SM Check_Side Are Side Products Forming? Check_SM->Check_Side No, SM consumed Sterics Substrate Analysis: Is it beta,beta-disubstituted? Check_SM->Sterics Yes, SM intact Baeyer Baeyer-Villiger Detected? (Ester formation) Check_Side->Baeyer Oxidative cleavage Aldol Aldol/Polymerization? (Base sensitive) Check_Side->Aldol Oligomers Oxidant_Check Oxidant Integrity: Check Peroxide Titer & pH Sterics->Oxidant_Check No (Sterically accessible) Sol_Metal SOLUTION: Switch to Metal Cat. (Fe-phenanthroline/Lanthanides) Sterics->Sol_Metal Yes (Steric Block) Phase_Check Phase Transfer: Is the system Biphasic/Triphasic? Oxidant_Check->Phase_Check Titer OK Sol_Base SOLUTION: Increase pH to >pK_a of H2O2 (Target pH 10.5-11) Oxidant_Check->Sol_Base Low active [HOO-] Sol_Stir SOLUTION: Increase Agitation (RPM) Use U-shaped paddle Phase_Check->Sol_Stir Mass Transfer Limit Sol_Temp SOLUTION: Lower Temp to 0°C Switch to t-BuOOH Baeyer->Sol_Temp Reduce electrophilicity Aldol->Sol_Temp Reduce basicity

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in nucleophilic epoxidation.

Part 2: Troubleshooting The Weitz-Scheffer Reaction (Alkaline )

The classical Weitz-Scheffer reaction relies on the nucleophilic attack of the hydroperoxide anion (


) onto the 

-carbon of the enone.
Issue 1: The Reaction "Never Started" (0-10% Conversion)

Symptom: TLC shows only starting material after 4 hours. No exotherm observed.[1] Root Cause: Insufficient concentration of the active nucleophile (


).
Technical Insight:  Hydrogen peroxide (

) requires a pH near or above its

to generate sufficient equilibrium concentrations of the hydroperoxide anion.[1] If you use a weak base (e.g.,

) in a biphasic system without a Phase Transfer Catalyst (PTC), the active species remains trapped in the aqueous phase while your enone sits in the organic phase.[1]

Corrective Protocol:

  • Check pH: Ensure the aqueous phase pH is

    
    .
    
  • Add a PTC: Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1] This shuttles the

    
     into the organic layer.[1]
    
  • Solvent Switch: If using dichloromethane (DCM), switch to Methanol (MeOH) or a MeOH/Water mixture.[1] Homogeneous systems often initiate faster than biphasic ones for simple substrates [1].[1]

Issue 2: The "Beta-Blocker" (Steric Hindrance)

Symptom: Substrate is a


-disubstituted enone (e.g., isophorone derivatives).[1] Reaction stalls at low conversion even with strong base.[1]
Root Cause:  The Weitz-Scheffer mechanism is highly sensitive to steric bulk at the 

-position.[1][2] The nucleophilic attack is the rate-determining step (RDS).[1] Technical Insight: Standard alkaline

cannot overcome the energy barrier imposed by two substituents at the electrophilic site.[1]

Corrective Protocol:

  • Do not heat: Heating often degrades the oxidant before it reacts.[1]

  • Switch Methodology: You must move away from standard nucleophilic conditions.[1]

    • Option A: Use Hypochlorite (Bleach) in Pyridine.[1] The active species (

      
      ) is smaller and more reactive.[1]
      
    • Option B (Recommended): Use Iron-Catalyzed Epoxidation .[1] Systems using

      
       and phenanthroline ligands have been proven to epoxidize difficult 
      
      
      
      -disubstituted enones where Weitz-Scheffer fails [2].[1][2]

Part 3: Troubleshooting Juliá-Colonna (Polyleucine Catalysis)

This organocatalytic method is powerful for asymmetric induction but notoriously fickle regarding physical parameters.[1]

Issue 3: The "Paste" Problem (Triphasic System Failure)

Symptom: The reaction mixture looks like a separated suspension. Conversion is <30%. Enantiomeric Excess (ee) is low (<50%).[1] Root Cause: The Juliá-Colonna reaction occurs on the surface of the insoluble Poly-L-Leucine (PLL) catalyst. If the catalyst does not form a gel-like "paste," the substrate cannot access the


-helical groove [3].[1]

Technical Insight: The catalyst must be "swollen" to expose the active sites.[1] Crystalline or dry polymer is inactive.[1]

Corrective Protocol (The Swelling Step):

  • Pre-conditioning: Before adding oxidant, stir the PLL, organic solvent (Toluene), and the organic base (DBU) for at least 2 hours.[1]

  • Oxidant Choice: Switch from aqueous

    
     to Urea-Hydrogen Peroxide (UHP) .[1] The solid-liquid-solid triphasic system often yields better swelling behavior than the biphasic aqueous system.[1]
    
  • Agitation: Use an overhead stirrer with a U-shaped paddle. Magnetic stir bars effectively "grind" the polymer, destroying the helical secondary structure required for stereocontrol.[1]

Issue 4: Catalyst Aging and pH Drift

Symptom: Reaction starts well but stops at 60%. Adding more oxidant does nothing.[1] Root Cause: The polypeptide catalyst has degraded due to high pH hydrolysis over time.[1] Technical Insight: While basic conditions are needed to generate


, prolonged exposure to pH >12 hydrolyzes the amide backbone of the leucine polymer, destroying the helix [4].[1]

Corrective Protocol:

  • Buffer the System: Do not use unbuffered NaOH. Use a phosphate buffer to maintain pH ~8.0–9.0.[1]

  • Fresh Preparation: PLL prepared via NCA polymerization is superior to commercial sources.[1] Ensure the molecular weight is sufficient (10-mer to 30-mer) to form the helix.[1]

Part 4: Data & Benchmarking

Use these reference values to validate your system's performance.

Table 1: Oxidant Compatibility Matrix

Oxidant SystemActive SpeciesSolvent CompatibilityBest ForCommon Failure Mode

/ NaOH

MeOH, Water, THFSimple EnonesBase-catalyzed polymerization of substrate.
TBHP / DBU

Toluene, DCMLipophilic EnonesSteric hindrance (t-Butyl group is bulky).[1]
Urea-

(UHP)

THF, TolueneAcid-sensitive substratesPoor solubility of Urea byproduct.
NaOCl (Bleach)

Pyridine, MeCN

-disubstituted
Chlorination side reactions.[1]

Part 5: Mechanistic Visualization

Understanding the bottleneck requires visualizing the competing pathways.[1]

Reaction_Mechanism Enone Enone Substrate Transition Transition State (Rate Limiting Step) Enone->Transition Conjugate Addition Baeyer Baeyer-Villiger (Side Product) Enone->Baeyer Direct Attack on C=O Peroxide HOO- (Nucleophile) Peroxide->Transition Enolate Enolate Intermediate Transition->Enolate Reversible Enolate->Enone Reversibility (k-1) Epoxide Epoxide Product Enolate->Epoxide Ring Closure (Fast) Retro Retro-Aldol (Decomposition) Enolate->Retro High pH / Heat

Figure 2: Kinetic pathway of nucleophilic epoxidation. Note that the formation of the enolate is reversible; if ring closure is slow, the equilibrium may shift back to starting materials.

Part 6: Standardized Validation Protocol

If your reaction is failing, run this Control Experiment to verify your reagents and technique.

Protocol: Epoxidation of Trans-Chalcone (Benchmark)

  • Setup: Dissolve trans-chalcone (1.0 mmol) in Methanol (5 mL).

  • Oxidant: Add

    
     (30% aq., 3.0 mmol).
    
  • Initiation: Cool to 0°C. Add NaOH (2M aq., 0.5 mmol) dropwise.

  • Observation: Reaction should turn cloudy (epoxide precipitation) within 15 minutes.

  • Benchmark:

    • Success: >95% conversion in 1 hour.

    • Failure: If this simple substrate fails, your

      
       is likely decomposed (check titer) or your methanol is wet/acidic.[1]
      

References

  • Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.[1]

  • Goff, G. S., & Thorp, H. H. (2010).[1] Iron-Catalyzed Asymmetric Epoxidation of

    
    -Disubstituted Enones. Journal of the American Chemical Society, 132(28), 9578-9580.[1] 
    
  • Juliá, S., Masana, J., & Vega, J. C. (1980).[1] "Synthetic Enzymes".[1] Highly stereoselective epoxidation of chalcone in a triphasic toluene-water-poly[(S)-alanine] system. Angewandte Chemie International Edition, 19(11), 929-931.[1]

  • Berkessel, A., et al. (2002).[1] The Mechanism of the Juliá-Colonna Epoxidation: New Insights from Solution and Solid-Phase Studies. Chem. Eur. J., 8(20), 4748.[1]

Sources

Technical Support Center: Removal of Unreacted Isophorone

Author: BenchChem Technical Support Team. Date: February 2026

The Isophorone Challenge: Executive Summary

Isophorone (


-isophorone) is a robust, high-boiling cyclic ketone (BP: 215.3°C) often used as a solvent or reagent in synthesis.[1] Its removal presents a specific thermodynamic challenge:
  • High Boiling Point: Standard rotary evaporation is often insufficient without high vacuum (<10 mbar) and significant heat, risking product degradation.[2][1]

  • Lipophilicity (LogP ~1.67): Unlike DMF or DMSO, isophorone is not fully water-miscible (solubility ~1.2 g/100 mL).[2][1] Standard aqueous washes are ineffective at extracting it from organic layers.[2]

  • Chemical Reactivity: As an

    
    -unsaturated ketone, prolonged heating with strong bases or acids can induce self-condensation or polymerization, creating "tarry" impurities.[2]
    

This guide provides validated protocols for removing isophorone based on your product's physical state and thermal stability.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific mixture.

IsophoroneRemoval Start Start: Product Mixture + Isophorone StateCheck Is the Product a Solid or Oil? Start->StateCheck SolidPath Solid Product StateCheck->SolidPath Solid OilPath Oil / Liquid Product StateCheck->OilPath Oil SolubilityCheck Is Product Soluble in Hexanes/Pentane? SolidPath->SolubilityCheck ThermalCheck Is Product Thermally Stable (>100°C)? OilPath->ThermalCheck MethodA Method A: Trituration (Wash with Hexanes) SolubilityCheck->MethodA No (Insoluble) MethodD Method D: Flash Chromatography SolubilityCheck->MethodD Yes (Soluble) MethodB Method B: High-Vacuum Distillation ThermalCheck->MethodB Yes MethodC Method C: Steam Distillation (Azeotropic Removal) ThermalCheck->MethodC No (Heat Sensitive) MethodC->MethodD Final Polish

Figure 1: Decision tree for selecting the optimal isophorone removal strategy based on product properties.

Validated Removal Protocols

Method A: Trituration (For Solid Products)

The "Chemist's Trick": Isophorone is miscible with aliphatic hydrocarbons (hexanes, pentane, heptane), whereas many polar drug intermediates are not.[1] This allows for selective dissolution of the impurity.[2]

Protocol:

  • Concentrate the reaction mixture to a minimum volume (thick oil/slurry).

  • Add 10 volumes of cold Hexanes or Pentane.

  • Sonicate or stir vigorously for 15–30 minutes. Isophorone will dissolve into the alkane layer.[2]

  • Filter the solid product using a sintered glass funnel.

  • Wash the filter cake 3x with fresh Hexanes.

  • Validation: Check the filtrate by TLC. The UV-active isophorone spot (

    
     in 20% EtOAc/Hex) should be in the filtrate, while the solid remains pure.
    
Method B: High-Vacuum Distillation (For Stable Oils)

Mechanism: Reducing pressure significantly lowers the boiling point.[2][1] Isophorone follows the Clausius-Clapeyron relationship.[2][3][4]

Boiling Point Estimation Table:

Pressure (mbar/hPa)Pressure (mmHg)Estimated Boiling Point (°C)
1013 (Atm) 760 215.3
2015~95–100
107.5~80–85
10.75~50–55

Protocol:

  • Transfer mixture to a round-bottom flask (max 50% full).

  • Equip with a short-path distillation head or Kugelrohr apparatus.[2]

  • Apply vacuum slowly to prevent bumping.[2] Aim for <10 mbar.

  • Heat the bath to 20°C above the estimated BP (e.g., 110°C bath for 10 mbar).

  • Critical Step: Ensure the condenser coolant is <0°C. Isophorone has a relatively high freezing point (-8.1°C), so avoid dry ice/acetone in the condenser as it may freeze the distillate and clog the path; use an ice/salt water chiller.

Method C: Steam Distillation (For Heat-Sensitive Oils)

Mechanism: Isophorone forms a heterogeneous azeotrope (codistills) with water.[2][1] This allows removal at temperatures near 100°C (at atm pressure) or lower (under vacuum), protecting sensitive products.[2][1]

Protocol:

  • Add water to the reaction mixture (Ratio: 5:1 Water:Isophorone).

  • Set up for simple distillation.

  • Heat the mixture. Water vapor will carry isophorone over into the receiving flask.[2]

  • The distillate will appear cloudy (emulsion of isophorone in water).[2][1]

  • Continue until the distillate runs clear.

  • Extract the residue (pot contents) with a solvent like Ethyl Acetate to recover your product.[2]

Troubleshooting & FAQs

Q1: Why can't I just wash isophorone out with water like I do with DMF?

Technical Analysis: This is a common error.[2] DMF (LogP -1.01) is highly polar and prefers the aqueous phase.[2] Isophorone (LogP 1.[2][1][5][6]67) is lipophilic.[2][1]

  • Partition Coefficient (

    
    ):  Isophorone prefers the organic layer by a factor of ~50:1.[2][1]
    
  • Result: If you wash an EtOAc reaction mixture with water, >98% of the isophorone stays in the EtOAc.

  • Correction: Use Method A (Trituration) or Method C (Steam Distillation) instead of simple washes.

Q2: I see a yellow impurity forming during distillation. What is it?

Root Cause: Thermal degradation.[2]

  • Isophorone can undergo self-condensation (aldol-type reactions) at high temperatures, especially if trace base (catalyst) remains.[2][1]

  • Fix: Ensure the reaction mixture is neutralized (pH 7) before heating. Wash with dilute HCl or saturated

    
     prior to any distillation attempt to quench residual base.[2]
    
Q3: My product co-elutes with isophorone on Silica. How do I separate them?

Guidance:

  • Isophorone is a ketone with moderate polarity.[2]

  • TLC Visualization: Isophorone is UV active (254 nm) and stains strongly with DNP (2,4-Dinitrophenylhydrazine) (Red/Orange spot) or Vanillin (Blue/Green spot).[2][1]

  • Mobile Phase Adjustment: If your product is an amine, add 1% Triethylamine to the eluent.[2] If your product is acidic, add 1% Acetic Acid.[2] This tightens the product band, often resolving it from the neutral isophorone.

  • Alternative: Use a gradient starting with 100% Hexanes (Isophorone elutes early) before increasing polarity for your product.[2][1]

References

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 6544, Isophorone. Retrieved from [Link][2][1]

  • Org. Synth. 1957, 37,[7] 58. Isophorone Oxide Preparation and Distillation. Retrieved from [Link][2][1]

  • World Health Organization (WHO). (1995).[2][1] Isophorone: Health and Safety Guide No. 91. International Programme on Chemical Safety.[2] Retrieved from [Link][2][1]

Sources

Technical Support Center: Scale-Up Synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

This guide addresses the technical challenges in scaling up the synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 1074-26-6). The standard route involves the Weitz-Scheffer epoxidation of the precursor 4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) using hydrogen peroxide (


) in an alkaline methanolic medium.

While straightforward on a milligram scale, this reaction presents significant safety and yield risks at scale (


 g), primarily due to the exothermic nature of the oxidation and the potential for accumulation of unreacted peroxides.
Reaction Scheme

The transformation relies on the conjugate addition of the hydroperoxide anion (


) to the electron-deficient enone.

ReactionScheme cluster_0 Precursor cluster_1 cluster_2 Target Product Precursor 4,4-Dimethyl- cyclohex-2-en-1-one (Electrophile) Reagents H2O2 (30%), NaOH MeOH, 0°C to RT Precursor->Reagents Product 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one (Epoxide) Reagents->Product Nucleophilic Epoxidation

Figure 1: Reaction pathway for the synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one.

Critical Process Parameters (CPP) & Troubleshooting

Module A: Exotherm Management & Reagent Addition

Context: The reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat removal the limiting factor.

Q: The temperature spikes uncontrollably upon adding


. How do I control this? 
A:  This is a classic sign of reagent accumulation  followed by a runaway initiation.
  • The Cause: At low temperatures (

    
    C), the reaction rate is slow. If you add 
    
    
    
    too quickly, it accumulates unreacted. Once the mixture warms slightly, the reaction kicks off all at once, releasing massive heat.
  • The Fix:

    • Dosing Control: Use a peristaltic pump to add

      
       over 2–4 hours.
      
    • Active Cooling: Ensure your chiller capacity exceeds the maximum theoretical heat release rate (

      
      ).
      
    • Temperature Setpoint: Maintain the internal temperature between

      
      C and 
      
      
      
      C. Do not allow it to drop below
      
      
      C, as this stalls the reaction and encourages accumulation.

Q: I see low conversion (<80%) even after overnight stirring. A: This is often due to pH drift or phase transfer issues .

  • pH Check: The hydroperoxide anion (

    
    ) is the active species. As the reaction proceeds, hydroxide is consumed or diluted. Ensure the pH remains 
    
    
    
    . If it drops, add small aliquots of 1M NaOH.
  • Solvent Ratio: If the reaction mixture becomes biphasic (oiling out), the contact between the organic enone and the aqueous peroxide decreases. Increase the volume of Methanol (MeOH) to maintain homogeneity.

Module B: Work-up & Safety (Peroxide Quenching)

Context: Residual peroxides are explosive hazards during concentration and distillation.[1]

Q: How do I safely quench the reaction on a 500g scale? A: Never rely on simple water washing. You must chemically destroy the oxidant.

  • Protocol:

    • Cool the mixture to

      
      C.
      
    • Slowly add a saturated solution of Sodium Thiosulfate (

      
      )  or Sodium Sulfite (
      
      
      
      )
      .
    • End-Point Verification: Test the aqueous layer with KI/Starch paper. It should remain white (no blue/purple color). If it turns blue, peroxides are still present—add more reducing agent.

Q: I am getting a stable emulsion during extraction. A: Epoxides and residual surfactants can stabilize emulsions.

  • The Fix:

    • Saturation: Saturate the aqueous phase with solid NaCl (brine).

    • Filtration: Sometimes, fine precipitates (salts) stabilize the interface. Filter the biphasic mixture through a Celite pad.

    • Solvent Choice: Switch from Diethyl Ether (flammable, peroxide former) to MTBE (Methyl tert-butyl ether) or Ethyl Acetate for better phase separation and safety.

Module C: Product Stability & Purification

Context: Epoxides are sensitive to acid-catalyzed ring opening (hydrolysis to diols).

Q: My product purity drops after distillation (formation of diol). A: This indicates acidic impurities or thermal instability.

  • The Cause: Silica gel is slightly acidic. If you purified via column chromatography, residual acid might be catalyzing ring opening.

  • The Fix:

    • Pre-treat Silica: Flush the column with 1%

      
       (Triethylamine) in hexanes before loading the sample.
      
    • Distillation: If distilling, add a trace of solid

      
       or 
      
      
      
      to the pot to neutralize any evolving acid species. Keep the pot temperature below
      
      
      C and use high vacuum (<1 mbar).

Standardized Scale-Up Protocol

Target Scale: 100 g Input (Precursor)

StepParameterSpecificationRationale
1. Dissolution SolventMeOH (500-700 mL)Ensures homogeneity; MeOH supports solubility of both organic enone and aqueous

.
2. Base Addition Reagent4M NaOH (1.1 equiv)Generates the active

species.
3. Cooling Temp

C -

C
Suppresses side reactions and manages exotherm.
4. Oxidation Reagent30%

(3-5 equiv)
Excess required to drive kinetics; add dropwise over 2h.
5. Quench Reagent

(sat. aq)
CRITICAL SAFETY STEP. Reduces unreacted peroxides.
6. Extraction SolventMTBE or Et2OMTBE is safer for scale-up (higher flash point, less peroxide formation).

Process Logic & Safety Workflow

The following diagram illustrates the critical decision points during the scale-up process to prevent thermal runaway and ensure product integrity.

ScaleUpWorkflow Start Start: 100g Precursor Cooling Cool to 0°C Add Base (NaOH) Start->Cooling Addition Controlled Addition of H2O2 (Monitor Internal Temp) Cooling->Addition Decision1 Temp > 10°C? Addition->Decision1 Stop STOP ADDITION Increase Cooling Decision1->Stop Yes Continue Continue Stirring (Maintain 0-5°C) Decision1->Continue No Stop->Addition Once cooled IPC IPC: TLC/GC Check (Conversion > 98%) Continue->IPC Quench Reductive Quench (Na2S2O3) IPC->Quench Complete Test Peroxide Test (KI Starch Paper) Quench->Test Test->Quench Positive (Blue) Workup Extraction & Distillation Test->Workup Negative (White)

Figure 2: Safety-critical workflow for the scale-up of Weitz-Scheffer epoxidation.

References

  • Bach, T., et al. (2020). Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. ACS. (Describes the synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one from 4,4-dimethylcyclohex-2-en-1-one). 2

  • Technical University of Munich. (2020). Photochemical Reactions of Thiocarbonyl Compounds and Enones. (Provides detailed experimental procedures for the specific epoxide). 3

  • University of Illinois. (2019). Scale-Up Reaction Safety Guide. (General safety protocols for exothermic scale-up). 4

  • Stanford University. (2023). Scale Up Safety Guidelines. (Protocols for handling larger reagent volumes and heat transfer). 5

  • Sigma-Aldrich. Product Specification: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Epoxidation Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the synthesis of epoxides is a critical transformation in the construction of complex molecules, from pharmaceuticals to advanced materials. The choice of an epoxidation reagent is paramount, dictating not only the success of the reaction but also its stereochemical outcome, substrate scope, and scalability. This guide provides an in-depth comparison of various epoxidation methodologies, with a special focus on the potential utility of α,β-epoxy ketones, such as 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, in relation to widely established reagents.

Introduction to Epoxidation and the Significance of Reagent Selection

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic intermediates due to their inherent ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles.[1][2][3] This reactivity allows for the stereospecific introduction of two functional groups, a cornerstone of modern organic synthesis. The method of epoxidation, therefore, is a key consideration in any synthetic strategy.

This guide will explore the mechanisms, advantages, and limitations of several classes of epoxidation reagents, providing the necessary context to understand where a molecule like 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one might offer unique advantages.

Established Epoxidation Reagents: A Comparative Overview

The landscape of epoxidation chemistry is dominated by several classes of reagents, each with its own distinct characteristics.

Peroxycarboxylic Acids: The Workhorses of Epoxidation

meta-Chloroperoxybenzoic acid (m-CPBA) is arguably the most common and versatile peroxyacid used for the epoxidation of alkenes.[4][5][6][7]

Mechanism: The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom is transferred from the peroxyacid to the alkene. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[4][5][6]

Advantages:

  • Broad Substrate Scope: Effective for a wide range of electron-rich and unfunctionalized alkenes.[5]

  • Mild Reaction Conditions: Typically carried out at or below room temperature.[4]

  • Operational Simplicity: The reagent is a relatively stable solid and the reaction is easy to perform.

Limitations:

  • Acidic Byproduct: The reaction produces meta-chlorobenzoic acid, which can be problematic for acid-sensitive substrates.

  • Safety Concerns: Peroxyacids can be explosive, although commercial m-CPBA is stabilized.

Dioxiranes: Highly Reactive and Selective Oxidants

Dioxiranes, such as dimethyldioxirane (DMDO) and methyl(trifluoromethyl)dioxirane (TFDO), are potent, neutral epoxidizing agents.[8][9][10][11] They are often generated in situ from a ketone (like acetone) and a persulfate oxidant, such as potassium peroxymonosulfate (Oxone®).[8][12][13]

Mechanism: The epoxidation occurs via a concerted oxygen atom transfer from the dioxirane to the alkene through a spiro transition state.[9] This pathway ensures retention of the alkene's stereochemistry.

Advantages:

  • High Reactivity: Capable of epoxidizing even electron-deficient alkenes.[14]

  • Neutral Conditions: The only byproduct is the parent ketone, making it suitable for acid-sensitive substrates.[10]

  • Asymmetric Variants: Chiral ketones can be used to generate chiral dioxiranes for enantioselective epoxidations, a notable example being the Shi epoxidation.[8][9][12][13][15][16]

Limitations:

  • Volatile and Potentially Explosive: Isolated dioxiranes must be handled with care. In situ generation is generally safer.[8]

  • Oxidant Compatibility: The strong oxidizing power can lead to unwanted side reactions with other functional groups.

Hydrogen Peroxide: A Green and Atom-Economical Oxidant

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the only byproduct.[17] Its use in epoxidation typically requires a catalyst.

Mechanism: The mechanism is highly dependent on the catalyst employed. For instance, with metal catalysts like manganese or rhenium, the reaction can proceed through the formation of a highly reactive metal-peroxo species.[17][18] In the Juliá–Colonna epoxidation, alkaline hydrogen peroxide is used with poly-amino acids for the enantioselective epoxidation of α,β-unsaturated ketones.[19]

Advantages:

  • Environmentally Benign: Water is the sole stoichiometric byproduct.

  • Cost-Effective: Hydrogen peroxide is an inexpensive and readily available oxidant.

  • Tunable Reactivity: The choice of catalyst allows for tailoring the reactivity and selectivity.

Limitations:

  • Catalyst Requirement: A catalyst is generally necessary to achieve efficient epoxidation.

  • Control of Reactivity: The high reactivity of some catalytic systems can lead to over-oxidation or decomposition of the epoxide.

  • Biphasic Systems: Many protocols require biphasic conditions, which can sometimes complicate the reaction setup and workup.[19][20]

Asymmetric Epoxidation: The Pinnacle of Stereocontrol

For the synthesis of enantiopure compounds, several powerful catalytic asymmetric epoxidation methods have been developed.

  • Sharpless-Katsuki Epoxidation: This method provides a highly enantioselective route to 2,3-epoxyalcohols from allylic alcohols using a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[21][22][23][24][25] The facial selectivity is predictable based on the chirality of the tartrate ligand.[22]

  • Jacobsen-Katsuki Epoxidation: This reaction is highly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (bleach).[26][27][28][29][30]

The Potential of α,β-Epoxy Ketones: A Case for 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

While direct experimental data on the comparative performance of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one as an epoxidation reagent is scarce in the reviewed literature, its structure as an α,β-epoxy ketone suggests a distinct reactivity profile. Instead of being an epoxidizing agent itself, it is the product of an epoxidation reaction. The interest in such molecules lies in their synthetic utility as building blocks.

The presence of the epoxide adjacent to a carbonyl group activates the epoxide ring towards nucleophilic attack and also provides a handle for further transformations. This structural motif is a valuable synthon in organic synthesis.

Comparative Data Summary

Reagent ClassTypical Reagent(s)OxidantKey AdvantagesKey Limitations
Peroxycarboxylic Acids m-CPBAInternalBroad substrate scope, operational simplicityAcidic byproduct, potential safety issues
Dioxiranes DMDO, TFDO (often in situ)Oxone®High reactivity, neutral conditions, asymmetric potentialVolatility/explosivity, potential for over-oxidation
Hydrogen Peroxide H₂O₂ with catalyst (e.g., Mn, Re)H₂O₂Green (water byproduct), cost-effectiveCatalyst required, potential for lack of control
Asymmetric Catalysis Sharpless, Jacobsen-KatsukiTBHP, NaOClHigh enantioselectivity for specific substratesNarrower substrate scope, catalyst cost/sensitivity

Experimental Protocols

General Procedure for Epoxidation with m-CPBA
  • Dissolve the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform) at 0 °C.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify by flash chromatography if necessary.

In Situ Generation and Epoxidation with DMDO
  • In a round-bottom flask, combine the alkene (1.0 eq), acetone (solvent and precursor), and an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add a solution of Oxone® (potassium peroxymonosulfate, ~1.5 eq) in water dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C to room temperature until complete (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude epoxide by flash chromatography.

Visualization of Reaction Mechanisms

}``` Caption: Concerted mechanism of alkene epoxidation by m-CPBA.

Dioxirane Epoxidation

Dioxirane_epoxidation Alkene Alkene TS Spiro Transition State Alkene->TS Dioxirane Dioxirane Dioxirane->TS Epoxide Epoxide TS->Epoxide Ketone Ketone TS->Ketone

Caption: Concerted oxygen transfer from a dioxirane to an alkene.

Conclusion

The selection of an epoxidation reagent is a critical decision in synthetic planning. While classic reagents like m-CPBA offer broad applicability, modern methods utilizing dioxiranes and catalytic hydrogen peroxide provide advantages in terms of mildness and environmental impact. For achieving high enantioselectivity, the Sharpless and Jacobsen-Katsuki epoxidations remain unparalleled for their respective substrate classes.

Molecules such as 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, as products of epoxidation, represent valuable chiral building blocks. Their utility stems from the strategic placement of the reactive epoxide ring adjacent to other functional groups, enabling complex molecular architectures to be constructed with precision and efficiency. A thorough understanding of the strengths and weaknesses of each epoxidation method allows the discerning researcher to choose the optimal tool for the synthetic challenge at hand.

References

  • Jacobsen, E. N. (n.d.). Jacobsen epoxidation. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dioxiranes and Related Shi Epoxidation. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sharpless epoxidation. In Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Oxidation with dioxiranes. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Sharpless Epoxidation. Retrieved from [Link]

  • Adam, W., & Zhao, C. G. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • SynArchive. (n.d.). Jacobsen-Katsuki Asymmetric Epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Shi epoxidation. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2024, March 7). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]

  • ResearchGate. (2022, October 30). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Fiveable. (2025, September 15). m-CPBA Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Dioxirane Epoxidation of Alkenes. Retrieved from [Link]

  • Wipf Group. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

  • YouTube. (2021, January 11). Epoxidation With Dioxiranes. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). meta-Chloroperoxybenzoic acid. In Wikipedia. Retrieved from [Link]

  • YouTube. (2022, May 28). Shi Epoxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Shi Epoxidation: A Great Shortcut to Complex Compounds. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Unlocking the Power of M-Cpba: A Versatile Reagent in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen peroxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). EPOXIDATION OF OLEFINS BY HYDROGEN PEROXIDE-ACETONITRILE: cis-CYCLOOCTENE OXIDE. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Juliá–Colonna epoxidation. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes.
  • YouTube. (2019, April 15). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Epoxide. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • (n.d.). Epoxides.
  • PubChem. (n.d.). (4S)-4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]

  • European Union. (n.d.). Substance Information - ECHA. Retrieved from [Link]

  • ACS Publications. (2025, September 1). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclo[2.1.0]pent-2-ene. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]

  • (n.d.). Synthesis of bicyclo[3.2.
  • NIH. (n.d.). 7-Oxabicyclo[4.1.0]hept-2-ene - PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 7-OXABICYCLO[4.1.0]HEPTANE | CAS 286-20-4. Retrieved from [Link]

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A Comparative Guide to the Epoxidation of Isophorone: m-CPBA vs. Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Isophorone, an α,β-unsaturated cyclic ketone, is a critical starting material for a variety of valuable compounds, including specialty polyamides and polyurethanes.[1] Its epoxidation product, isophorone oxide, is a key intermediate in the synthesis of numerous fine chemicals and pharmaceuticals. The selection of an appropriate oxidizing agent for this transformation is a crucial decision, directly impacting yield, selectivity, safety, and overall process efficiency. This guide provides an in-depth comparison of two common oxidants used for this purpose: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

The Oxidizing Agents: A Tale of Two Reagents

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peroxyacid in organic synthesis, known for its high reactivity and effectiveness in converting alkenes to epoxides.[2][3] It is a crystalline solid that is relatively easy to handle in a laboratory setting, though it is a strong oxidizing agent and can be explosive under certain conditions.[4][5]

**Hydrogen peroxide (H₂O₂) **, on the other hand, is a cheaper and more environmentally benign oxidant, with water being its only byproduct.[6] However, its reactivity is often lower than that of peroxyacids, and it typically requires a catalyst to efficiently epoxidize alkenes.[6][7] For the epoxidation of α,β-unsaturated ketones like isophorone, alkaline conditions are commonly employed.[8]

Mechanism of Epoxidation: A Fundamental Difference

The mechanisms by which m-CPBA and hydrogen peroxide epoxidize isophorone are fundamentally different, which in turn dictates the optimal reaction conditions and potential side reactions.

m-CPBA: The Concerted "Butterfly" Mechanism

The epoxidation of an alkene with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "Butterfly" mechanism.[9][10] In this process, the peroxyacid transfers an oxygen atom to the double bond in a stereospecific syn-addition.[9]

mCPBA Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Isophorone Isophorone TS Concerted Transition State (Butterfly Mechanism) Isophorone->TS Alkene Attack mCPBA m-CPBA mCPBA->TS Oxygen Transfer Epoxide Isophorone Oxide TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: The concerted mechanism of isophorone epoxidation by m-CPBA.

A critical consideration when using m-CPBA with a substrate like isophorone is the potential for a competing Baeyer-Villiger oxidation of the ketone, which would lead to the formation of an undesired lactone byproduct.[11]

Hydrogen Peroxide: The Nucleophilic Attack

In the presence of a base, such as sodium hydroxide, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This anion is a potent nucleophile that attacks the electron-deficient β-carbon of the α,β-unsaturated ketone.[12] This is a nucleophilic epoxidation, in contrast to the electrophilic nature of the m-CPBA reaction.[7][12]

H2O2 Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isophorone Isophorone Enolate Intermediate Enolate Isophorone->Enolate Nucleophilic Attack by HOO⁻ H2O2 H₂O₂ + NaOH Hydroperoxide Hydroperoxide Anion (HOO⁻) H2O2->Hydroperoxide Deprotonation Hydroperoxide->Enolate Epoxide Isophorone Oxide Enolate->Epoxide Intramolecular Ring Closure Water H₂O Enolate->Water

Caption: The base-catalyzed mechanism of isophorone epoxidation by hydrogen peroxide.

Head-to-Head Comparison: Performance and Practicality

Featurem-CPBAHydrogen Peroxide (Alkaline)
Yield Generally good to high.[13]Good, reported yields of 70-72%.[14]
Selectivity Risk of Baeyer-Villiger side reaction.[11]Highly selective for epoxidation of the double bond.
Reaction Conditions Ambient temperature, non-aqueous solvent.[13]Requires cooling (15-25°C), basic aqueous/alcoholic solution.[8]
Reaction Time Generally shorter reaction times.[13]Several hours (e.g., 4 hours).[8]
Reagent Handling & Safety Solid, but potentially explosive; requires careful handling and storage.[2][15][16]Aqueous solution, less hazardous but requires caution.[8] The reaction is highly exothermic.[17]
Byproducts m-chlorobenzoic acid, which requires removal.Water.
Cost & Green Chemistry More expensive, less atom-economical.[4]Inexpensive, environmentally friendly.[6]

Experimental Protocols

The following are representative experimental procedures for the epoxidation of isophorone using both methods.

Workflow: Isophorone Epoxidation

Experimental Workflow start Start setup Reaction Setup (Isophorone + Solvent + Reagent) start->setup reaction Controlled Reaction (Temperature Monitoring) setup->reaction quench Quenching & Work-up (e.g., Water Addition, Extraction) reaction->quench dry Drying of Organic Phase (e.g., Anhydrous MgSO₄) quench->dry purify Purification (Distillation or Chromatography) dry->purify end Isolated Isophorone Oxide purify->end

Caption: A generalized workflow for the synthesis and isolation of isophorone oxide.

Protocol 1: Epoxidation with Alkaline Hydrogen Peroxide

This procedure is adapted from Organic Syntheses.[8]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone in 400 ml of methanol.

  • Addition of H₂O₂: Add 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide to the flask.

  • Cooling: Cool the mixture to 15°C using an ice bath.

  • Base Addition: While maintaining the temperature at 15-20°C, add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour with stirring.

  • Reaction: After the addition is complete, continue stirring for 3 hours, maintaining the temperature at 20-25°C.

  • Work-up: Pour the reaction mixture into 500 ml of water and extract with two 400-ml portions of ether.

  • Drying and Concentration: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the bulk of the ether by distillation.

  • Purification: Distill the residual liquid under reduced pressure to obtain isophorone oxide. The reported yield is 43–44.5 g (70–72%).[14]

Protocol 2: Epoxidation with m-CPBA (General Procedure)

While a specific protocol for isophorone was not found in the initial search, a general procedure for the epoxidation of α,β-unsaturated esters is as follows, which can be adapted.[13]

  • Reaction Setup: Dissolve the isophorone (1 equivalent) in a suitable non-aqueous solvent such as chloroform or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add m-CPBA (typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield the pure isophorone oxide.

Conclusion and Recommendations

The choice between m-CPBA and hydrogen peroxide for the epoxidation of isophorone depends on the specific priorities of the researcher or process chemist.

  • For Green Chemistry, Cost-Effectiveness, and High Selectivity: The alkaline hydrogen peroxide method is superior. It is significantly cheaper, uses a less hazardous oxidant, and produces water as the only stoichiometric byproduct. The high selectivity for the double bond over the ketone functionality is a major advantage.[8][12]

  • For Simplicity, Speed, and General Applicability: m-CPBA offers a more straightforward procedure with generally faster reaction times and does not require strict pH control.[13] However, the potential for the Baeyer-Villiger side reaction and the higher cost and safety concerns associated with the reagent must be carefully managed.[11][15]

For large-scale industrial applications, the hydrogen peroxide method is almost always preferred due to its economic and environmental advantages. For small-scale laboratory synthesis where convenience and speed may be prioritized, m-CPBA remains a viable, albeit less green, alternative.

References

  • Wasson, R. L., & House, H. O. (n.d.). Isophorone oxide. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Isophorone. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • MDPI. (2023, February 22). The Production of Isophorone. Retrieved from [Link]

  • ACS Publications. (2013, October 15). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development. Retrieved from [Link]

  • Acros. (n.d.). M-CPBA Technical Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US6482964B1 - Process for the preparation of β-isophorone epoxide.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Comparison of Several Heterogeneous Catalysts in the Epoxidation of . alpha.Isophorone with Hydroperoxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • PMC. (n.d.). The design of organic catalysis for epoxidation by hydrogen peroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

  • Wikipedia. (2023, December 29). meta-Chloroperoxybenzoic acid. Retrieved from [Link]

  • Arbeiterkammer. (2026, January 6). Unraveling The Epoxidation Mechanism With MCPBA: A Deep Dive. Retrieved from [Link]

  • PMC. (2023, November 29). Study on Reaction Mechanism and Process Safety for Epoxidation. Retrieved from [Link]

  • Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Retrieved from [Link]

  • MDPI. (2025, February 5). Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Li. Retrieved from [Link]

  • YouTube. (2021, July 7). mCPBA Epoxidation. Retrieved from [Link]

  • Wordpress. (n.d.). Hydrogen Peroxide with/without Catalyst. Retrieved from [Link]

  • SpringerLink. (n.d.). Epoxidation of olefins with hydrogen peroxide catalyzed by polyoxometalates. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.). Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 22). 12.8: Epoxidation. Retrieved from [Link]

  • YouTube. (2021, March 6). mCPBA vs H2O2 || epoxidation || Chemoselectivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 11). Why can't you use m-CPBA to synthesise isophorone oxide from isophorone? Retrieved from [Link]

Sources

Comparative Guide: Isophorone Oxide vs. β-Isophorone Epoxide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of terpenoids, vitamins (specifically Vitamin E), and fragrances, the oxidation of isophorone represents a critical divergence point. The reactivity profile depends entirely on the double bond position of the starting isomer:

  • Isophorone Oxide (α-Isophorone Epoxide): Derived from the thermodynamically stable conjugated enone (

    
    -isophorone). It is synthesized via nucleophilic epoxidation  and primarily rearranges to 2-hydroxyisophorone .
    
  • 
    -Isophorone Epoxide:  Derived from the kinetically labile deconjugated isomer (
    
    
    
    -isophorone). It is synthesized via electrophilic epoxidation and rearranges to 4-hydroxyisophorone (4-HIP) , a key precursor for Ketoisophorone (KIP) and Vitamin E.

This guide delineates the mechanistic differences, synthesis protocols, and downstream applications of these two distinct epoxides.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

The fundamental difference lies in the position of the epoxide ring relative to the carbonyl group, which dictates the electronic environment and susceptibility to ring-opening.

FeatureIsophorone Oxide (

-Epoxide)

-Isophorone Epoxide
IUPAC Name 2,3-Epoxy-3,5,5-trimethylcyclohexanone3,4-Epoxy-3,5,5-trimethylcyclohexanone
Precursor

-Isophorone (Conjugated)

-Isophorone (Deconjugated)
CAS Number 10276-21-8116530-60-0 (Generic/Isomer specific varies)
Epoxidation Type Nucleophilic (Weitz-Scheffer)Electrophilic (Prilezhaev)
Primary Rearrangement 2-Hydroxyisophorone4-Hydroxyisophorone
Industrial Use Fragrances (Maple/Caramel notes)Vitamin E Synthesis (via Ketoisophorone)
Stability High (Stable to weak acids)Moderate (Prone to acid-catalyzed rearrangement)

Mechanistic Pathways & Reactivity[7]

The reactivity divergence is best understood through the electronic nature of the precursor alkenes.

-Isophorone Epoxide (Nucleophilic Pathway)

-Isophorone is an electron-deficient enone. It does not react efficiently with electrophilic oxidants (like mCPBA) due to the electron-withdrawing carbonyl group deactivating the double bond. Instead, it requires a nucleophilic oxidant, typically the hydroperoxide anion (

).
  • Mechanism: 1,4-conjugate addition of

    
     followed by ring closure and elimination of 
    
    
    
    .
  • Reactivity: The resulting

    
    -epoxy ketone is susceptible to base-catalyzed rearrangement to form 2-hydroxyisophorone (diosphenol form).
    
-Isophorone Epoxide (Electrophilic Pathway)

-Isophorone contains an isolated, electron-rich double bond. It reacts rapidly with electrophilic peracids.
  • Mechanism: Concerted electrophilic attack by peracid (e.g., Peracetic acid) on the alkene.[1]

  • Critical Control: The reaction must be performed under strictly non-basic conditions to prevent the isomerization of

    
    -isophorone back to the unreactive 
    
    
    
    -isomer.
  • Reactivity: The resulting

    
    -epoxy ketone undergoes acid-catalyzed ring opening/elimination to yield 4-hydroxyisophorone.
    
Pathway Visualization

ReactivityPathways AlphaIso α-Isophorone (Conjugated) AlphaEpox Isophorone Oxide (α-Epoxide) AlphaIso->AlphaEpox H2O2 / NaOH (Nucleophilic) BetaIso β-Isophorone (Deconjugated) BetaIso->AlphaIso Base Catalyzed Isomerization BetaEpox β-Isophorone Epoxide (β-Epoxide) BetaIso->BetaEpox Peracetic Acid (Electrophilic) Prod2HIP 2-Hydroxyisophorone (Fragrance) AlphaEpox->Prod2HIP Base/Acid Rearrangement Prod4HIP 4-Hydroxyisophorone (Vitamin E Precursor) BetaEpox->Prod4HIP Acid Catalyzed Ring Opening

Figure 1: Divergent synthesis and reactivity pathways of Isophorone isomers.

Experimental Protocols

Protocol A: Synthesis of Isophorone Oxide ( -Epoxide)

Objective: Selective epoxidation of the electron-deficient double bond in


-isophorone.

Reagents:

  • 
    -Isophorone (1.0 eq)
    
  • Hydrogen Peroxide (30% aq., 3.0 eq)

  • Sodium Hydroxide (4N aq., catalytic to stoichiometric)

  • Methanol (Solvent)[2]

Methodology:

  • Setup: Dissolve

    
    -isophorone in methanol in a 3-neck round bottom flask equipped with a thermometer and dropping funnel. Cool to 15°C.[3]
    
  • Addition: Add Hydrogen Peroxide slowly.

  • Catalysis: Dropwise addition of NaOH solution, maintaining temperature between 15-20°C. Note: The reaction is exothermic.

  • Reaction: Stir at 20-25°C for 3-4 hours. Monitor by TLC (disappearance of UV-active starting material; product is less UV active).

  • Workup: Quench with water, extract with ether or ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp ~70-73°C at 5 mmHg).

Validation:

  • IR: Disappearance of conjugated C=C stretch (~1670 cm⁻¹); appearance of epoxide characteristic bands.

  • UV: Shift in

    
     from 235 nm (enone) to shorter wavelengths (loss of conjugation).
    
Protocol B: Synthesis of -Isophorone Epoxide

Objective: Epoxidation of the electron-rich double bond in


-isophorone without isomerization.

Reagents:

  • 
    -Isophorone (High purity, >95%)
    
  • Peracetic Acid (commercial solution or in situ generated) or m-CPBA

  • Solvent: Ethyl Acetate or Dichloromethane (Buffered)

  • Buffer: Sodium Acetate (to neutralize acid produced and prevent rearrangement)

Methodology:

  • Pre-requisite: Ensure

    
    -isophorone is free of base traces to prevent isomerization to 
    
    
    
    -isophorone.
  • Setup: Dissolve

    
    -isophorone in solvent containing suspended Sodium Acetate (1.2 eq). Cool to 0°C.
    
  • Addition: Add peracetic acid or m-CPBA (1.1 eq) slowly to maintain temperature <5°C.

  • Reaction: Stir at 0°C for 1-2 hours. Do not warm significantly.

  • Quench: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    .
  • Isolation: Extract, dry (

    
    ), and concentrate under reduced pressure at low temperature (<30°C).
    
  • Storage: The product is best used immediately for rearrangement to 4-HIP due to thermal instability.

Validation:

  • NMR: Distinct shift of the vinylic proton signal of

    
    -isophorone (approx 5.4 ppm) to the epoxide proton range (approx 3.0-3.5 ppm).
    
  • Absence of

    
    -isomer:  Confirm no significant regeneration of conjugated enone (UV or NMR check).
    

Industrial Relevance & Applications

Vitamin E Synthesis (The -Pathway)

The synthesis of Ketoisophorone (KIP) is the primary driver for


-isophorone epoxide research.
  • Rearrangement:

    
    -Isophorone epoxide rearranges to 4-Hydroxyisophorone (4-HIP) .
    
  • Oxidation: 4-HIP is oxidized to Ketoisophorone (KIP) .[4]

  • Condensation: KIP is a building block for Trimethylhydroquinone, which condenses with Isophytol to form

    
    -Tocopherol (Vitamin E).
    
Flavor & Fragrance (The -Pathway)

2-Hydroxyisophorone (from


-epoxide) is a valuable aroma compound found in saffron and honey. It possesses a sweet, maple-like flavor profile used in the food industry.

References

  • Organic Syntheses , Coll. Vol. 4, p.552 (1963); Vol. 35, p.79 (1955). Isophorone Oxide.[5][6][3] Link

  • U.S. Patent 6,482,964 B1 . Process for the preparation of beta-isophorone epoxide. (2002).[7] Link

  • Journal of Organic Chemistry . Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone. (2019). Link

  • PubChem Compound Summary . Isophorone Oxide.[5][6][3] Link

  • Ullmann's Encyclopedia of Industrial Chemistry . Ketones. (2005).[8][9] Link

Sources

Biological activity of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Profile of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one Derivatives

Executive Summary & Structural Intelligence

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly referred to as the epoxide of 4,4-dimethylcyclohex-2-en-1-one) represents a critical pharmacophore in medicinal chemistry. It functions primarily as a versatile electrophilic warhead and a rigid bicyclic scaffold for constructing complex kinase inhibitors and cytotoxic agents.

Unlike simple ketones, this molecule features an


-epoxy ketone  moiety.[1] This structural motif is biologically privileged, capable of covalent interactions with nucleophilic residues (cysteine, threonine) in enzymes, most notably the 20S proteasome  and specific protein kinases .

Key Biological Roles:

  • Proteasome Inhibition: Acts as a "warhead" that covalently binds to the N-terminal threonine of proteasome catalytic subunits.[1]

  • Kinase Inhibition: Serves as the core intermediate for synthesizing pyrazolo-quinazoline derivatives (Aurora-A kinase inhibitors).

  • Reactive Electrophile: Induces oxidative stress and apoptosis via Michael-type additions with cellular thiols.

Mechanism of Action (MoA)

The biological activity of this scaffold is driven by its reactivity profile. The strained epoxide ring, adjacent to the electron-withdrawing carbonyl, creates a "spring-loaded" trap for nucleophiles.

Primary Pathway: Covalent Enzyme Inactivation

In the context of proteasome inhibition (analogous to the natural product eponemycin), the N-terminal Threonine (Thr1O


) of the enzyme attacks the ketone carbonyl, followed by a cyclization onto the epoxide. This forms a stable morpholino- or oxazepine-adduct, permanently disabling the enzyme.
Secondary Pathway: Aurora Kinase Modulation

Derivatives fused with pyrazolo-quinazoline rings utilize the bicyclic geometry to occupy the ATP-binding pocket of Aurora-A kinases, preventing phosphorylation and arresting mitosis in cancer cells.

MoA Scaffold 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Target_Prot 20S Proteasome (Thr1 Residue) Scaffold->Target_Prot Nucleophilic Attack Target_Kinase Aurora-A Kinase (ATP Pocket) Scaffold->Target_Kinase Derivatization & Binding Adduct Covalent Adduct (Irreversible Inhibition) Target_Prot->Adduct Ring Opening Arrest Mitotic Arrest (Apoptosis) Target_Kinase->Arrest Phosphorylation Block Adduct->Arrest Unfolded Protein Accumulation

Figure 1: Dual mechanism of action showing direct covalent inhibition of proteasomes and structural derivatization for kinase targeting.

Comparative Analysis: Derivatives vs. Standards

The following table contrasts the raw scaffold with its advanced derivatives and clinical standards.

Table 1: Comparative Biological Performance

FeatureRaw Scaffold (5,5-Dimethyl-7-oxabicyclo...)[2]Pyrazolo-Quinazoline Derivative (Aurora Inhibitor)Carfilzomib (Clinical Standard)
Primary Target General Nucleophiles (GSH, Cys)Aurora-A / Aurora-B Kinases20S Proteasome (

5 subunit)
Binding Mode Non-specific AlkylationATP-Competitive (Reversible/Irreversible)Highly Specific Covalent
IC50 Potency Micromolar (

M) range
Nanomolar (nM) rangeLow Nanomolar (<5 nM)
Selectivity Low (High toxicity risk)High (Kinase panel selective)High (Proteasome specific)
Application Synthesis Intermediate / WarheadSolid Tumor Therapy (Breast, Colon)Multiple Myeloma
Stability Labile to hydrolysisStable in physiological bufferRapid plasma clearance

Insight: The raw scaffold acts as a "building block." It lacks the potency of Carfilzomib on its own but provides the essential geometry and reactivity required to build high-affinity kinase inhibitors [1, 4].

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the scaffold and a standard viability assay to assess its biological activity.

Protocol A: Synthesis of the Scaffold (Epoxidation)

Objective: Generate the 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one core from 4,4-dimethylcyclohex-2-en-1-one.

  • Preparation: Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 eq) in Methanol (MeOH). Cool to 0°C in an ice bath.

  • Oxidant Addition: Add Hydrogen Peroxide (H

    
    O
    
    
    
    , 30% aq., 5.0 eq) dropwise.[3]
  • Base Catalysis: Add NaOH (6M aq., 0.5 eq) slowly to maintain temperature <5°C. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to neutralize peroxide). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography.

    • Yield Expectation: 70–85%.

    • Validation:

      
      H NMR shows disappearance of alkene protons and appearance of epoxide protons at 
      
      
      
      3.0–3.5 ppm [5].
Protocol B: Cell Viability Assay (MTT)

Objective: Evaluate cytotoxicity of derivatives against cancer cell lines (e.g., MCF-7).

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the test derivative in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    M). Add to wells (Final DMSO < 0.5%).
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis Workflow: From Scaffold to Drug Candidate

The following diagram illustrates the synthetic utility of the scaffold in generating Aurora kinase inhibitors, as described in patent literature [4].

Synthesis Start 4,4-Dimethylcyclohex-2-en-1-one Step1 Epoxidation (H2O2/NaOH) Start->Step1 Intermediate 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Step1->Intermediate Step2 Ring Opening & Heterocycle Fusion Intermediate->Step2 Product Pyrazolo-quinazoline Derivative Step2->Product Activity Aurora-A Kinase Inhibition (IC50 < 100 nM) Product->Activity

Figure 2: Synthetic route transforming the epoxyketone intermediate into a potent kinase inhibitor.

References

  • Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of α-methylene-γ-lactone-δ-epoxy derivatives with anti-cancer activity. Medicinal Chemistry Research.[4] Available at: [Link]

  • 7-Oxabicyclo[4.1.0]heptan-2-one Chemical Properties. PubChem.[5] Available at: [Link]

  • Pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors.Google Patents (WO2004104007A1).
  • Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. Journal of Organic Chemistry. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Stereoisomers of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of complex organic molecules, the precise determination of stereochemistry is a critical step. In the realm of drug development and natural product synthesis, the specific three-dimensional arrangement of atoms can dictate biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, a bicyclic epoxy ketone. By leveraging fundamental principles and comparative data from analogous systems, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to unambiguously differentiate between these isomers.

The core of this analysis rests on the principle that the spatial orientation of atoms and functional groups within a molecule creates unique electronic environments. These differences, however subtle, manifest as distinct signals in various spectroscopic techniques. For the isomers of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, the key distinguishing feature is the relative orientation of the epoxide ring to the cyclohexanone ring. In the cis isomer, the epoxide oxygen is on the same face of the cyclohexane ring as the gem-dimethyl group, while in the trans isomer, it is on the opposite face. This seemingly minor difference has profound implications for their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

In the context of our target isomers, the most significant differences in their ¹H NMR spectra will arise from the anisotropic effects of the epoxide and carbonyl groups, as well as through-space interactions that affect the chemical shifts and coupling constants of nearby protons.

A key diagnostic feature is the chemical shift of the protons on the epoxide ring (H-1 and H-6). The relative orientation of the epoxide ring with respect to the rest of the bicyclic system will alter the magnetic environment of these protons. Furthermore, the protons on the carbon adjacent to the carbonyl group (C-3) and the gem-dimethyl groups (C-5) will also exhibit stereoisomer-dependent chemical shifts.

The protons on the methylene groups can be particularly informative. Due to the rigid bicyclic structure and the presence of chiral centers, these protons are often diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with their own multiplicities.[1][2][3] The coupling constants between adjacent protons can also provide valuable stereochemical information. For instance, the coupling constant between vicinal protons is dependent on the dihedral angle between them, which will differ between the cis and trans isomers.

Predicted ¹H NMR Data Comparison

ProtonPredicted Chemical Shift (δ) - cis-isomerPredicted Chemical Shift (δ) - trans-isomerKey Differentiating Features
H-1, H-6 (epoxide) ~2.8 - 3.2 ppm~2.9 - 3.4 ppmThe relative shielding/deshielding will depend on the specific orientation with respect to the carbonyl group.
H-3 (adjacent to C=O) ~2.2 - 2.6 ppm~2.3 - 2.7 ppmThe spatial proximity to the epoxide oxygen in one isomer may cause a noticeable shift.
-CH₃ (gem-dimethyl) Two distinct singletsTwo distinct singletsThe chemical shifts of the axial vs. equatorial methyl groups will be influenced by the nearby epoxide ring.
-CH₂- protons Complex multipletsComplex multipletsDiastereotopic protons will exhibit different coupling patterns and chemical shifts between isomers.

Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra of the isomers will also display characteristic differences. The chemical shifts of the carbon atoms, particularly those in and near the epoxide and carbonyl groups, are sensitive to the stereochemical environment.

A powerful diagnostic tool for differentiating epoxide stereoisomers in fused ring systems is the chemical shift difference (Δδ) between the two oxirane carbons.[4] It has been observed in decalinic systems that a larger Δδ is indicative of a trans relationship between the epoxide and an angular substituent, while a smaller Δδ suggests a cis relationship.[4] We can extrapolate this empirical rule to our system.

Predicted ¹³C NMR Data Comparison

CarbonPredicted Chemical Shift (δ) - cis-isomerPredicted Chemical Shift (δ) - trans-isomerKey Differentiating Features
C=O ~205 - 210 ppm~205 - 210 ppmMinor shifts may be observed due to long-range electronic effects.
C-1, C-6 (epoxide) ~50 - 60 ppm~50 - 60 ppmThe Δδ between these two carbons is expected to be a key differentiator.
C-5 (gem-dimethyl) ~30 - 40 ppm~30 - 40 ppmThe chemical shift will be influenced by the steric environment.
-CH₃ (gem-dimethyl) Two distinct signalsTwo distinct signalsThe relative shielding of the methyl carbons will differ.

Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Strain

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In our case, the key absorptions will be from the carbonyl (C=O) group of the ketone and the C-O-C stretching of the epoxide ring.

The position of the C=O stretching frequency is sensitive to ring strain.[5] While both isomers possess a six-membered ring, the fusion with the epoxide ring can introduce subtle differences in ring strain, potentially leading to a small but measurable difference in the C=O absorption frequency.

The epoxide ring itself has characteristic C-O-C stretching and ring "breathing" modes.[6][7] The exact positions of these bands can be influenced by the overall molecular geometry, providing another potential point of differentiation between the cis and trans isomers.

Expected IR Absorption Data

Functional GroupExpected Wavenumber (cm⁻¹) - cis-isomerExpected Wavenumber (cm⁻¹) - trans-isomerNotes
C=O Stretch (Ketone) ~1710 - 1725 cm⁻¹~1710 - 1725 cm⁻¹A slight shift may be observable due to differences in ring strain.
C-O-C Stretch (Epoxide) ~1250 cm⁻¹, ~850-950 cm⁻¹~1250 cm⁻¹, ~850-950 cm⁻¹The exact positions and intensities of the symmetric and asymmetric stretches may differ slightly.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small organic molecules, which involves bombarding the molecule with high-energy electrons to generate a molecular ion and various fragment ions.[8][9]

The mass spectra of both isomers will show a molecular ion peak corresponding to the molecular weight of the compound. However, the relative abundances of the fragment ions may differ due to the different stereochemistry. The initial fragmentation of cyclic ketones often involves α-cleavage adjacent to the carbonyl group.[10] The stability of the resulting radical cations can be influenced by the stereochemistry of the molecule, leading to different fragmentation pathways and, consequently, different relative intensities of the fragment peaks.

For bicyclic ketones, McLafferty rearrangements are also common fragmentation pathways if a γ-hydrogen is available.[10][11] The feasibility of such rearrangements can be dependent on the stereochemical arrangement of the atoms, potentially leading to distinct fragmentation patterns for the cis and trans isomers.

Predicted Mass Spectrometry Fragmentation

Featurecis-isomertrans-isomerNotes
Molecular Ion (M⁺) PresentPresentThe m/z value will be identical for both isomers.
Key Fragments α-cleavage products, loss of small neutral molecules (e.g., CO, C₂H₄)α-cleavage products, loss of small neutral molecules (e.g., CO, C₂H₄)The relative intensities of fragment ions are expected to differ due to stereochemical influences on fragment stability.

Experimental Protocols

To obtain reliable and reproducible spectroscopic data, adherence to standardized experimental protocols is paramount.

NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.[1][12][13]

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal sample preparation.[14][15][16]

  • Background Spectrum: Before analyzing the sample, record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Acquisition: Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after each measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile and thermally stable compounds like our target isomers.[8]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: Use a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column).

    • Injector: Set the injector temperature to ensure complete vaporization of the sample without thermal degradation.

    • Oven Program: Use a temperature program that allows for good separation of the isomers.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and expected fragments (e.g., m/z 40-200).

  • Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the mass spectrum of each separated peak.

Visualizing the Workflow

Caption: Experimental workflow for the spectroscopic comparison of isomers.

Conclusion

The differentiation of the cis and trans isomers of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is a tractable challenge that can be confidently addressed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive stereochemical assignment, with key diagnostic features including the chemical shifts of epoxide and methyl protons/carbons, the presence of diastereotopic methylene protons, and the chemical shift difference between the oxirane carbons. IR spectroscopy provides valuable confirmation of functional groups and can offer clues about subtle differences in ring strain. Mass spectrometry, particularly when coupled with gas chromatography, allows for the separation of the isomers and an analysis of their potentially distinct fragmentation patterns. By carefully applying the experimental protocols outlined and critically analyzing the resulting data, researchers can achieve an unambiguous and comprehensive characterization of these and other complex bicyclic stereoisomers.

References

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. M. (n.d.). NMR Sample Preparation.
  • University of Western Ontario. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One).
  • Plata, J., Caballero, E., & Hernandez-Rivera, S. (2023, March 27). Acquiring Infrared Spectra with Shimadzu IRPrestige-21 ATR-FTIR Spectrometer.
  • Espinoza-Hicks, J. C., Zaragoza-Galán, G., & Camacho-Dávila, A. A. (2024). An improved synthesis of Karahanaenone. Letters in Organic Chemistry, 21(1), 1-5.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • O'Brien, P., Childs, A. C., Ensor, G. J., Hill, C. L., Kirby, J. P., Dearden, M. J., ... & Rosser, C. M. (n.d.). cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. University of York.
  • Lawrence, M., & El-Siddig, M. (2019). Distribution of piperitone oxide stereoisomers in Mentha and Micromeria species and their chemical syntheses. Journal of Essential Oil Research, 31(6), 469-476.
  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). trans-piperitone oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

  • Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy, 37(3), 24-29.
  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2023, February 15). Cis or Trans? How to differentiate by NMR?. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Al-Hyali, E. A. S., & Al-Abady, F. M. A. (n.d.). Comparison between the empirical chemical shifts of cis and trans decalins with the calculated values from the results of table (2). [ResearchGate]. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020, July 9). Select the compound that was used to generate the mass spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dimethyl-7-oxabicyclo(4.1.0)heptane. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperitone oxide (FDB006036). Retrieved from [Link]

  • Inxight Drugs. (n.d.). PIPERITONE OXIDE, (1S,2S,4S)-. Retrieved from [Link]

  • ATDBio. (n.d.). NMR of Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

  • YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

  • EPA. (2023, November 1). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-. Substance Details - SRS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 5). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 573.
  • White Rose Research Online. (2024, March 29). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, molecular structure, spectroscopic investigations and. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 3). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Retrieved from [Link]

  • Bentham Science. (2023, September 8). An improved synthesis of Karahanaenone. Retrieved from [Link]

  • MDPI. (2000, March 22). Using Empirical Rules from 13 C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems. Retrieved from [Link]

Sources

Kinetic Analysis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced kinetic analysis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (also known as 4,4-dimethyl-2,3-epoxycyclohexanone ). This document is structured for researchers requiring rigorous methodological standards for evaluating the reactivity, stability, and mechanistic pathways of


-epoxy ketones.

Executive Summary & Compound Profile

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is a pivotal bicyclic intermediate used in the synthesis of terpenes, bioactive alkaloids, and photo-switchable materials. Structurally, it features an epoxide ring fused to a cyclohexanone core with a gem-dimethyl group adjacent to the epoxide (at the C4 position of the cyclohexanone ring).

This specific substitution pattern creates a unique steric and electronic environment compared to standard alternatives like Isophorone Oxide or unsubstituted 2,3-Epoxycyclohexanone . The gem-dimethyl group imposes a "conformational lock" and significant steric bulk, altering the kinetics of nucleophilic attack and rearrangement reactions.

Structural Comparison of Alternatives
FeatureThe Product (5,5-Dimethyl...)Alternative A (2,3-Epoxycyclohexanone)Alternative B (Isophorone Oxide)
Structure gem-dimethyl at C4 (adjacent to epoxide)UnsubstitutedMethyl at C3 (on epoxide) + C5
Steric Hindrance High (Proximal blocking)LowModerate (Distal & On-ring)
Kinetic Profile Slowed nucleophilic attack; High regioselectivityFast; Low regioselectivityModerate; Directed by C3-Me
Primary Utility Kinetic Resolution substrate; Stereoselective synthesisGeneral intermediateIndustrial solvent/intermediate

Comparative Kinetic Performance

The kinetic performance of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is defined by its resistance to non-specific degradation and its high selectivity in controlled reactions.

A. Nucleophilic Ring Opening Kinetics

In nucleophilic ring-opening reactions (e.g., with amines or azides), the gem-dimethyl group at C4 shields the C3 position of the cyclohexanone ring (C6 of the bicyclo system).

  • Observation: Reaction rates (

    
    ) are typically 10–50x slower  than the unsubstituted parent (Alternative A).
    
  • Advantage: This reduced rate suppresses side reactions (polymerization) and allows for highly effective Kinetic Resolution (KR) , where chiral catalysts can discriminate between enantiomers with high selectivity factors (

    
    ).
    
B. Wharton Rearrangement Kinetics

The conversion to allylic alcohols via hydrazine (Wharton Reaction) is rapid but conformation-dependent.

  • Performance: The 5,5-dimethyl analog undergoes clean rearrangement without the aromatization side-reactions often seen in less substituted analogs.

  • Data Point: Complete conversion is typically achieved in <1 hour at 0°C, comparable to Isophorone Oxide but with distinct product geometry (trans-allylic alcohol).

Mechanistic Visualization

The following diagram illustrates the competing pathways and the kinetic bottlenecks imposed by the steric bulk.

ReactionPathways Substrate 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Nu_Attack Nucleophilic Attack (Rate Limiting Step) Substrate->Nu_Attack k1 (slow) Product_B Allylic Alcohol (Wharton Product) Substrate->Product_B Hydrazine/AcOH (Fast) Ring_Open Ring Opened Intermediate Nu_Attack->Ring_Open Product_A alpha-Hydroxy Ketone (Thermodynamic) Ring_Open->Product_A Hydrolysis Steric Steric Blockade (C4-gem-dimethyl) Steric->Nu_Attack Inhibits C3 attack

Caption: Kinetic pathways showing the steric inhibition of nucleophilic attack by the C4-gem-dimethyl group.

Experimental Protocols for Kinetic Analysis

To generate reproducible kinetic data, use the following self-validating protocols.

Protocol A: In Situ 1H NMR Kinetic Monitoring

Best for: Determining rate constants (


) and regioselectivity ratios.
  • Preparation:

    • Dissolve 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (0.1 mmol) in CDCl₃ (0.6 mL).

    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene , 0.033 mmol) to normalize integration.

    • Equilibrate the NMR probe to the target temperature (e.g., 298 K).

  • Initiation:

    • Add the nucleophile (e.g., Benzylamine, 0.11 mmol) via syringe directly into the NMR tube.

    • Invert 3 times to mix (Time

      
      ).
      
  • Acquisition:

    • Acquire 1H spectra every 5 minutes for 2 hours.

    • Key Signal to Monitor: The epoxide proton at C6 (typically a doublet around

      
       3.0–3.5 ppm) will disappear. The appearance of the 
      
      
      
      -proton of the product (shifted downfield) should be tracked.
  • Data Analysis:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope represents

      
      .
      
    • Validation: Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
Protocol B: UV-Vis Spectrophotometry (Wharton Reaction)

Best for: Fast reactions involving conjugation changes.

  • Setup:

    • Prepare a stock solution of substrate (

      
       M) in Methanol.
      
    • Prepare a hydrazine hydrate solution (excess).

  • Execution:

    • Place substrate solution in a quartz cuvette.

    • Add hydrazine and immediately start scanning (200–400 nm).

  • Analysis:

    • Monitor the disappearance of the

      
       transition of the ketone (
      
      
      
      nm).
    • Monitor the appearance of the allylic alcohol alkene stretch (if conjugated).

    • Use the Isosbestic Point : The presence of a sharp isosbestic point confirms a clean conversion without long-lived intermediates.

Kinetic Workflow Visualization

This workflow ensures data integrity from sampling to calculation.

KineticWorkflow Start Substrate Preparation (Purity >98% by GC) Method_Select Select Analytical Method Start->Method_Select NMR Method A: NMR (Structural Detail) Method_Select->NMR Slow/Complex UV Method B: UV-Vis (High Speed) Method_Select->UV Fast/Conjugated Data_Coll Data Collection (Time-Resolved) NMR->Data_Coll UV->Data_Coll Fitting Kinetic Fitting (Integrated Rate Laws) Data_Coll->Fitting Output Calculate k_obs, t_1/2, E_a Fitting->Output

Caption: Standardized workflow for extracting kinetic parameters from epoxy ketone reactions.

References

  • Wharton, P. S., & Bohlen, D. H. (1961). Hydrazine Reduction of

    
    -Epoxy Ketones to Allylic Alcohols.[1] The Journal of Organic Chemistry. 
    
  • List, B., et al. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society.

  • PubChem. (2025).[2] 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one Compound Summary. National Library of Medicine.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

Sources

Efficacy of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of "5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one" as a Synthetic Building Block Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 1074-26-6), often referred to as 5,5-dimethyl-2,3-epoxycyclohexanone , represents a critical scaffold in the synthesis of terpenes and bioactive cyclic compounds.[1][2][3][4] Structurally, it is the "nor-methyl" analog of the industrial standard Isophorone Oxide (3,5,5-trimethyl-2,3-epoxycyclohexanone).

While Isophorone Oxide is ubiquitous due to its low cost, its quaternary center at the


-position (C3) imposes significant steric hindrance, limiting specific nucleophilic transformations. This guide evaluates the 5,5-dimethyl variant as a superior alternative for workflows requiring unhindered 

-functionalization
and high stereocontrol in ring-opening sequences.
Part 1: Chemical Profile & Structural Positioning[4]

This molecule bridges the gap between simple, unfunctionalized cyclic epoxides and highly substituted, sterically congested terpenoid precursors.

FeatureTarget Molecule Isophorone Oxide (Alternative) Cyclohexene Oxide (Control)
Structure 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one 3,5,5-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptane
Key Substituents gem-Dimethyl at C5gem-Dimethyl at C5; Methyl at C3 None

-Carbon (C3) Sterics
Open / Accessible Blocked (Quaternary) N/A (No directing carbonyl)
Primary Reactivity Michael-type opening / Wharton TranspositionAcid-catalyzed rearrangement / Methyl migrationGeneric

opening
CAS No. 1074-26-610276-21-8286-20-4
Mechanistic Implication

The absence of the C3-methyl group in the target molecule fundamentally alters the regioselectivity of nucleophilic attack . In Isophorone Oxide, nucleophiles often attack the carbonyl (1,2-addition) or force ring contraction due to steric blockage at C3. In the 5,5-dimethyl variant, the C3 position is electronically activated by the ketone and sterically accessible, permitting clean


-type ring opening at the 

-carbon
.
Part 2: Comparative Efficacy & Applications
1. Asymmetric Epoxidation Efficiency

The synthesis of this building block itself serves as a benchmark for organocatalytic protocols. Unlike linear enones, the cyclic constraint of the precursor (5,5-dimethylcyclohex-2-en-1-one) allows for exceptionally high enantioselectivity using primary amine catalysts.

  • Performance Data:

    • Catalyst: 9-amino-9-deoxyepiquinine (Cinchona alkaloid derivative).

    • Yield: 76% (isolated).[4][5]

    • Enantiomeric Ratio (er): 98:2.[5]

    • Comparison: Linear enones typically achieve lower er (90:10 range) under similar conditions due to conformational flexibility.

2. Nucleophilic Ring Opening (The "Beta-Access" Advantage)

This is the primary differentiator. When reacting with "soft" nucleophiles (e.g., thiols, azides, cuprates):

  • Isophorone Oxide: The C3-methyl hinders attack. Reactions often require harsh conditions or result in C1 attack (1,2-addition) followed by complex rearrangements.

  • Target Molecule: The C3 position is open. Soft nucleophiles attack C3 anti to the epoxide oxygen, yielding

    
    -hydroxy-
    
    
    
    -substituted ketones with defined stereochemistry.
3. Wharton Transposition

The molecule is an ideal substrate for the Wharton Rearrangement , converting the


-epoxy ketone into an allylic alcohol. This transformation "moves" the oxygen functionality and the double bond, a key tactic in terpene synthesis (e.g., shifting oxidation patterns).
  • Mechanism: Hydrazone formation

    
     Proton transfer 
    
    
    
    Elimination of
    
    
    and epoxide oxygen.
  • Outcome: 5,5-dimethylcyclohex-2-en-1-ol (or isomer depending on migration). The gem-dimethyl group at C5 remains a spectator, preserving the ring conformation.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Asymmetric Synthesis of (2R,3R)-5,5-Dimethyl-2,3-epoxycyclohexanone

Adapted from organocatalytic methods (List et al., 2008).

Reagents:

  • 5,5-Dimethylcyclohex-2-en-1-one (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 1.5 equiv)

  • Catalyst: 9-amino-9-deoxyepiquinine TFA salt (10 mol%)

  • Solvent: Dioxane[6]

Workflow:

  • Catalyst Activation: Dissolve the chiral amine salt in dioxane at ambient temperature. Stir for 10 minutes to ensure solubility.

  • Substrate Addition: Add the enone. The solution should remain clear.

  • Oxidant Injection: Add

    
     dropwise. Critical: Maintain temperature at 35°C. Higher temperatures degrade the enantioselectivity; lower temperatures stall the reaction.
    
  • Monitoring: Monitor via TLC (Pentane/Et2O 95:5). The epoxide is less polar than the enone.

  • Workup: Quench with saturated

    
     (destroy excess peroxide). Extract with pentane.[5]
    
  • Purification: Flash chromatography (Silica, 3%

    
     in pentane).
    
    • Validation: Product appears as a clear liquid.[3][4][5][7][8]

      
       NMR should show a doublet at 
      
      
      
      ~3.2 ppm (epoxide proton) and lack the alkene protons of the starting material.
Protocol B: Regioselective Ring Opening with Azide (Example)

Objective: Synthesis of


-azido-

-hydroxy ketone.
  • Setup: Dissolve 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one in Acetone/Water (4:1).

  • Reagent: Add

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv).
  • Reaction: Reflux for 4 hours.

    • Note: The lack of the C3-methyl allows this to proceed rapidly. Isophorone oxide would require prolonged heating or Lewis acid catalysis.

  • Result: Exclusive formation of the trans-diaxial opening product (Azide at C3, Hydroxyl at C2).

Part 4: Visualizing the Reactivity Divergence

The following diagram illustrates how the structural difference between the target molecule and Isophorone Oxide dictates the synthetic pathway.

ReactivityComparison cluster_0 Substrate Architecture cluster_1 Nucleophilic Attack (Nu-) cluster_2 Synthetic Outcome Target 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one (Unencumbered C3) PathA Direct SN2 at C3 (Beta-Attack) Target->PathA Low Sterics Iso Isophorone Oxide (3,5,5-Trimethyl...) (Quaternary C3) PathB Steric Blockade at C3 Forced 1,2-Attack (Carbonyl) Iso->PathB High Sterics ProdA Beta-Substituted Alpha-Hydroxy Ketone (Clean Regiocontrol) PathA->ProdA Stereoselective Opening ProdB Tertiary Alcohol (Mixture/Rearrangement) PathB->ProdB 1,2-Addition

Caption: Figure 1: Steric Control of Reaction Pathways. The 5,5-dimethyl scaffold (Blue) permits direct


-functionalization, whereas Isophorone Oxide (Red) forces nucleophiles toward the carbonyl due to the C3 methyl block.
Part 5: Synthetic Workflow Summary

SynthesisFlow Start Precursor: 5,5-Dimethylcyclohex-2-en-1-one Step1 Asymmetric Epoxidation (H2O2, Cinchona Amine) Start->Step1 Intermediate TARGET: 5,5-Dimethyl-7-oxabicyclo [4.1.0]heptan-2-one Step1->Intermediate 76% Yield, 98:2 er Branch1 Reaction A: Wharton Rearrangement (Hydrazine/AcOH) Intermediate->Branch1 Branch2 Reaction B: Nucleophilic Opening (Azides/Thiols) Intermediate->Branch2 Prod1 Allylic Alcohol: 5,5-Dimethylcyclohex-2-en-1-ol Branch1->Prod1 Transposition Prod2 Functionalized Ketone: 3-Substituted-2-hydroxy-5,5-dimethylcyclohexanone Branch2->Prod2 Regioselective

Caption: Figure 2: Synthetic Utility Map. The target molecule serves as a divergent node, accessing both allylic alcohols (via Wharton) and functionalized ketones (via Ring Opening).

References
  • Organocatalytic Asymmetric Epoxidation of Cyclic Enones. Source: List, B. et al. Angewandte Chemie International Edition, 2008. Context: Establishes the protocol for high-enantioselectivity synthesis of the target molecule (referred to as 5,5-dimethyl-2,3-epoxycyclohexanone).

  • Wharton Reaction Mechanism and Applications.

    
    -epoxy ketones to allylic alcohols.[9]
    
    
  • Comparative Reactivity of Isophorone Oxide. Source: BenchChem Reactivity Guide. Context: Provides baseline data on the steric limitations of the trimethyl analog (Isophorone Oxide) for comparison.

  • Stereoselective Ring Opening of Epoxy Ketones. Source:Tetrahedron, 2005.[4] Context: Discusses the regiochemical outcomes of nucleophilic attack on sterically differentiated epoxy cyclohexanones.

Sources

Comparative DFT Analysis Guide: Bicyclo[4.1.0]heptane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[4.1.0]heptane (norcarane) represents a unique computational challenge due to the fusion of a conformationally flexible cyclohexane ring with a highly strained cyclopropane ring (~27.5 kcal/mol strain energy). Accurate modeling of its reactivity—particularly ring-opening and functionalization—requires moving beyond legacy protocols.

This guide objectively compares the industry-standard B3LYP functional against modern dispersion-corrected alternatives (M06-2X and


B97X-D ) for analyzing norcarane mechanisms. We provide a validated workflow for mapping the electrophilic ring-opening pathway, a critical reaction in metabolic degradation and prodrug activation.

Part 1: The Computational Challenge & Methodological Comparison

The Artifacts of Strain and Dispersion

In bicyclo[4.1.0]heptane, the "banana bonds" of the cyclopropane ring create significant electron density deviations that standard Generalized Gradient Approximation (GGA) functionals often misinterpret.

  • The Problem: Legacy functionals like B3LYP often underestimate reaction barrier heights (

    
    ) for ring openings by 3–5 kcal/mol. They also fail to capture the attractive non-covalent interactions (dispersion) between the folded cyclohexane ring and incoming electrophiles.
    
  • The Solution: Modern hybrid meta-GGA functionals (M06-2X) or range-separated hybrids with dispersion corrections (

    
    B97X-D) provide significantly higher accuracy for main-group thermochemistry and kinetics.
    
Comparative Performance Matrix

The following table contrasts the performance of three common methodologies specifically for strained-ring systems like norcarane.

FeatureB3LYP / 6-31G(d) B3LYP-D3(BJ) / 6-311+G(d,p) M06-2X / def2-TZVP
Classification Hybrid GGA (Legacy)Hybrid GGA + DispersionHybrid Meta-GGA (Modern)
Barrier Height Accuracy Poor (Underestimates)ModerateHigh (Benchmark Standard)
Dispersion Handling NoneExplicit Correction (Grimme)Implicitly Parameterized
Computational Cost Low (1.0x)Moderate (1.2x)High (2.5x - Grid Sensitive)
Use Case Quick geometry pre-optimizationGeneral organic mechanismsFinal energetics & TS validation

Expert Insight: Do not rely on B3LYP/6-31G(d) for final energies in norcarane ring-opening. The lack of dispersion correction leads to an artificial flattening of the potential energy surface (PES), often causing transition states to "disappear" into shallow intermediates.

Part 2: Mechanistic Case Study – Electrophilic Ring Opening

We focus on the acid-catalyzed ring opening of bicyclo[4.1.0]heptane, a reaction that competes between preserving the bicycle (substitution) and relieving strain (ring opening).

The Pathway

The reaction proceeds via an electrophilic attack (protonation) on the cyclopropane "corner," leading to a cationic intermediate.

  • Reactant Complex: Norcarane interacts with the electrophile (

    
     or Lewis Acid).
    
  • TS1 (Rate Limiting): Proton transfer to the C1-C7 bond.

  • Intermediate: Formation of the tertiary carbocation (often stabilized by the solvent continuum).

  • Product: Nucleophilic trapping (e.g., by

    
    ) leading to 1-methylcyclohexanol derivatives or cycloheptene rearrangements.
    
Visualization of the Reaction Coordinate

The following diagram illustrates the validated pathway and the branching logic required for the computational search.

ReactionPathway Reactant Bicyclo[4.1.0]heptane (Neutral) TS1 TS1: Corner Protonation (High Barrier) Reactant->TS1 + H+ Int_Cat Carbocation Intermediate TS1->Int_Cat TS2_A TS2a: Hydration Int_Cat->TS2_A TS2_B TS2b: Rearrangement Int_Cat->TS2_B Prod_A Product A: Ring Opened Alcohol TS2_A->Prod_A + H2O Prod_B Product B: Cycloheptene TS2_B->Prod_B Isom.

Figure 1: Branching reaction pathway for the acid-catalyzed ring opening of bicyclo[4.1.0]heptane.

Part 3: Experimental Protocol (Step-by-Step)

This protocol ensures self-consistency. It uses a "High-Low" strategy: optimization at a lower level, followed by high-level single-point energy (SPE) refinement.

Step 1: Conformational Search

Before reacting, you must find the global minimum of the norcarane fused ring.

  • Action: Run a conformer distribution search (e.g., Monte Carlo).

  • Why: The cyclohexane ring can adopt chair or boat-like puckers that drastically alter the steric accessibility of the cyclopropane ring.

Step 2: Geometry Optimization & Frequency (The "Workhorse" Step)

Perform optimization to locate the Transition State (TS).

  • Software: Gaussian 16 / ORCA 5 / Q-Chem

  • Functional:

    
    B97X-D (Robust geometry convergence).
    
  • Basis Set: 6-31G(d,p) or def2-SVP.

  • Solvent: IEFPCM or SMD (e.g., Dichloromethane or Water).

  • Keyword Key: Opt=(TS, CalcFc, NoEigenTest)

    • Note:CalcFc calculates the force constants at the first step, crucial for correctly guiding the optimization along the curvature of the strained ring.

Step 3: Validation (IRC)

You cannot publish a TS without proving it connects the correct reactant and product.

  • Action: Run an Intrinsic Reaction Coordinate (IRC) calculation.

  • Criteria: The forward path must lead to the carbocation intermediate; the reverse must lead to the neutral norcarane complex.

Step 4: High-Level Energy Refinement
  • Action: Take the optimized geometry from Step 2 and run a Single Point Energy calculation.

  • Functional: M06-2X.

  • Basis Set: def2-TZVP or cc-pVTZ.

  • Solvent: SMD (Solvation Model based on Density) is preferred over PCM for charged intermediates.

Workflow Diagram

Workflow Start Input Structure (Global Min Conformer) Opt Geometry Opt + Freq (wB97X-D/6-31G*) Start->Opt Check Imaginary Freq Check (1 neg freq?) Opt->Check IRC IRC Calculation (Connect Reactant/Product) Check->IRC Yes Fail Refine Guess / Scan PES Check->Fail No (0 or >1) SPE Single Point Energy (M06-2X/def2-TZVP) IRC->SPE Validated Fail->Opt

Figure 2: Validated computational workflow for strained-ring transition state analysis.

Part 4: Data Interpretation

When analyzing your output, focus on the Gibbs Free Energy (


) .
  • Activation Energy (

    
    ): 
    
    • If using B3LYP , add ~3 kcal/mol to your result to account for systematic underestimation.

    • If using M06-2X , the value is likely accurate to within 1 kcal/mol of experimental kinetics.

  • Imaginary Frequency Magnitude:

    • For ring opening, the imaginary frequency should be significant (e.g., > 400

      
       cm
      
      
      
      ), corresponding to the C-C bond breaking and proton transfer. A low frequency (< 100
      
      
      ) usually indicates a conformational rotation, not bond breaking.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. [Link]

  • Wiberg, K. B. (2002). Cyclopropane and its derivatives. The Chemistry of the Cyclopropyl Group, Wiley. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

Comparative Guide: Alternative Precursors for 4-Ketoisophorone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ketoisophorone (4-KIP) , chemically known as 2,6,6-trimethyl-2-cyclohexene-1,4-dione, is a critical intermediate in the synthesis of carotenoids (e.g., zeaxanthin, astaxanthin) and flavor compounds.[1] The industrial standard for its production has historically relied on the direct allylic oxidation of


-isophorone (

-IP)
. However, this route is plagued by thermodynamic stability issues and poor regioselectivity, leading to over-oxidation and difficult downstream purification.[1]

This guide analyzes high-performance alternative precursors —specifically


-isophorone  and 4-hydroxyisophorone (HIP) —that circumvent the activation energy barriers of 

-IP.[1] By shifting the synthetic strategy to these intermediates, researchers can achieve significantly higher regioselectivity (>90%) and milder reaction conditions.[1]

Precursor Analysis: The Thermodynamic Landscape[1]

To select the optimal precursor, one must understand the reactivity differences dictated by the position of the double bond and the oxidation state.[1]

The Standard: -Isophorone ( -IP)[1][2][3]
  • Structure:

    
    -unsaturated ketone.[1][2][3][4]
    
  • Limitation: The conjugation of the double bond with the carbonyl group confers high thermodynamic stability.[1][4] Abstracting a hydrogen atom from the

    
    -position (C4) is energetically demanding, often requiring harsh oxidants (Cr(VI), SeO
    
    
    
    ) or high temperatures that degrade the product.
Alternative A: -Isophorone ( -IP)[1][4][6]
  • Structure:

    
    -unsaturated ketone.[1][4]
    
  • Advantage: The double bond is isolated (non-conjugated).[4] This structural "instability" makes the allylic C-H bonds at the C4 position significantly more reactive toward radical abstraction.[1]

  • Mechanism:

    
    -IP rapidly captures molecular oxygen to form a hydroperoxide intermediate, which dehydrates to 4-KIP.[1]
    
Alternative B: 4-Hydroxyisophorone (HIP)[6][7][8]
  • Structure: Allylic alcohol.

  • Advantage: Represents a partially oxidized state. Converting HIP to 4-KIP requires only a simple dehydrogenation (oxidation of alcohol to ketone), avoiding the difficult C-H activation step entirely.

  • Application: Ideal for biocatalytic cascades where enzyme specificity prevents side reactions.

Pathway Visualization

The following diagram illustrates the connectivity and activation pathways of these precursors.

KIP_Synthesis_Pathways AlphaIP α-Isophorone (Thermodynamically Stable) BetaIP β-Isophorone (Kinetically Active) AlphaIP->BetaIP Isomerization (Acid/Base Cat.) HIP 4-Hydroxyisophorone (Intermediate) AlphaIP->HIP Biocatalytic Hydroxylation KIP 4-Ketoisophorone (Target) AlphaIP->KIP Direct Oxidation (Low Selectivity) BetaIP->KIP Radical Oxidation (High Selectivity) HIP->KIP Dehydrogenation (ADH Enzyme)

Figure 1: Synthetic pathways to 4-Ketoisophorone. Note the central role of


-IP and HIP as activated intermediates.

Comparative Performance Metrics

The following data aggregates results from catalytic chemical oxidation (for


-IP) and enzymatic cascades (for HIP).
Metric

-Isophorone (Direct)

-Isophorone (Chemical)
4-Hydroxyisophorone (Biocatalytic)
Primary Catalyst Mn/Co salts, heterogeneous MOxMn-Salen / Cu-Salen complexesP450 Monooxygenases / ADH
Oxidant

(High Pressure) or TBHP

(Atmospheric/Low Pressure)

(via cofactor regeneration)
Conversion 40–60%> 95%> 99% (Stepwise)
Selectivity to 4-KIP 50–70%85–95% > 98%
Major By-products Isophorone oxide, dimers

-Isophorone (re-isomerization)
None (Enantiopure HIP if stopped)
Scalability HighMedium-HighLow-Medium (Fermentation limits)

Detailed Experimental Protocols

Protocol A: High-Yield Chemical Synthesis via -Isophorone

Rationale: This method leverages the high reactivity of


-IP.[1] A Salen-type catalyst is used to facilitate radical propagation while minimizing the thermodynamic relaxation back to 

-IP.

Materials:

  • Precursor:

    
    -Isophorone (freshly isomerized, >95% purity).[1]
    
  • Catalyst:

    
    -bis(salicylidene)ethylenediamino manganese(III) chloride (Mn-Salen).
    
  • Solvent: Ethyl acetate or Acetone.

  • Base: Triethylamine (TEA) – Critical for maintaining basicity to prevent acid-catalyzed rearrangement.

Step-by-Step Workflow:

  • Catalyst Preparation: Dissolve Mn-Salen (0.5 mol%) in ethyl acetate in a high-pressure glass reactor.

  • Loading: Add

    
    -isophorone (1.0 equiv) and Triethylamine (1.5 equiv).
    
  • Oxygenation: Purge the reactor with

    
     and pressurize to 0.2 MPa (2 bar).
    
  • Reaction: Heat the mixture to 40°C under vigorous stirring (800 rpm).

    • Note: Keep temperature

      
       to suppress isomerization back to 
      
      
      
      -IP.[1]
  • Monitoring: Monitor consumption of

    
    -IP via GC-FID. The reaction typically completes in 4–6 hours.
    
  • Work-up: Depressurize. Wash the organic layer with dilute

    
     to remove acidic by-products. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation (bp 95°C at 10 mmHg) yields 4-KIP as a yellow liquid.

Protocol B: Green Synthesis via 4-Hydroxyisophorone (Biocatalytic)

Rationale: This two-enzyme cascade offers near-perfect selectivity.[1] The first enzyme (P450) hydroxylates


-IP to HIP, and the second (ADH) oxidizes HIP to 4-KIP.

Materials:

  • Biocatalyst: E. coli whole cells co-expressing P450cam-RhFRed and Cm-ADH10.

  • Buffer: 200 mM Potassium Phosphate (pH 8.0).[5]

  • Cofactor Regeneration: Glucose (for NADPH recycling).

Step-by-Step Workflow:

  • Inoculation: Resuspend wet cells (200 mg/mL) in phosphate buffer containing 1% glucose.

  • Substrate Addition: Add

    
    -isophorone (20 mM) dissolved in DMSO (2% v/v final concentration).
    
  • Incubation: Shake at 28°C, 200 rpm for 24 hours.

    • Mechanism:[1][6][2][7][5][8] The P450 variant introduces the -OH group at C4. The ADH10 immediately converts the -OH to =O, driving the equilibrium forward.[1]

  • Extraction: Centrifuge cells (4000 x g, 10 min). Extract supernatant with ethyl acetate (3x volumes).

  • Analysis: Analyze organic phase by HPLC (C18 column, Water/Acetonitrile gradient).

  • Yield: Expect >90% conversion with >98% purity in the crude extract.

Process Logic & Validation

The following flowchart details the decision logic for selecting the appropriate protocol based on laboratory constraints and purity requirements.

Process_Selection_Logic Start Start: Select Synthesis Goal Scale Requirement: Industrial Scale (>1kg)? Start->Scale Purity Requirement: High Purity / Pharma Grade? Scale->Purity No Route_Beta Route A: β-Isophorone Oxidation (Mn-Salen Catalyst) Scale->Route_Beta Yes Purity->Route_Beta No (Speed priority) Route_Bio Route B: Biocatalytic Cascade (P450 + ADH) Purity->Route_Bio Yes (Avoid metals) Validation_Beta Validation: Check β-IP Isomer Purity (>95%) Monitor O2 uptake rate Route_Beta->Validation_Beta Validation_Bio Validation: Check Cell Viability Monitor NADPH levels Route_Bio->Validation_Bio

Figure 2: Decision matrix for selecting the synthesis route based on scale and purity requirements.

References

  • Tavanti, M., et al. (2017).[1][6] "One-Pot Biocatalytic Double Oxidation of

    
    -Isophorone for the Synthesis of Ketoisophorone." ChemCatChem, 9, 3338–3348.[1][6] 
    
  • Aranda, C., et al. (2019).[1][9][10] "Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases." Catalysis Science & Technology, 9, 1398–1405.[1][6]

  • Agrawal, A., et al. (2000).[1] "Kinetics of oxidation of

    
    -isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen." Applied Catalysis A: General, 197(2), 295-301.[1] 
    
  • Evonik Degussa GmbH. (2018). "Process for the preparation of 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione." U.S. Patent 10,093,605.

Sources

Comparative Guide: Reactivity & Regiocontrol in 7-Oxabicyclo[4.1.0]heptane Systems

[1][2]

Executive Summary: The Regioselectivity Paradox

The 7-oxabicyclo[4.1.0]heptane scaffold (cyclohexene oxide) is a linchpin in the synthesis of complex natural products and pharmaceutical intermediates (e.g., amino-cyclitols, oseltamivir).[1] Its reactivity is defined by a tension between three competing forces: steric hindrance , electronic stabilization (carbocation character), and stereoelectronic requirements (the Fürst-Plattner rule).[1]

For the drug developer, predicting the outcome of a ring-opening reaction is critical.[2] A miscalculation in reagent choice can flip the regioselectivity from 95:5 to 5:95, necessitating costly purification steps. This guide objectively compares the reactivity of different cyclohexene oxide systems, providing experimental evidence and validated protocols to control the outcome.

Mechanistic Principles: The Fürst-Plattner Rule[2][3][4][5][6]

Before comparing specific systems, we must establish the governing law of cyclohexene oxide reactivity: Trans-Diaxial Opening .[2]

Unlike flexible acyclic epoxides, the 7-oxabicyclo[4.1.0]heptane system is constrained.[2] The Fürst-Plattner Rule dictates that nucleophilic attack occurs at the carbon that allows the molecule to transition directly into a chair-like conformation .[2][3]

  • Favored Pathway: Attack leads to a chair-like transition state (TS).[1][2]

  • Disfavored Pathway: Attack leads to a twist-boat TS (approx. 5 kcal/mol higher in energy).[1][2]

Visualization: Transition State Analysis

The following diagram illustrates the energetic divergence between the two pathways.

FurstPlattnerStartCyclohexene Oxide(Half-Chair)TS_ChairTS: Chair-Like(Lower Energy)Start->TS_ChairFavored AttackTS_BoatTS: Twist-Boat(Higher Energy)Start->TS_BoatDisfavored AttackProd_DiaxialProduct A(Trans-Diaxial)Substituents AxialTS_Chair->Prod_DiaxialDirect RouteProd_DieqProduct B(Trans-Diequatorial)Substituents EquatorialTS_Boat->Prod_DieqHigh BarrierProd_Diaxial->Prod_DieqRing Flip (Equilibration)

Figure 1: The Fürst-Plattner principle.[1] Nucleophilic attack is stereoelectronically guided to form the diaxial product initially, which may subsequently ring-flip to the more stable diequatorial conformer.[2][3]

Comparative Study of Reactivity Systems

We will analyze three distinct systems to demonstrate how substitution patterns alter the dominance of the Fürst-Plattner rule.

System A: 1-Methyl-7-oxabicyclo[4.1.0]heptane (Trisubstituted)

The Conflict: Competition between Steric Hindrance (C2) and Electronic Stabilization (C1).[1][2]

  • Condition 1: Basic/Nucleophilic (e.g., RMgX, LiAlH4) [1]

    • Dominant Force: Sterics.[1][2]

    • Outcome: The nucleophile attacks the less substituted C2 carbon.[2]

    • Mechanism: SN2-like. The nucleophile avoids the bulk of the methyl group.[2]

    • Selectivity: >90% attack at C2.[1][2]

  • Condition 2: Acidic (e.g., MeOH, H2SO4) [1]

    • Dominant Force: Electronics (Carbocation stability).[1][2]

    • Outcome: The nucleophile attacks the more substituted C1 carbon (tertiary center).[1]

    • Mechanism: Borderline SN1.[1][2] Protonation of the oxygen weakens the C1-O bond, developing partial positive charge at the tertiary carbon.[2]

    • Selectivity: >85% attack at C1.[1][2]

System B: 4-tert-Butyl-7-oxabicyclo[4.1.0]heptane (Conformationally Locked)

The Conflict: Stereoelectronic Control vs. Conformational Mobility.[1][2] The bulky tert-butyl group locks the cyclohexane ring, preventing ring flips. This makes the Fürst-Plattner rule the sole dictator of regioselectivity.[2]

  • Observation: Regardless of the nucleophile, the attack occurs almost exclusively to yield the diaxial product.[2]

  • Implication: If the tert-butyl group is equatorial, the epoxide oxygen is pseudo-equatorial.[2] Attack must occur at the adjacent pseudo-axial position to satisfy the anti-periplanar requirement.[2]

System C: Hydroxyl-Substituted (Neighboring Group Participation)

The Conflict: External Nucleophile vs. Internal Directing Group.[1][2] If a hydroxyl group is present at C2 or C3, it can coordinate with the incoming reagent (especially with Lewis acids like Ti(OiPr)4) or form an intramolecular hydrogen bond that directs the attack syn to the directing group, overriding inherent steric bias.

Data Summary: Regioselectivity Ratios
Substrate SystemReagent / ConditionMajor Product SiteMechanism DriverRegio-Ratio (Approx)
1-Methyl-7-oxa... NaOMe / MeOH (Basic)C2 (Less subst.)[1][2]Steric (SN2)95 : 5
1-Methyl-7-oxa... MeOH / H2SO4 (Acidic)C1 (Tertiary)Electronic (δ+)15 : 85
1-Phenyl-7-oxa... LiAlH4C2 (Benzylic*)Electronic (Benzylic)10 : 90
4-t-Butyl-7-oxa... NaN3 / NH4ClAxial AttackFürst-Plattner>98 : 2

*Note: In phenyl systems, benzylic stabilization often outweighs sterics even under basic conditions.[2]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing the bulk material.[2]

Protocol A: Lewis Acid-Catalyzed Aminolysis (LiClO4 Method)

Best for: Opening sterically hindered epoxides with amines under mild conditions.[1][2]

Reagents:

  • 7-Oxabicyclo[4.1.0]heptane derivative (1.0 equiv)[1][4][5][6]

  • Amine (Nucleophile) (1.2 equiv)[1]

  • Lithium Perchlorate (LiClO4) (Solid, anhydrous)[1]

  • Acetonitrile (Solvent)[1]

Workflow:

  • Preparation: Prepare a 5.0 M solution of LiClO4 in acetonitrile. Caution: LiClO4 is an oxidant; handle with care.[1][2]

  • Mixing: Dissolve the epoxide in the LiClO4/MeCN solution. The high ionic strength stabilizes the transition state.[2]

  • Addition: Add the amine dropwise at room temperature.

  • Reaction: Stir at RT for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1][2] The epoxide spot (usually less polar) should disappear; a more polar amino-alcohol spot should appear.[1][2]

  • Workup: Dilute with water, extract with EtOAc. The LiClO4 remains in the aqueous phase.[2]

Protocol B: Grignard Ring Opening (Copper-Catalyzed)

Best for: Carbon-Carbon bond formation with high regiocontrol.[1][2]

Reagents:

  • Epoxide (1.0 equiv)[1]

  • Grignard Reagent (R-MgBr) (1.5 equiv)[1]

  • CuI (10 mol%) - Critical for improving yield and regioselectivity.[1][2]

  • THF (Anhydrous)[1]

Workflow:

  • Catalyst Slurry: Suspend CuI in anhydrous THF at -30°C.

  • Reagent Formation: Add the Grignard reagent to the CuI.[1][2] Stir for 15 min to form the cuprate species.

  • Addition: Add the epoxide (dissolved in THF) slowly to the cold mixture.

  • Warming: Allow to warm to 0°C over 2 hours.

    • Checkpoint: Quench a small aliquot with NH4Cl.[1][2] Analyze by GC-MS. If starting material remains, do not warm to RT yet (avoids polymerization).[1]

  • Quench: Pour into saturated NH4Cl/NH4OH (9:1) to sequester copper salts (blue aqueous layer).[1][2]

Decision Framework for Method Selection

Use this logic flow to select the optimal ring-opening strategy for your specific substrate.

MethodSelectionStartTarget: Ring Opening of7-oxabicyclo[4.1.0]heptaneQ1Is the EpoxideSymmetrical?Start->Q1Sym_YesUse Standard Nucleophile(Basic Conditions)Q1->Sym_YesYesQ2Is Acid Sensitivityan Issue?Q1->Q2NoAcid_YesMethod: Alumina-promotedor LiClO4 (Neutral)Q2->Acid_YesYes (Labile Groups)Q3Desired Regioselectivity?Q2->Q3NoRegio_StericAttack Less Hindered CUse: Basic/Nucleophilic(e.g., NaOMe)Q3->Regio_StericSteric ControlRegio_ElecAttack More Subst. CUse: Acidic Conditions(e.g., H2SO4/MeOH)Q3->Regio_ElecElectronic Control

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties and desired regiochemical outcome.

References

  • Fürst, A., & Plattner, P. A. (1949).[1] Über Steroide und Sexualhormone. 160.[1][2] Mitteilung. 2α, 3α-und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane.[2] Helvetica Chimica Acta.[1][2] Link[1]

  • Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews. (Foundational review on acid vs. base catalyzed opening). Link[1]

  • Crotti, P., et al. (1996).[1] Regiochemical Control of the Ring Opening of 1,2-Epoxides by Means of Chelating Processes. Journal of Organic Chemistry. (Data on Metal-catalyzed opening). Link[1]

  • Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-catalyzed aminolysis of 1,2-epoxides. Tetrahedron Letters. (Source for Protocol A). Link[1]

  • Posner, G. H. (1980).[1][2] Organic Reactions: Substitution Reactions Using Organocopper Reagents. Wiley.[1][2] (Source for Protocol B).

Safety Operating Guide

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 1074-26-6) is a reactive


-epoxy ketone.[1] Its disposal requires strict adherence to protocols governing alkylating agents  and reactive electrophiles .

Core Disposal Directive: Do NOT discharge into municipal sewage or treat via open-bench hydrolysis.[1] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1] Immediate segregation from amines, strong acids, and Lewis acids is required to prevent uncontrolled exothermic polymerization.

Chemical Profile & Hazard Identification

Understanding the substrate is the first step in a self-validating safety protocol.[1]

Parameter Data
Chemical Name 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
CAS Number 1074-26-6
Molecular Formula C

H

O

Functional Groups Epoxide (Oxirane), Ketone
Reactivity Class Electrophilic Alkylating Agent; Polymerizable
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H317 (Skin Sensitization), H319 (Eye Irritation), H341 (Suspected Muta. Gen.)

Scientific Rationale for Hazards: The strained three-membered epoxide ring is highly susceptible to nucleophilic attack.[1] In biological systems, this compound can alkylate DNA bases (guanine N-7), leading to potential mutagenicity.[1] The ketone group at the


-position increases the electrophilicity of the epoxide ring, making it more reactive toward nucleophiles than simple alkene oxides.

Proper Disposal Procedures

This protocol is designed as a closed-loop system to minimize exposure and environmental release.[1]

A. Waste Stream Segregation
  • Classification: Classify as "Non-Halogenated Organic Solvent Waste" (unless mixed with halogenated solvents).

  • Segregation:

    • Strictly Isolate from: Amines (e.g., triethylamine), strong acids (HCl, H

      
      SO
      
      
      
      ), and Lewis acids (AlCl
      
      
      , BF
      
      
      ).
    • Reasoning: These agents act as initiators for the rapid, exothermic ring-opening polymerization of the epoxide, potentially leading to container rupture.[1]

B. Container & Packaging Specifications
  • Primary Container: High-density polyethylene (HDPE) or amber glass bottles with PTFE-lined caps.[1]

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion.

  • Labeling:

    • Must carry the full chemical name.

    • Add warning tag: "CONTAINS EPOXIDE - POTENTIAL SENSITIZER." [1]

C. The "Pack and Ship" Protocol (Standard)

For routine laboratory waste (reaction mixtures, mother liquors):

  • Consolidate compatible non-halogenated organic waste into the satellite accumulation container.

  • Verify pH: Ensure the waste mixture is neutral (pH 6-8). Acidic or basic waste streams can trigger hydrolysis or polymerization of the epoxide in the drum.

  • Transfer: Move to the central hazardous waste storage area for pickup by a licensed incineration facility.

D. Destruction via Incineration (Mechanism)[1]
  • Process: High-temperature incineration (>850°C) with a residence time of >2 seconds.

  • Chemical Fate:

    
    
    This ensures complete destruction of the alkylating epoxide ring, eliminating genotoxic potential.[1]
    

Emergency Spill Management

A self-validating workflow for accidental release.[1]

Immediate Action: Evacuate the immediate area and don PPE (Nitrile gloves, lab coat, safety goggles, organic vapor respirator if ventilation is poor).

Step-by-Step Cleanup:

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Do NOT use paper towels (cellulose can react with activated epoxides under certain conditions, though slow; inert material is safer).

  • Absorption: Cover the liquid completely.

  • Collection: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

  • Disposal: Label the jar as "Hazardous Waste: Epoxide Spill Debris" and manage via the incineration stream.

Visualization: Disposal Decision Logic

DisposalProtocol Start Waste: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one StateCheck Physical State? Start->StateCheck LiquidPure Pure Liquid / Solution StateCheck->LiquidPure Liquid SolidSpill Spill / Solid Residue StateCheck->SolidSpill Spill/Debris CompatCheck Is it mixed with Amines or Acids? LiquidPure->CompatCheck Absorb Absorb with Vermiculite. Do NOT use paper. SolidSpill->Absorb Segregate CRITICAL: Segregate Immediately. Do NOT mix. CompatCheck->Segregate Yes WasteStream Stream: Non-Halogenated Organic CompatCheck->WasteStream No Segregate->WasteStream After Isolation Container Pack in HDPE/Glass. Label: 'Epoxide Hazard' WasteStream->Container Absorb->Container Incinerate Final Disposal: High-Temp Incineration Container->Incinerate

Figure 1: Decision logic for the safe handling and disposal of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, emphasizing segregation from incompatible initiators.

Scientific Integrity & Validation

Why Incineration over Hydrolysis? While epoxides can be hydrolyzed to diols (using dilute H


SO

), this procedure is not recommended for bench-top disposal of this specific compound for three reasons:
  • Exothermicity: The ring-opening reaction releases significant energy (approx. 20-25 kcal/mol).[1] In a waste container, this heat cannot dissipate, creating a fire hazard.

  • Solubility: This lipophilic ketone is sparingly soluble in water, leading to biphasic mixtures where hydrolysis is slow and unpredictable.

  • Validation: It is impossible to visually verify complete destruction of the epoxide without analytical tools (NMR/GC-MS). Incineration guarantees destruction.

Self-Validating Storage Check:

  • Protocol: Weekly visual inspection of storage containers.

  • Validation Sign: If the container shows signs of bulging or the liquid becomes viscous/cloudy, polymerization is occurring .

  • Action: Vent carefully in a fume hood and contact EHS immediately.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 100030, 7-Oxabicyclo[4.1.0]heptan-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the authoritative operational manual for the safe handling, usage, and disposal of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 1074-26-6). It is designed for immediate implementation by research personnel and safety officers.

Chemical Profile & Hazard Identification

Compound Identity:

  • IUPAC Name: 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one[1]

  • CAS Number: 1074-26-6[1]

  • Functional Class:

    
    -Epoxy Ketone (Cyclic)
    
  • Physical State: Colorless to pale yellow liquid (Standard conditions).

Critical Hazard Analysis: This molecule combines two reactive functionalities: a strained epoxide ring and a ketone . This duality dictates the safety protocol:

  • Alkylating Potential (Health): As an epoxide, it is a direct-acting alkylating agent. It can covalently bind to nucleophilic residues in DNA and proteins. Treat as a potential mutagen and sensitizer.

  • Flammability (Physical): Like most low-molecular-weight cyclic ketones, it has a low flash point. Vapors are denser than air and can travel to ignition sources.

  • Reactivity (Chemical): Susceptible to exothermic ring-opening reactions initiated by acids, bases, or Lewis acids.

Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat & Nitrile Gloves" approach is insufficient for prolonged handling of epoxy ketones due to the solvent properties of the ketone moiety, which can degrade nitrile, facilitating the permeation of the toxic epoxide.

The Self-Validating PPE System

Use this matrix to select gear based on the operation scale.

Protection ZoneComponentSpecificationTechnical Rationale
Dermal (Hands) Primary Layer Silver Shield / Laminate (EVOH) Impermeable Barrier: Ketones degrade nitrile/latex rapidly. EVOH provides >4h breakthrough time.
Outer Layer Disposable Nitrile (5-8 mil) Mechanical Protection: Protects the inner laminate glove from tears and provides grip.
Respiratory Engineering Control Fume Hood (Face Velocity: 100 fpm) Primary Defense: Vapors must be captured at source.
Emergency Backup Full-Face Respirator w/ OV Cartridge Spill Response Only: Use Organic Vapor (black) cartridges. N95 is useless here.
Ocular Standard Chemical Splash Goggles Vapor Seal: Safety glasses do not protect against creeping vapors or splashes.
Body Clothing Flame-Resistant (FR) Lab Coat Fire Safety: Synthetic clothes melt into skin during flash fires. Cotton or Nomex is required.
PPE Decision Logic

Follow this workflow to determine the necessary protection level.

PPE_Decision Start Start: Define Operation Scale Is volume > 10 mL? Start->Scale ClosedSystem Is system closed? Scale->ClosedSystem No Level3 LEVEL 3: Maximum (Full Face Resp, FR Coat, Laminate) Scale->Level3 Yes (Spill Risk High) Level1 LEVEL 1: Standard (Nitrile, Goggles, Hood) ClosedSystem->Level1 Yes Level2 LEVEL 2: Enhanced (Double Glove: Laminate + Nitrile) ClosedSystem->Level2 No (Open Transfer)

Figure 1: Decision tree for selecting appropriate PPE based on operational volume and containment.

Operational Protocol: Safe Handling

A. Weighing & Transfer
  • Risk: Static discharge igniting vapors; inhalation of micro-aerosols.

  • Protocol:

    • Eliminate Static: Use an ionizing blower or anti-static gun on glassware before transfer.

    • Containment: Weigh inside the fume hood using a draft shield. Do not transport open containers across the lab.

    • Syringe Transfer: For volumes < 5 mL, use a glass syringe with a Luer-lock needle. Avoid plastic syringes as the ketone may swell the plunger rubber, causing jamming and potential spills.

B. Reaction Setup
  • Risk: Exothermic runaway if mixed with strong Lewis acids (e.g.,

    
    ) or strong bases.
    
  • Protocol:

    • Solvent Heat Sink: Ensure the compound is diluted in a non-reactive solvent (e.g., DCM, Toluene) before adding catalysts.

    • Temperature Control: Pre-cool the reaction vessel to 0°C or -78°C before adding reactive reagents.

    • Stepwise Addition: Add reagents dropwise while monitoring internal temperature.

C. Quenching & Neutralization
  • Risk: Residual epoxide remains active in the waste stream.

  • Protocol:

    • Verify Consumption: Confirm starting material is consumed via TLC/GC before quenching.

    • Controlled Hydrolysis: Quench with saturated aqueous Ammonium Chloride (

      
      ) or Sodium Bicarbonate (
      
      
      
      ).
    • Decontamination: For spills or glassware cleaning, use a solution of 5% Sodium Thiosulfate to ring-open and neutralize the epoxide functionality [1].

Emergency Response & Spill Management

Immediate Action: Evacuate the immediate area. Eliminate ignition sources.[2][3][4][5]

Spill Cleanup Workflow (Volume < 100 mL)
  • Don PPE: Level 3 (Full face respirator, Laminate gloves).

  • Contain: Encircle the spill with absorbent pillows (universal or organic specific).

  • Neutralize: Gently pour 5% aqueous Sodium Thiosulfate over the spill to deactivate the epoxide. Allow to sit for 15 minutes.

  • Absorb: Cover with vermiculite or activated charcoal.

  • Collect: Scoop into a high-density polyethylene (HDPE) bucket. Label as "Hazardous Waste: Flammable/Toxic Epoxides."

Spill_Response Detect Spill Detected Evacuate Evacuate & Ventilate Detect->Evacuate Assess Volume > 100mL? Evacuate->Assess External Call HazMat Team Assess->External Yes Internal Don Level 3 PPE Assess->Internal No Neutralize Apply Na-Thiosulfate Internal->Neutralize Disposal Seal in HDPE Pail Neutralize->Disposal

Figure 2: Workflow for assessing and managing chemical spills.

Waste Disposal

Do NOT pour down the drain. This compound is toxic to aquatic life and can damage plumbing seals.

Waste StreamCompositionDisposal Method
Stream A Pure Compound / High ConcentrationIncineration (High Temp) . Label: "Flammable, Toxic Epoxide".
Stream B Quenched Reaction MixturesOrganic Solvent Waste . Ensure pH is neutral (6-8) before combining.
Stream C Contaminated Solids (Gloves/Wipes)Solid Hazardous Waste . Double-bag in polyethylene.

Logistical Note: Contact your EHS department to verify if "Stabilization" (chemical deactivation) is required prior to pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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